molecular formula C17H30ClNSn B1418376 5-Chloro-2-(tributylstannyl)pyridine CAS No. 611168-63-9

5-Chloro-2-(tributylstannyl)pyridine

Cat. No.: B1418376
CAS No.: 611168-63-9
M. Wt: 402.6 g/mol
InChI Key: MHSMAFNXVWZVOC-UHFFFAOYSA-N
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Description

5-Chloro-2-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C17H30ClNSn and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(5-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMAFNXVWZVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656780
Record name 5-Chloro-2-(tributylstannyl)pyridine
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Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611168-63-9
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611168-63-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what are the properties of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-(tributylstannyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal organostannane reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, synthesis, spectral characterization, reactivity, and applications, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Building Block for Complex Molecules

This compound is a substituted heteroaromatic organotin compound. Its structure is uniquely bifunctional: the tributylstannyl group serves as a nucleophilic handle for the introduction of the 5-chloropyridin-2-yl moiety in Stille cross-coupling reactions, while the chlorine atom provides a secondary site for subsequent functionalization, typically through nucleophilic aromatic substitution or other cross-coupling methodologies.[1] This dual reactivity makes it an invaluable building block for the regioselective synthesis of highly substituted pyridine derivatives.[1]

Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their unique electronic properties and ability to engage in hydrogen bonding.[2][3] Consequently, reagents like this compound, which facilitate the efficient construction of these frameworks, are of high strategic importance in drug discovery and development programs.[4][5]

Molecular and Physicochemical Properties

The key to harnessing the reactivity of this compound lies in understanding its fundamental properties. Its structure combines an electron-deficient pyridine ring, further deactivated by the chloro-substituent, with a covalently bonded, sterically demanding, and highly toxic organometallic group.

Compound Identifiers
PropertyValueSource(s)
CAS Number 611168-63-9[6][7]
Molecular Formula C₁₇H₃₀ClNSn[6][8]
Molecular Weight 402.58 g/mol [6]
InChI Key MHSMAFNXVWZVOC-UHFFFAOYSA-N[8]
SMILES CCCC--INVALID-LINK--(CCCC)c1ccc(Cl)cn1[8]
Physical Properties
PropertyValueSource(s)
Appearance Solid
Purity Typically ≥96%[6]
Storage Conditions Store at 2-8°C under an inert atmosphere[9][10]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)
Stability Air and moisture sensitive[9]; organostannanes are stable but toxic[11]

Synthesis and Purification

The preparation of this compound is typically achieved via a directed metallation-stannylation sequence. The choice of starting material and reaction conditions is critical to ensure high regioselectivity and yield.

Synthetic Workflow

A common and effective route involves the lithiation of 2,5-dichloropyridine followed by quenching with tributyltin chloride. The pronounced acidifying effect of the chlorine atom and the adjacent nitrogen atom directs the deprotonation to the C6 position. However, a more direct approach starts from 2-bromo-5-chloropyridine, where halogen-metal exchange provides a more regioselective route to the desired 2-lithiated intermediate.

G cluster_0 Synthesis of this compound start Start: 2-Bromo-5-chloropyridine in anhydrous THF step1 Cool to -78°C (Dry ice/acetone bath) start->step1 Inert Atmosphere (Ar/N₂) step2 Add n-Butyllithium (n-BuLi) dropwise via syringe step1->step2 step3 Stir for 1 hour at -78°C (Halogen-Metal Exchange) step2->step3 Forms 5-chloro-2-lithiopyridine step4 Add Tributyltin Chloride (Bu₃SnCl) dropwise at -78°C step3->step4 step5 Warm to Room Temperature and stir for 1 hour step4->step5 Stannylation Reaction step6 Aqueous Workup (Quench with sat. NH₄Cl) step5->step6 step7 Extraction with Organic Solvent (e.g., Ether) step6->step7 step8 Purification (Silica Gel Chromatography) step7->step8 end_node Product: This compound step8->end_node G cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product R¹-R² pd2_trans->product sn_waste X-SnBu₃ (Tin Waste) pd2_trans->sn_waste r1x R¹-X (Aryl/Vinyl Halide) r1x->pd2_ox r2sn R²-SnBu₃ (this compound) r2sn->pd2_trans

References

An In-depth Technical Guide to 5-Chloro-2-(tributylstannyl)pyridine: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(tributylstannyl)pyridine is a key organometallic reagent widely utilized in the field of organic synthesis. Its unique structure, combining a reactive tributyltin moiety with a functionalized pyridine ring, makes it an invaluable building block for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective use of this versatile compound.

Core Compound Identification and Properties

The fundamental identification and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 611168-63-9[1]
Molecular Formula C₁₇H₃₀ClNSn[2]
Molecular Weight 402.59 g/mol
Appearance Solid[3]
Flash Point 120 °C (248 °F) - closed cup[3]
Chemical Structure

The structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a tributylstannyl group at the 2-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of 2-substituted tributylstannylpyridines is typically achieved through the reaction of a corresponding bromopyridine with tributyltin chloride in the presence of a strong base like n-butyllithium.[4][5]

Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-5-chloropyridine Intermediate Lithium-halogen exchange Start->Intermediate 1. Reagent1 n-Butyllithium Tetrahydrofuran, -78 °C Reagent1->Intermediate Product This compound Intermediate->Product 2. Reagent2 Tributyltin chloride Reagent2->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: A flame-dried round-bottom flask is charged with 2-bromo-5-chloropyridine and anhydrous tetrahydrofuran under an inert atmosphere (argon or nitrogen).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise, and the mixture is stirred for 30-60 minutes at this temperature.

  • Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for an hour and then allowed to warm to room temperature and stirred for an additional hour.[4]

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether or chloroform.[4][5]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

This compound is a prominent reagent in Stille cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate.[6][7] The Stille reaction is valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[6][8]

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction involves a catalytic cycle with a palladium complex.[7]

Stille_Reaction_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² PdII->Transmetalation Transmetalation (R²-SnBu₃) Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The organic halide (R¹-X) adds to the palladium(0) catalyst.[6]

  • Transmetalation: The organic group (R²) from the organostannane reagent is transferred to the palladium(II) complex.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product and regenerating the palladium(0) catalyst.[6]

Protocol for a Typical Stille Coupling Reaction
  • Reaction Setup: To a flame-dried flask, add the aryl halide or triflate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a suitable solvent (e.g., DMF, toluene, or THF) under an inert atmosphere.[6]

  • Addition of Reagents: Add this compound to the reaction mixture. In some cases, additives like copper(I) iodide or lithium chloride may be beneficial.[6]

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 40 to 100 °C and stirred until the reaction is complete, as monitored by TLC or GC-MS.[6]

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be filtered to remove the catalyst. The filtrate is then subjected to an aqueous workup. The tributyltin byproducts can often be removed by washing with a saturated aqueous solution of potassium fluoride or by flash chromatography.[6] The desired product is then isolated and purified, typically by column chromatography.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions.[7]

Hazard Statements:

  • Harmful if swallowed.[9]

  • Causes skin irritation.[9]

  • Causes serious eye irritation.[9]

  • May cause respiratory irritation.[9]

  • May damage fertility or the unborn child.[10]

  • Causes damage to organs through prolonged or repeated exposure.[10]

  • Very toxic to aquatic life with long-lasting effects.[10]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.[11]

  • Dispose of waste in accordance with local regulations.[10]

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, general characteristics for similar compounds can be inferred.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region for the pyridine ring protons and multiple signals in the aliphatic region corresponding to the protons of the three butyl groups attached to the tin atom.[4]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the pyridine ring and the butyl chains.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the tin atom, aiding in the identification of the compound.

Conclusion

This compound is a highly effective and versatile reagent in modern organic synthesis. Its primary application in Stille cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex organic molecules, including those with significant potential in pharmaceutical and materials science. A thorough understanding of its properties, synthesis, and safe handling is crucial for its successful application in research and development.

References

synthesis and characterization of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(tributylstannyl)pyridine

Introduction

This compound is a pivotal organostannane reagent in modern organic synthesis. Its structure, featuring a reactive tributyltin moiety at the 2-position and a chlorine atom at the 5-position of the pyridine ring, renders it a versatile building block for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound, with a focus on the underlying chemical principles and practical laboratory considerations. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which allows for the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.[1][2]

Synthesis: A Mechanistic and Practical Approach

The most prevalent and efficient synthesis of this compound involves the regioselective metallation of a dichloropyridine precursor followed by electrophilic quenching with a tributyltin halide. This method leverages the directing effect of the pyridine nitrogen and the differential reactivity of the halogenated positions.

Core Synthetic Strategy: Directed Ortho-Metallation

The synthesis commences with 2,5-dichloropyridine. The proton at the 6-position is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen atom and the chlorine at the 5-position. Consequently, treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures selectively abstracts this proton, forming a lithiated intermediate. This intermediate is then trapped with tributyltin chloride to yield the desired product.

Causality in Experimental Design:

  • Choice of Base: LDA is the preferred base over alternatives like n-butyllithium (n-BuLi) to prevent competitive nucleophilic addition to the pyridine ring. Its steric bulk favors proton abstraction over addition.

  • Low Temperature (-78 °C): Performing the reaction at -78 °C (dry ice/acetone bath) is critical. It ensures kinetic control of the deprotonation at the most acidic site (C-6) and prevents side reactions, such as halogen-metal exchange or decomposition of the highly reactive lithiated intermediate.

  • Inert Atmosphere: Organolithium reagents and organostannanes are highly sensitive to oxygen and moisture.[3] Therefore, the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to achieve high yields and purity.

Detailed Experimental Protocol: Synthesis
  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is required.

  • Reagent Preparation: In the flask, dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Formation of Lithiated Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) in THF dropwise via syringe over 20-30 minutes. The solution will typically develop a deep color. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Stannylation: To the cold solution, add tributyltin chloride (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then gradually warm to room temperature and stir for another 2-3 hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents 2,5-Dichloropyridine Anhydrous THF cool Cool to -78 °C reagents->cool setup Flame-dried flask Inert Atmosphere (Ar/N2) deprotonation Add LDA (1.1 eq) Stir 1-2h @ -78 °C cool->deprotonation stannylation Add Bu3SnCl (1.1 eq) Stir 1-2h @ -78 °C deprotonation->stannylation warm Warm to RT Stir overnight stannylation->warm quench Quench with sat. NH4Cl (aq) warm->quench extract Extract with Ether/EtOAc Wash with brine quench->extract dry Dry (Na2SO4) Filter extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude

Caption: Workflow for the synthesis of this compound.

Purification: Overcoming the Organotin Challenge

A significant challenge in working with organostannane reagents is the removal of highly toxic and often chromatographically similar tin-containing byproducts, such as tributyltin chloride and hexabutyldistannoxane.[4] Effective purification is paramount, especially for applications in pharmaceutical synthesis where residual tin levels must be minimized to parts-per-million (ppm) levels.[4]

Recommended Purification Strategies
  • Aqueous Potassium Fluoride (KF) Wash: This is a highly effective method for removing the majority of tin impurities.[5] Tributyltin halides react with KF to form tributyltin fluoride (Bu₃SnF), which is a sparingly soluble solid in many organic solvents and can be removed by filtration.

  • Flash Column Chromatography: Subsequent purification by flash chromatography is typically necessary to isolate the product with high purity.

    • Stationary Phase: Silica gel is commonly used. However, organostannanes can be sensitive to acidic silica. To mitigate potential degradation, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a basic amine, such as triethylamine (~1-2%).[6][7]

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is generally effective.

Detailed Experimental Protocol: Purification
  • Fluoride Treatment: Dissolve the crude product in diethyl ether or hexanes. Transfer the solution to a separatory funnel and wash it vigorously with a 1 M aqueous solution of KF for 10-15 minutes. A white precipitate of Bu₃SnF may form.

  • Filtration: Filter the organic layer through a pad of Celite® or diatomaceous earth to remove the precipitated tin fluoride.

  • Final Wash: Wash the filtered organic layer with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting oil by flash column chromatography using a hexane/ethyl acetate solvent system. Monitor the fractions by thin-layer chromatography (TLC).

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a colorless to pale yellow oil.

Purification Workflow Diagram

Purification_Workflow crude Crude Product Oil dissolve Dissolve in Hexanes/Ether crude->dissolve kf_wash Wash with 1M KF (aq) dissolve->kf_wash filter Filter through Celite® kf_wash->filter wash_dry Wash with Brine Dry (Na2SO4) filter->wash_dry concentrate1 Concentrate in vacuo wash_dry->concentrate1 chromatography Flash Chromatography (Silica Gel, Hexanes/EtOAc) concentrate1->chromatography concentrate2 Combine pure fractions Concentrate in vacuo chromatography->concentrate2 pure_product Pure Product concentrate2->pure_product

Caption: Purification workflow for this compound.

Characterization: Structural Verification and Purity Assessment

Unequivocal characterization of the synthesized compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environment.- Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) with characteristic coupling patterns. - Tributyl Protons: A series of multiplets in the aliphatic region (δ 0.8-1.6 ppm) corresponding to the butyl chains. - ¹¹⁷/¹¹⁹Sn Satellites: Small satellite peaks flanking the signals of protons close to the tin atom due to Sn-H coupling.
¹³C NMR Confirmation of the carbon skeleton.- Pyridine Carbons: Signals in the aromatic region (~δ 120-170 ppm), including the carbon directly bonded to tin which appears at a lower field. - Tributyl Carbons: Four distinct signals in the aliphatic region (~δ 10-30 ppm).
¹¹⁹Sn NMR Direct observation of the tin nucleus.A single resonance characteristic of tetraorganostannanes.
Mass Spec. Determination of molecular weight and isotopic distribution.The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of tin (Sn) and chlorine (Cl) isotopes. The monoisotopic mass is approximately 403.1089 Da.[8]
FT-IR Identification of functional groups.Characteristic C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the pyridine ring, and C-Cl stretching vibrations.

Safe Handling and Storage

Toxicity Warning: Organotin compounds are highly toxic and pose significant health risks.[1] They can be absorbed through the skin and are toxic if swallowed or inhaled.

  • Engineering Controls: Always handle this compound and all organotin waste in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; double-gloving or using heavier-duty gloves is recommended), and safety goggles or a face shield.

  • Waste Disposal: All organotin-contaminated waste, including glassware, silica gel, and aqueous washes, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere at low temperatures (refrigerated or frozen) to prevent degradation.

Application in Synthesis: The Stille Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Stille reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannylated pyridine and an organic electrophile (e.g., an aryl or vinyl halide/triflate).[1][9] This reaction is a cornerstone of medicinal chemistry for constructing biaryl and hetero-biaryl scaffolds found in many pharmaceutical agents.[10]

Catalytic Cycle of the Stille Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (Py-SnBu₃) transfers its pyridyl group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-pyridyl species. The tributyltin halide (X-SnBu₃) is released as a byproduct.

  • Reductive Elimination: The two organic groups (R¹ and Py) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-Py) and regenerating the active Pd(0) catalyst.

Stille Coupling Catalytic Cycle Diagram

Stille_Cycle pd0 Pd(0)L_n pd2_oxid R¹-Pd(II)L_n-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L_n-Py pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-Py (Coupled Product) pd2_trans->product sn_byproduct X-SnBu₃ pd2_trans->sn_byproduct r1x R¹-X (Aryl Halide) r1x->pd2_oxid pysn Py-SnBu₃ (Organostannane) pysn->pd2_trans

Caption: The catalytic cycle of the palladium-catalyzed Stille cross-coupling reaction.

Conclusion

This compound is an indispensable reagent for synthetic chemists, enabling the efficient construction of substituted pyridine derivatives that are prevalent in pharmaceuticals and functional materials. A thorough understanding of its synthesis via directed metallation, the critical importance of rigorous purification to remove toxic tin residues, and its behavior in palladium-catalyzed coupling reactions is essential for its successful and safe utilization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

5-Chloro-2-(tributylstannyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-(tributylstannyl)pyridine: Synthesis, Mechanism, and Application in Cross-Coupling Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal organostannane reagent in modern organic synthesis. We will dissect its fundamental physicochemical properties, explore its synthesis, and delve into its primary application as a coupling partner in palladium-catalyzed reactions, most notably the Stille cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block for the construction of complex molecular architectures. The causality behind experimental choices, mechanistic underpinnings, and practical protocols are detailed to ensure both scientific integrity and successful application.

Core Physicochemical Properties

This compound is a substituted pyridine derivative that combines a nucleophilic organotin moiety with an electrophilic chloropyridine core. This unique electronic arrangement makes it an exceptionally useful intermediate for creating carbon-carbon bonds. Its key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₃₀ClNSn[1][2][3]
Molecular Weight 402.59 g/mol [1]
CAS Number 611168-63-9[1][3]
Monoisotopic Mass 403.1089 Da[2]
Appearance (Typically) Colorless to yellow liquid
Primary Application Stille cross-coupling reactions[4]

Synthesis of Substituted 2-(Tributylstannyl)pyridines

The synthesis of 2-(tributylstannyl)pyridine derivatives is reliably achieved through the reaction of a corresponding 2-halopyridine with an organolithium reagent followed by quenching with tributyltin chloride. This process involves a halogen-metal exchange to create a highly nucleophilic pyridyl anion, which then readily attacks the electrophilic tin center.

Conceptual Workflow: Synthesis

The logical flow for this synthesis is predicated on converting the relatively inert C-Br bond into a highly reactive C-Li bond, which can then be trapped by the tributyltin electrophile.

A 2-Bromo-5-chloropyridine (Starting Material) B n-Butyllithium (n-BuLi) THF, -78 °C A->B Reactant 1 C Halogen-Metal Exchange A->C Reactant 2 B->C Reagent D 5-Chloro-2-lithiopyridine (Reactive Intermediate) C->D Forms F Nucleophilic Attack on Tin D->F Reacts with E Tributyltin Chloride (Bu₃SnCl) E->F Electrophile G This compound (Final Product) F->G Yields

Caption: Synthetic pathway for this compound.

Exemplary Synthetic Protocol

This protocol is adapted from established procedures for analogous compounds[5][6]. The choice of 2-bromo-5-chloropyridine as a starting material is critical; the bromine atom is significantly more reactive towards lithium-halogen exchange than the chlorine atom, allowing for regioselective lithiation at the 2-position.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.05 eq) dropwise via syringe. The formation of the lithiated intermediate is often accompanied by a color change. Stir for 1 hour at -78 °C.

    • Causality Insight: The extremely low temperature is crucial to prevent side reactions, such as the decomposition of the highly reactive pyridyllithium intermediate or attack on the solvent.

  • Stannylation: To the reaction mixture, add tributyltin chloride (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of synthetic chemistry, forming a C-C bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex[7][8]. This compound serves as the organostannane partner. The reaction's success stems from the stability and functional group tolerance of the organotin reagents[8].

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving Pd(0) and Pd(II) species. Each step is critical for the reaction's progression.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (the 5-chloropyridyl moiety in this case) to the palladium center, displacing the halide and forming a new Pd(II) complex. The tributyltin halide is released as a byproduct. This is often the rate-limiting step.

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Stille_Cycle cluster_0 Catalytic Cycle cluster_1 cluster_2 Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Pd(0)L₂->R¹-Pd(II)L₂-X Oxidative Addition R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-X->R¹-Pd(II)L₂-R² Transmetalation X-SnBu₃ X-SnBu₃ (Tin Byproduct) R¹-Pd(II)L₂-X->X-SnBu₃ R¹-Pd(II)L₂-R²->Pd(0)L₂ Reductive Elimination Product R¹-R² (Coupled Product) R¹-Pd(II)L₂-R²->Product R¹-X R¹-X (Aryl Halide) R¹-X->R¹-Pd(II)L₂-X R²-SnBu₃ R²-SnBu₃ (Organostannane) R²-SnBu₃->R¹-Pd(II)L₂-R²

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Experimental Protocol: Stille Coupling

This protocol provides a robust starting point for coupling this compound with an aryl halide.

  • Reagent Preparation: To a dry Schlenk tube, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligands or additives (e.g., P(o-tol)₃)[9].

    • Causality Insight: A slight excess of the organostannane is used to ensure complete consumption of the often more valuable aryl halide. The choice of catalyst and ligand is critical and depends on the electronic nature of the coupling partners; electron-rich phosphine ligands often accelerate the reaction.

  • Inert Atmosphere: Seal the tube and subject it to three vacuum/argon purge cycles to remove all oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Introduce an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe[9]. The solvent must be thoroughly deoxygenated to protect the catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours)[9].

  • Workup and Purification: After cooling to room temperature, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The solvent is removed under vacuum. The primary challenge in Stille couplings is the removal of the toxic and often nonpolar tributyltin byproducts. Purification is typically achieved via silica gel chromatography, often requiring specific elution systems. A common technique is to treat the crude mixture with a saturated solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride.

Applications in Drug Discovery and Materials Science

The ability to forge C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance makes the Stille reaction an indispensable tool in medicinal chemistry and materials science.

  • Pharmaceutical Synthesis: The pyridine ring is a privileged scaffold found in numerous approved drugs[10][11]. Reagents like this compound allow for the direct installation of a functionalized pyridine ring onto a complex core, a key step in the synthesis of active pharmaceutical ingredients (APIs)[4][10]. This method is often preferred in late-stage functionalization due to its mild conditions.

  • Materials Science: The construction of conjugated systems is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. The Stille reaction is widely used to link aromatic and heteroaromatic units, creating polymers and oligomers with tailored electronic and optical properties[4].

Safety, Handling, and Environmental Considerations

Trustworthiness in protocol requires acknowledging risks. Organotin compounds, including this compound and its byproducts, are toxic.

  • Handling: Always handle organostannanes in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is generally stable but should be kept under an inert atmosphere to prevent degradation.

  • Toxicity and Waste: The primary drawback of the Stille reaction is the toxicity of the tin compounds[7]. All waste containing tin must be segregated and disposed of according to institutional and environmental regulations. The difficulty in removing tin byproducts from the final product is a significant purification challenge that has led to the development of alternative coupling reactions, such as the Suzuki coupling[7].

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of 5-Chloro-2-(tributylstannyl)pyridine: A Key Building Block in Modern Synthesis

This compound is a pivotal organometallic reagent, widely employed in the synthesis of complex organic molecules. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance, making it an invaluable tool in the construction of pharmaceuticals, agrochemicals, and advanced materials. The presence of the tributyltin moiety facilitates the transmetalation step in the catalytic cycle, while the chloropyridine ring offers a site for further chemical modification.

Importance of Understanding Solubility and Stability for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is paramount. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is a critical factor in purification processes. Inaccurate solubility data can lead to failed reactions, low yields, and difficulties in product isolation.

Stability, on the other hand, is intrinsically linked to the purity and reactivity of the reagent. Organotin compounds are known for their sensitivity to various environmental factors, and degradation can lead to the formation of impurities that may interfere with subsequent reactions or introduce unwanted byproducts into the final product. In the context of drug development, where purity and reproducibility are non-negotiable, a thorough knowledge of a reagent's stability profile is essential for process control and regulatory compliance.

Scope of the Guide

This technical guide provides an in-depth analysis of the solubility and stability of this compound. It is designed to equip researchers with the necessary knowledge to handle, store, and utilize this reagent effectively and safely. The guide will cover the theoretical and practical aspects of solubility, present methodologies for its determination, and delve into the factors influencing the stability of the compound. Furthermore, it will outline potential degradation pathways and provide best practices for storage and handling, along with protocols for purity assessment.

Physicochemical Properties

Chemical Structure and Key Identifiers
  • Chemical Name: this compound

  • CAS Number: 611168-63-9[1][2]

  • Molecular Formula: C₁₇H₃₀ClNSn

  • Molecular Weight: 402.58 g/mol

The structure of this compound combines a lipophilic tributyltin group with a polar chloropyridine ring. This amphiphilic nature is a key determinant of its solubility characteristics.

General Properties of Organotin Compounds

Organotin compounds, also known as organostannanes, are characterized by the presence of at least one tin-carbon bond.[3] The reactivity and stability of these compounds are largely influenced by the nature of the organic substituents attached to the tin atom. Tetraorganotins, such as the tributyltin moiety in the title compound, are generally less reactive than organotin halides or hydrides. However, they are still susceptible to cleavage of the tin-carbon bond under certain conditions.

Solubility Profile

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4] The polarity of this compound is a balance between the nonpolar tributyl chains and the polar chloropyridine ring.

  • Tributyltin Moiety: The three butyl chains are nonpolar and contribute to the compound's solubility in nonpolar organic solvents such as hydrocarbons.

  • Chloropyridinyl Moiety: The pyridine ring, with its nitrogen heteroatom and chlorine substituent, introduces polarity and the potential for dipole-dipole interactions, enhancing solubility in more polar organic solvents.

Qualitative Solubility in Common Organic Solvents

Based on its structure and general knowledge of organometallic compounds, a qualitative solubility profile can be predicted. This information is often corroborated by supplier data, which indicates solubility in solvents like ether and benzene.

Solvent ClassPredicted SolubilityRationale
Nonpolar Aprotic Soluble to Freely SolubleThe nonpolar tributyl groups will interact favorably with nonpolar solvents.
(e.g., Hexane, Toluene)
Polar Aprotic Soluble to Freely SolubleThe overall molecule has significant nonpolar character, but the pyridine ring can interact with polar aprotic solvents.
(e.g., THF, Dichloromethane, Ethyl Acetate)
Polar Protic Sparingly Soluble to InsolubleThe large nonpolar component of the molecule will limit its solubility in highly polar protic solvents. Hydrogen bonding with the solvent is not a significant interaction for this compound.
(e.g., Methanol, Ethanol)
Aqueous InsolubleThe compound is predominantly nonpolar and will not be soluble in water.
Experimental Protocol for Determining Quantitative Solubility

A precise determination of solubility requires experimental measurement. The following protocol outlines a standard "shake-flask" method coupled with HPLC-UV analysis.

  • This compound

  • Selected organic solvents (e.g., Hexane, Toluene, THF, Dichloromethane, Acetonitrile, Methanol)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Syringe filters (0.22 µm, PTFE)

  • HPLC system with a UV detector

  • Analytical balance

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant through a syringe filter to remove any undissolved solid.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

    • Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Diagram: Factors Influencing Solubility

cluster_solute cluster_solvent Solubility Solubility of this compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent Temp Temperature Solubility->Temp Polarity Molecular Polarity (Balance of nonpolar and polar moieties) Solute->Polarity Size Molecular Size and Shape Solute->Size SolventPolarity Solvent Polarity Solvent->SolventPolarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding

Caption: Key factors influencing the solubility of this compound.

Stability and Degradation

General Stability of Organostannanes

Organotin compounds exhibit varying degrees of stability. The tin-carbon bond is susceptible to cleavage by electrophiles, particularly protic acids. They can also be sensitive to air (oxidation) and light (photolytic cleavage).

Potential Degradation Pathways

The most common degradation pathway for arylstannanes is protic destannylation, where the tin-carbon bond is cleaved by an acid. This can be problematic in the presence of acidic impurities or during chromatographic purification on silica gel.

Reaction: Ar-SnBu₃ + H⁺ → Ar-H + Bu₃Sn⁺

Exposure to atmospheric oxygen can lead to the oxidation of the tributyltin moiety, potentially forming various tin oxides and hydroxides.

Recommended Storage and Handling Procedures

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Anhydrous Conditions: Keep the compound dry, as moisture can facilitate hydrolysis.

  • Temperature: Store at low temperatures (e.g., -20°C) to minimize thermal degradation.[4]

  • Light: Protect from light by storing in an amber vial or in a dark location.

Diagram: Recommended Handling Workflow

start Start storage Store under Inert Atmosphere (-20°C, Protected from Light) start->storage weighing Weigh Quickly under Inert Gas Flow storage->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution reaction Perform Reaction under Inert Atmosphere dissolution->reaction end End reaction->end start This compound destannylation Protic Destannylation (Acidic Conditions) start->destannylation oxidation Oxidation (Exposure to Air) start->oxidation product1 5-Chloropyridine + Bu3SnX destannylation->product1 product2 Various Tin Oxides/Hydroxides oxidation->product2 start Sample of this compound hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) start->nmr data Data Integration and Analysis hplc->data gcms->data nmr->data report Purity Report data->report

References

An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Utility and Hazards

5-Chloro-2-(tributylstannyl)pyridine is a valuable organometallic reagent, frequently employed as a key building block in synthetic organic chemistry, particularly in Stille cross-coupling reactions for the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, is well-established. However, the very features that make it a potent reagent—the presence of a heavy metal tin atom and reactive carbon-tin bonds—also render it significantly hazardous.

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As Senior Application Scientists, our experience dictates that true safety in the laboratory is not achieved by merely following steps, but by understanding the fundamental chemical and toxicological principles behind them. This document is structured to provide not just protocols, but the causal logic that underpins them, ensuring a self-validating system of safety for all personnel.

Section 1: Hazard Identification and Toxicological Profile

The risk profile of this compound is a composite of its two primary structural components: the highly toxic tributyltin moiety and the biologically active chloropyridine ring. Organotin compounds, as a class, are recognized for their severe toxicity.[1][2]

The degree of toxicity in organotins is primarily dictated by the number and nature of the alkyl groups attached to the tin atom.[1] Compounds with three alkyl groups, such as the tributyltin group in this reagent, are among the most toxic.[1] The primary targets for organotin toxicity are the central nervous system and the immune system.[3]

GHS Hazard Classification: Based on available safety data, this compound is classified with multiple significant hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[4][5]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[5]
Skin Irritation2H315: Causes skin irritation[4][5]
Eye Irritation2H319: Causes serious eye irritation[4][5]
Reproductive Toxicity1BH360FD: May damage fertility. May damage the unborn child[5][6]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure[4][5]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects[4][5]

Causality of Toxicity:

  • Neurotoxicity: Tributyltin compounds can interfere with mitochondrial function and disrupt cellular energy metabolism, leading to neuronal cell death.

  • Immunotoxicity: These compounds have been shown to induce thymus atrophy and suppress immune system functions.

  • Irritation: The compound can cause significant irritation and potential burns to the skin and eyes upon contact.[1]

  • Environmental Hazard: Organotins are persistent in the environment, particularly in sediments, and exhibit high bioconcentration factors, posing a significant threat to aquatic ecosystems.[7][8]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the high toxicity of this compound, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by stringent adherence to PPE protocols.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified Chemical Fume Hood .[3] All manipulations, including weighing, transfers, reaction setup, and workup, must be performed within the hood to prevent inhalation of dust or vapors.

Additionally, eyewash stations and emergency showers must be readily accessible and tested regularly.[6][9] Their proximity is critical for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, solution prep)Tightly fitting chemical splash goggles with side-shields.[10]Chemical-impermeable gloves (e.g., nitrile, neoprene).[10] Double-gloving is recommended.Laboratory coat, long pants, and fully enclosed, chemical-resistant shoes.[10]Required if dust or aerosols may be generated. Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[11]
Spill Cleanup Chemical splash goggles and a full-face shield.[10]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.[10]A self-contained breathing apparatus (SCBA) is required for large spills or spills in poorly ventilated areas.[10][12]
Waste Disposal Chemical splash goggles.Chemical-impermeable gloves.Laboratory coat.Not typically required if handling sealed, closed containers.

Causality of PPE Choices:

  • Eye Protection: The requirement for a face shield during spill cleanup is due to the increased risk of splashing. The compound's severe eye irritation potential necessitates this extra layer of protection.[4][5]

  • Hand Protection: Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Respiratory Protection: The P100 filter is crucial for solid particulates, while the organic vapor cartridge addresses any potential vapors, especially if the compound is heated or dissolved in a volatile solvent.

Diagram: Hierarchy of Hazard Control This diagram illustrates the logical flow for mitigating risks associated with hazardous chemicals. Engineering controls form the foundation, followed by administrative controls and, finally, PPE as the last line of defense.

cluster_0 Hazard Mitigation Strategy cluster_1 Application to this compound Elimination Elimination/Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Elimination->Engineering Most Effective Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin FumeHood Work exclusively in a Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Admin->PPE Least Effective SOPs Adhere to strict SOPs and never work alone Admin->SOPs GlovesGoggles Wear appropriate gloves, goggles, and lab coat PPE->GlovesGoggles

Caption: A workflow illustrating the hierarchy of controls for chemical safety.

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a well-defined SOP is crucial for minimizing exposure risk.

Pre-Handling Checklist
  • Approval: Ensure you have received prior approval and training from the Principal Investigator or Lab Supervisor.[3]

  • Area Designation: Designate a specific area within a fume hood for the procedure.[3]

  • Emergency Equipment: Verify that the safety shower and eyewash station are unobstructed and functional.

  • Review SDS: Read the most current Safety Data Sheet (SDS) for this compound before beginning work.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before handling the compound to minimize movement in and out of the designated area.

Handling and Dispensing Protocol
  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Work in Fume Hood: Conduct all operations within the fume hood sash, set at the appropriate height.

  • Weighing: As a solid, weigh the compound on disposable weigh paper or in a tared, sealed container to prevent contamination of balances.

  • Transfers: Use spatulas or powder funnels for solid transfers. Avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Work Alone Policy: Never work with this compound while alone in the laboratory.[3]

Storage Requirements
  • Container: Keep the compound in its original, tightly closed container, clearly labeled with the chemical name and all relevant hazard warnings.[9]

  • Location: Store in a cool, dry, and well-ventilated area designated for highly toxic materials.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.

  • Inventory: Maintain an accurate inventory to track usage and quantity on hand.

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Spill Response Protocol

In the event of a spill, a calm and systematic response is critical.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area and post warning signs.

  • Don PPE: If trained to do so, don the appropriate PPE for spill cleanup, including respiratory protection (SCBA may be necessary).[10]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or spill pillows).[1]

  • Collection: Carefully place the spilled material and absorbent into a designated, sealable, and clearly labeled hazardous waste container.[1]

  • Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to the lab supervisor and the institution's Environmental Health & Safety (EH&S) department.

Diagram: Spill Response Workflow This flowchart details the step-by-step procedure for safely managing a spill of this compound.

start Spill Occurs alert Alert Personnel & Evacuate Area start->alert secure Secure Area & Post Warnings alert->secure ppe Don Appropriate PPE (incl. Respirator/SCBA) secure->ppe contain Contain Spill (Sweep Solid / Absorb Liquid) ppe->contain collect Collect Waste into Labeled Hazardous Container contain->collect decon Decontaminate Spill Area collect->decon report Report to Supervisor & EH&S decon->report end Response Complete report->end

Caption: A procedural flowchart for responding to a chemical spill.

Section 5: Waste Disposal and Decontamination

Proper disposal is a critical final step in the safe handling of organotin compounds to prevent environmental contamination.[10]

Waste Segregation and Collection
  • Chemical Waste: All excess this compound and reaction wastes containing it must be collected in a designated hazardous waste container that is clearly labeled "Hazardous Waste - Organotin Compound".[1][13]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, pipette tips, and absorbent materials from spills, must be disposed of as solid hazardous waste.[10] Do not place these items in regular trash.

Laboratory Decontamination
  • Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., toluene or hexanes) into the appropriate hazardous waste container before conventional washing.[3]

  • Work Surfaces: Thoroughly decontaminate all work surfaces in the fume hood after each use.[10]

  • Personal Decontamination: After handling is complete and waste has been secured, remove PPE carefully, avoiding contact with the outer surfaces of gloves. Wash hands and any exposed skin thoroughly with soap and water.

Disposal procedures must always be in full compliance with institutional, local, state, and federal regulations. Consult your institution's EH&S department for specific guidelines.

Section 6: Regulatory Context and Occupational Exposure Limits

Several regulatory bodies have established exposure limits for organotin compounds to protect workers. These limits are typically based on the concentration of tin (Sn) in the air.

OrganizationLimit TypeValue (as Sn)
OSHA (Occupational Safety and Health Administration)PEL (Permissible Exposure Limit) - TWA0.1 mg/m³[1][11][14][15]
NIOSH (National Institute for Occupational Safety and Health)REL (Recommended Exposure Limit) - TWA0.1 mg/m³[14]
ACGIH (American Conference of Governmental Industrial Hygienists)TLV (Threshold Limit Value) - TWA0.1 mg/m³[1]
ACGIH STEL (Short-Term Exposure Limit)0.2 mg/m³[1]

TWA = Time-Weighted Average over an 8-hour workday. STEL = Short-Term Exposure Limit, a 15-minute TWA that should not be exceeded at any time during a workday.

The existence of these stringent exposure limits underscores the high chronic toxicity of organotin compounds and reinforces the necessity of the engineering controls and work practices detailed in this guide.

References

A Senior Application Scientist's Guide to 5-Chloro-2-(tributylstannyl)pyridine: Sourcing, Safety, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-Chloro-2-(tributylstannyl)pyridine, a key organostannane reagent in modern organic synthesis. Moving beyond a simple supplier list, this document offers practical insights into the compound's properties, safe handling, procurement strategies, and its pivotal role in palladium-catalyzed cross-coupling reactions. The information herein is designed to empower researchers to confidently source and effectively utilize this versatile chemical building block.

Compound Overview and Significance

This compound is an organometallic compound, specifically an organostannane, that has become an invaluable tool for the formation of carbon-carbon bonds.[1][2] Its structure, featuring a tributyltin moiety attached to the 2-position of a 5-chloropyridine ring, makes it an ideal coupling partner in the Stille reaction.[2][3] This reaction allows for the precise and efficient introduction of the 5-chloropyridin-2-yl group into complex molecules, a common structural motif in agrochemicals and pharmaceuticals.[4] The stability of organostannanes to air and moisture, coupled with their tolerance for a wide variety of functional groups, makes them highly reliable reagents in multi-step syntheses.[2][3]

Key Compound Identifiers:

  • CAS Number: 611168-63-9[5]

  • Molecular Formula: C₁₇H₃₀ClNSn

  • Molecular Weight: 402.59 g/mol

  • Synonyms: tributyl-(5-chloropyridin-2-yl)stannane[6]

Physicochemical Properties and Critical Safety Data

A thorough understanding of a reagent's properties and hazards is non-negotiable for safe and effective laboratory work. This compound is a combustible, toxic compound that requires careful handling.

PropertyValueSource
Form Solid
Flash Point 120 °C (248 °F) - closed cup
InChI Key MHSMAFNXVWZVOC-UHFFFAOYSA-N
SMILES String CCCC--INVALID-LINK--(CCCC)c1ccc(Cl)cn1

Hazard Summary: Organotin compounds are notoriously toxic.[2] The primary hazards associated with this compound are significant and demand strict adherence to safety protocols.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[7][8]

  • Signal Word: Danger

  • Precautionary Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like argon.[8][10] It is often recommended to store at 2-8 °C.[8][10]

Commercial Availability and Supplier Analysis

This compound is available from several chemical suppliers, typically in research-grade quantities. When sourcing this reagent, researchers should consider not only price but also purity, availability, and the supplier's ability to provide comprehensive technical and safety documentation.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich (Merck) This compound611168-63-9Offered under the AldrichCPR brand.[5]
Fisher Scientific Organotin CompoundsVariesDistributes organometallics from various brands including Sigma-Aldrich and Ambeed.[11]
Apollo Scientific 5-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINENot ApplicableWhile not the exact compound, they are a known supplier of related organotin pyridines.[8]
Frontier Specialty Chemicals 2-(Tributylstannyl)pyridine17997-47-6A key supplier of the parent and related organostannane compounds.[10]
ChemicalBook This compound611168-63-9A platform listing various suppliers, often from Asia.[12]

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Core Application: The Stille Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for its reliability and broad substrate scope.[2][13][14] The reaction mechanism involves a catalytic cycle of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][14]

Stille_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_RX R¹-Pd(II)-X Complex OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-SnBu₃ (Stannane) PdII_R1R2 R¹-Pd(II)-R² Complex Transmetal->PdII_R1R2 X-SnBu₃ (Byproduct) RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl iodide or bromide), forming a Pd(II) complex.[3][14]

  • Transmetalation: This is often the rate-determining step. The organic group from the organostannane (in this case, the 5-chloropyridin-2-yl moiety) is transferred to the palladium center, displacing the halide.[2][14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[3][14]

Field-Proven Experimental Protocol

The following protocol provides a robust, self-validating methodology for a typical Stille coupling using this compound. The causality behind each step is explained to ensure reproducibility and success.

Reaction: Coupling of an Aryl Bromide with this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Optional additive: Copper(I) iodide (CuI) (0.1 eq)

Protocol Steps:

  • System Preparation (Trustworthiness Pillar): To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq) and the palladium catalyst. Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst. The reaction must be run under an inert atmosphere (Nitrogen or Argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Introduce the anhydrous, degassed solvent via cannula or syringe. Causality: Degassing the solvent (e.g., by bubbling with Argon for 30-45 minutes) removes dissolved oxygen, further protecting the catalyst.[3]

  • Initiation: Add the this compound (1.1-1.2 eq) to the stirring solution. If using, the CuI co-catalyst can be added at this stage. Causality: A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide. CuI can accelerate the transmetalation step, particularly with less reactive substrates.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Causality: Thermal energy is required to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation.

  • Workup and Purification (Self-Validation): Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF). Causality: The fluoride ions in the KF solution react with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which can be removed by filtration through Celite. This is a critical step for removing toxic tin residues.[3]

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[3]

Experimental_Workflow A 1. Setup Flame-dried flask Inert Atmosphere (Ar/N₂) B 2. Reagent Charging Aryl Halide, Pd Catalyst Anhydrous/Degassed Solvent A->B C 3. Stannane Addition This compound B->C D 4. Thermal Reaction Heat (80-110 °C) Monitor by TLC/LC-MS C->D E 5. Quench & Workup Cool to RT Aqueous KF Wash D->E F 6. Purification Flash Chromatography E->F G 7. Analysis NMR, MS for Characterization F->G

Caption: Standard workflow for a Stille cross-coupling experiment.

Conclusion

This compound is a readily available and highly effective reagent for introducing the 5-chloropyridine moiety into organic molecules via the Stille coupling. Its commercial availability from major suppliers ensures its accessibility for research and development. However, its utility is matched by its toxicity. A comprehensive understanding of its hazards and the implementation of rigorous safety protocols, particularly concerning the removal of tin byproducts, are paramount. By following the guidelines and protocols outlined in this guide, researchers can safely and successfully leverage this powerful synthetic tool.

References

The Versatile Role of 5-Chloro-2-(tributylstannyl)pyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Pyridine Building Block

In the landscape of modern organic synthesis, the pyridine scaffold holds a position of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast arsenal of functionalized pyridines, 5-Chloro-2-(tributylstannyl)pyridine has emerged as a particularly valuable and versatile building block. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[3][4]

This technical guide provides an in-depth exploration of the applications of this compound, with a focus on the underlying principles of its reactivity, practical experimental protocols, and its role in the synthesis of complex molecular architectures. As Senior Application Scientists, our aim is to bridge the gap between theoretical concepts and practical laboratory applications, offering insights into the causality behind experimental choices and providing self-validating protocols for robust and reproducible results.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[4] this compound serves as an excellent organostannane component in this reaction, offering a stable and reactive source of a 5-chloropyridin-2-yl moiety. The tributyltin group, while imparting toxicity that necessitates careful handling, provides a good balance of reactivity and stability, making the reagent tolerant to a wide range of functional groups and reaction conditions.

The general catalytic cycle of the Stille reaction, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligands, and additives can significantly influence the reaction's efficiency and is a critical consideration in experimental design.[5]

Stille_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R'-X) Coupled_Pd_Complex Coupled_Pd_Complex Pd(II) Complex->Coupled_Pd_Complex Transmetalation (R-SnBu3) Product Product Coupled_Pd_Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration R'-X R'-X R-SnBu3 R-SnBu3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of Bipyridine Ligands: A Gateway to Advanced Materials and Catalysis

A primary and highly significant application of this compound is the synthesis of substituted 2,2'-bipyridines.[6] These bipyridine scaffolds are privileged ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. These metal complexes are at the heart of numerous applications, including catalysis, light-emitting diodes (OLEDs), and medicinal chemistry.[7][8]

The Stille coupling provides a convergent and efficient route to unsymmetrically substituted bipyridines. For instance, the coupling of this compound with a suitably functionalized 2-bromopyridine derivative allows for the direct formation of a 5-chloro-2,2'-bipyridine. The chloro-substituent can then be further functionalized, offering a handle for the introduction of additional chemical diversity.

Coupling PartnerCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄ (5)PPh₃Toluene1101685[6]
2-Bromo-5-nitropyridinePdCl₂(PPh₃)₂ (3)PPh₃DMF1001276[3]
2-Iodo-5-methylpyridinePd₂(dba)₃ (2)AsPh₃NMP140896[9]

Table 1: Representative conditions for the Stille coupling of this compound with various halopyridines for the synthesis of bipyridine derivatives.

Applications in Pharmaceutical and Agrochemical Synthesis

The 5-chloropyridin-2-yl moiety is a common structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[2][10] The presence of the chlorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. This compound serves as a key intermediate for the introduction of this important pharmacophore.

While direct examples of its use in the synthesis of marketed drugs are often proprietary, the academic and patent literature contains numerous instances of its application in the preparation of advanced pharmaceutical intermediates.[11] For example, substituted pyridines are integral to drugs targeting a wide range of conditions, including cardiovascular and central nervous system disorders.[6]

In the agrochemical sector, pyridine-based compounds are crucial components of many herbicides, insecticides, and fungicides.[2] The ability to efficiently synthesize complex pyridine derivatives via Stille coupling with reagents like this compound is a key enabling technology in the discovery and development of new crop protection agents.[12]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of 2-(tributylstannyl)pyridines involves the reaction of the corresponding halopyridine with n-butyllithium followed by quenching with tributyltin chloride.[13]

Synthesis_Workflow start Start: 2-Bromo-5-chloropyridine step1 Dissolve in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-Butyllithium dropwise step2->step3 step4 Stir for 1 hour at -78 °C step3->step4 step5 Add Tributyltin chloride dropwise step4->step5 step6 Warm to room temperature and stir step5->step6 step7 Quench with saturated NH4Cl solution step6->step7 step8 Extract with diethyl ether step7->step8 step9 Dry and concentrate step8->step9 end Product: this compound step9->end

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • To a solution of 2-bromo-5-chloropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon at -78 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.1 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Stille Coupling for the Synthesis of 5-Chloro-2,2'-bipyridine

The following is a representative protocol for the Stille coupling of this compound with 2-bromopyridine.[14]

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous toluene

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe, followed by the addition of 2-bromopyridine.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-2,2'-bipyridine.

Beyond Stille: Exploring Other Cross-Coupling Reactions

While the Stille coupling is the most prevalent application for 2-stannylpyridines, it is worth noting the potential for other cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Although less common for organostannanes, in some cases, the tributylstannyl group can be converted in situ to a boronic acid or ester, which can then participate in a Suzuki-Miyaura coupling. However, the direct use of the corresponding boronic acid of 5-chloropyridine is generally preferred for this transformation.[15]

  • Sonogashira Coupling: The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide.[13] While not a direct application of this compound, the bipyridine products synthesized from it can be further functionalized via Sonogashira coupling if they possess a suitable halide handle.

Safety and Handling Considerations

Organotin compounds, including this compound and the resulting tributyltin byproducts, are toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion and Future Outlook

This compound stands as a powerful and versatile reagent in the synthetic chemist's toolbox. Its primary application in the Stille cross-coupling reaction provides a reliable and efficient method for the synthesis of complex molecules, particularly substituted bipyridines, which are of significant interest in catalysis, materials science, and medicinal chemistry. The strategic placement of the chloro substituent offers a valuable point for further chemical modification, enabling the creation of diverse molecular libraries for drug discovery and other applications. As the demand for novel functional molecules continues to grow, the importance of key building blocks like this compound in enabling innovative synthetic strategies is set to increase. Future research will likely focus on developing more environmentally benign coupling methodologies that can further expand the utility of this valuable synthetic intermediate.

References

The Tributylstannyl Group on the Pyridine Ring: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Organostannanes in Heterocyclic Chemistry

The pyridine nucleus is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3][4] Consequently, methods for the selective functionalization of the pyridine ring are of paramount importance. Among the array of synthetic tools available, organostannanes, particularly tributylstannylpyridines, have carved out a significant niche. These compounds, while requiring careful handling due to the toxicity of organotin reagents, offer a unique combination of stability to air and moisture and a versatile reactivity profile.[5][6] This guide provides an in-depth exploration of the potential reactivity of the tributylstannyl group on the pyridine ring, offering insights into the mechanistic underpinnings of its key transformations and providing practical, field-proven protocols for their application.

The Influence of the Pyridine Nitrogen: A Positional Reactivity Analysis

The position of the tributylstannyl group relative to the pyridine nitrogen (2-, 3-, or 4-position) profoundly influences its reactivity. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom, which creates a dipole moment and alters the electron density around the ring.

  • 2- and 4-Stannylpyridines: These isomers are generally more reactive in palladium-catalyzed cross-coupling reactions. The nitrogen atom at the 2- and 4-positions can electronically stabilize the transition states in the catalytic cycle, particularly during the transmetalation step.[7]

  • 3-Stannylpyridines: The 3-position is less electronically influenced by the nitrogen atom compared to the 2- and 4-positions. Consequently, 3-tributylstannylpyridine can exhibit reactivity more akin to other arylstannanes.

This differential reactivity is a critical consideration in synthetic design, allowing for selective functionalization in molecules bearing multiple stannyl groups or in competitive reaction scenarios.

Core Reactivities and Synthetic Applications

The tributylstannyl group on a pyridine ring is a versatile functional handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are the Stille cross-coupling, tin-lithium exchange for subsequent functionalization, and halogenation reactions.

The Stille Cross-Coupling Reaction: A Robust Method for C-C Bond Formation

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide or triflate.[5][6] It is a powerful tool for the synthesis of biaryls and other conjugated systems containing a pyridine motif.[8][9][10]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][11]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-SnBu3 Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate, which then forms a tributyltin byproduct. This is often the rate-determining step.[11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst.

This protocol details the synthesis of a 2,2'-bipyridine derivative, a common structural motif in ligands for catalysis and functional materials.

Reaction:

Materials:

  • 2-(Tributylstannyl)pyridine (1.0 eq)

  • 2-Bromopyridine (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous and degassed toluene

  • Anhydrous and degassed N,N-dimethylformamide (DMF) (optional, can improve solubility and reaction rates)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(tributylstannyl)pyridine and 2-bromopyridine.

  • Add anhydrous and degassed toluene to dissolve the reactants. If solubility is an issue, a co-solvent of DMF can be used.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • To remove the tributyltin bromide byproduct, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tin byproduct as a filterable solid.

  • Filter the mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,2'-bipyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Anhydrous and Degassed Solvents: Water can react with the organostannane and other reagents, leading to side reactions and reduced yields. Degassing removes dissolved oxygen.

  • Potassium Fluoride Workup: Tributyltin halides can be difficult to remove by chromatography alone. KF reacts with them to form insoluble tributyltin fluoride, which is easily filtered off.[8]

StannylpyridineCoupling PartnerCatalystSolventYield (%)Reference
2-(Tributylstannyl)pyridine2-BromopyridinePd(PPh₃)₄Toluene70-90[8][9]
3-(Tributylstannyl)pyridine3-BromopyridinePdCl₂(PPh₃)₂DMF65-85[8]
4-(Tributylstannyl)pyridine4-IodobenzenePd(OAc)₂/PCy₃Dioxane~90[12]
2-(Tributylstannyl)pyridineVinyl triflatePd(dppf)Cl₂DMF~87[8]
Tin-Lithium Exchange: A Gateway to Diverse Functionalization

The carbon-tin bond in tributylstannylpyridines can be readily cleaved by organolithium reagents, such as n-butyllithium, in a transmetalation reaction known as tin-lithium exchange.[13][14] This generates a highly reactive pyridyllithium intermediate that can be trapped with a variety of electrophiles, providing access to a wide range of substituted pyridines.

This reaction proceeds through a nucleophilic attack of the organolithium reagent on the tin atom, leading to the formation of a more stable organolithium species.[7]

Tin_Lithium_Exchange Stannylpyridine Py-SnBu3 Transition_State [Py-Sn(Bu)3-nBu]- Li+ Stannylpyridine->Transition_State nBuLi n-BuLi nBuLi->Transition_State Pyridyllithium Py-Li Transition_State->Pyridyllithium Tetrabutyltin SnBu4 Transition_State->Tetrabutyltin Electrophile_Addition Electrophile (E+) Pyridyllithium->Electrophile_Addition Functionalized_Pyridine Py-E Electrophile_Addition->Functionalized_Pyridine

Caption: Tin-lithium exchange followed by electrophilic trapping.

This protocol demonstrates the synthesis of a deuterated pyridine, a valuable tool in mechanistic studies and as an internal standard in mass spectrometry.

Reaction:

Materials:

  • 3-(Tributylstannyl)pyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Deuterium oxide (D₂O) (excess)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-(tributylstannyl)pyridine and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise. The reaction is typically very fast.

  • After stirring for 30 minutes at -78 °C, add an excess of D₂O to quench the reaction.

  • Allow the reaction mixture to warm to room temperature.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent by distillation to obtain the crude product.

  • Purify the product by column chromatography or distillation to yield 3-deuterio-pyridine.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Pyridyllithium intermediates can be unstable at higher temperatures, potentially leading to side reactions. The low temperature ensures their integrity before trapping with the electrophile.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorously anhydrous conditions are essential for the success of the reaction.

Halogenation: Direct Conversion to Halopyridines

The tributylstannyl group can be replaced by a halogen atom through an electrophilic substitution reaction, often referred to as halodestannylation. This provides a direct route to halopyridines, which are themselves versatile building blocks for further functionalization, including in Suzuki-Miyaura and other cross-coupling reactions.

The reaction is believed to proceed through an electrophilic attack of the halogen on the carbon atom bearing the stannyl group, with the tin group acting as a good leaving group.

Iododestannylation Stannylpyridine Py-SnBu3 Wheland_Intermediate [Py(I)(SnBu3)]+ Stannylpyridine->Wheland_Intermediate Iodine I₂ Iodine->Wheland_Intermediate Iodopyridine Py-I Wheland_Intermediate->Iodopyridine Tributyltin_Iodide Bu3SnI Wheland_Intermediate->Tributyltin_Iodide

Caption: Mechanism of iododestannylation of a stannylpyridine.

Reaction:

Materials:

  • 2-(Tributylstannyl)pyridine (1.0 eq)

  • Iodine (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-(tributylstannyl)pyridine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine in dichloromethane dropwise to the stirred solution. The disappearance of the iodine color indicates the progress of the reaction.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodopyridine.

Causality Behind Experimental Choices:

  • Stoichiometry of Iodine: A slight excess of iodine is used to ensure complete conversion of the stannylpyridine.

  • Sodium Thiosulfate Quench: Sodium thiosulfate reduces excess iodine to iodide, which is water-soluble and easily removed during the workup.

Characterization of Tributylstannylpyridines

The characterization of tributylstannylpyridines and their reaction products relies on standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: These techniques are essential for confirming the structure of the pyridine ring and the presence of the tributylstannyl group. The characteristic signals for the butyl groups are typically observed in the upfield region of the ¹H NMR spectrum.

  • ¹¹⁹Sn NMR Spectroscopy: This is a powerful tool for directly observing the tin nucleus. The chemical shift of the ¹¹⁹Sn signal can provide information about the coordination environment of the tin atom.[15][16][17]

  • Mass Spectrometry: Provides information on the molecular weight of the compound, confirming its identity.

Typical NMR Data for 2-(Tributylstannyl)pyridine: [15]

  • ¹H NMR (CDCl₃): δ 8.73 (d, 1H), 7.48 (t, 1H), 7.39 (d, 1H), 7.10 (dd, 1H), 1.70-1.05 (m, 18H), 0.85 (t, 9H).

  • ¹³C NMR (CDCl₃): δ 173.0, 158.6, 133.3, 129.4, 121.5, 29.1, 27.3, 13.7, 9.8.

  • ¹¹⁹Sn NMR (CDCl₃): δ -66.3.

Conclusion: A Versatile Tool for Pyridine Functionalization

The tributylstannyl group, when attached to a pyridine ring, serves as a versatile and reliable functional handle for a range of synthetic transformations. While the toxicity of organotin compounds necessitates careful handling and purification procedures, the benefits of their air and moisture stability, coupled with their predictable reactivity in Stille couplings, tin-lithium exchange, and halogenation reactions, make them an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of the factors governing their reactivity, particularly the electronic influence of the pyridine nitrogen, allows for the rational design of synthetic routes to complex and novel pyridine-containing molecules.

References

Methodological & Application

using 5-Chloro-2-(tributylstannyl)pyridine in Stille coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Stille Coupling Reactions Using 5-Chloro-2-(tributylstannyl)pyridine

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. Its presence is critical for modulating properties like solubility, receptor binding, and metabolic stability. Consequently, robust and versatile methods for synthesizing functionalized pyridines are of paramount importance. The Stille cross-coupling reaction offers a powerful tool for creating carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[1][2]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of this compound as a key building block in Stille coupling reactions. This reagent is particularly valuable as it introduces a chloropyridyl moiety, which can serve as a versatile synthetic handle for subsequent transformations, into a target molecule. We will explore the underlying mechanism, provide field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[3] The reaction is prized for the air and moisture stability of the organostannane reagents, though their toxicity necessitates careful handling.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. The organic halide (R¹-X) undergoes oxidative addition to the Pd(0) center, forming a square planar Pd(II) complex. This step is often the rate-determining step of the overall reaction.[2][5]

  • Transmetalation : The organostannane reagent, in this case, this compound (R²-SnBu₃), exchanges its organic group (the chloropyridyl moiety) with the halide on the Pd(II) complex. The precise mechanism of this step can be complex, but it results in a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the palladium center.[3][5] The addition of lithium chloride (LiCl) can often accelerate this step.[5]

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling together to form the desired product (R¹-R²). This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5] For this to occur, the organic groups must be in a cis orientation on the palladium complex. If they are trans, a cis-trans isomerization must occur first.[3]

Catalytic Cycle Diagram

Stille_Mechanism cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R¹-X) pd0->ox_add pd2_complex trans-R¹-Pd(II)L₂-X ox_add->pd2_complex isomerization cis-trans Isomerization pd2_complex->isomerization cis_pd2_complex cis-R¹-Pd(II)L₂-X isomerization->cis_pd2_complex transmetal Transmetalation (R²-SnBu₃) cis_pd2_complex->transmetal pd2_coupled cis-R¹-Pd(II)L₂-R² transmetal->pd2_coupled - XSnBu₃ red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Regeneration product Product Formed (R¹-R²) red_elim->product caption Fig. 1: Catalytic cycle of the Stille reaction. Workflow start Start reagents 1. Combine Aryl Bromide, This compound, CuI, and Toluene in a flask. start->reagents degas 2. Degas the mixture (e.g., 3x pump-thaw cycles or Argon bubbling for 20 min). reagents->degas catalyst 3. Add Pd(PPh₃)₄ under a positive pressure of inert gas. degas->catalyst react 4. Heat the reaction mixture (e.g., 90-100 °C) and monitor progress by TLC or GC-MS. catalyst->react cool 5. Cool to room temperature upon completion. react->cool workup_kf 6. Add saturated aqueous KF solution and stir vigorously for 1-2 hours. cool->workup_kf filter 7. Filter the mixture through Celite® to remove insoluble tin fluoride. workup_kf->filter extract 8. Extract the aqueous layer with Ethyl Acetate (3x). filter->extract wash 9. Wash combined organic layers with water and brine. extract->wash dry 10. Dry over MgSO₄, filter, and concentrate in vacuo. wash->dry purify 11. Purify the crude product by column chromatography. dry->purify end End: Characterized Product purify->end caption Fig. 2: Step-by-step experimental workflow.

References

Introduction: The Strategic Importance of 5-Chloro-2-(tributylstannyl)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with 5-Chloro-2-(tributylstannyl)pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, found in numerous FDA-approved drugs and functional organic materials.[1] Specifically, the 5-chloro-2-substituted pyridine motif offers a versatile platform for generating novel molecular architectures with significant biological activity.[2][3][4] The chlorine atom provides a handle for further functionalization, while the substituent at the 2-position can be modulated to fine-tune a compound's steric and electronic properties to optimize its interaction with biological targets.[5]

Among the myriad of synthetic methods available, the palladium-catalyzed Stille cross-coupling reaction stands out as a robust and highly reliable strategy for forming carbon-carbon bonds.[6][7] Its remarkable tolerance for a wide array of functional groups makes it an invaluable tool in complex molecule synthesis.[7][8][9] This application note provides a comprehensive guide to leveraging this compound, a key organostannane building block, in Stille coupling reactions. We will delve into the reaction mechanism, provide detailed experimental protocols, offer troubleshooting advice, and emphasize the critical safety procedures required when handling toxic organotin reagents.

The Engine of C-C Bond Formation: The Stille Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate) to the active 14-electron Pd(0) catalyst. This step forms a 16-electron square planar Pd(II) intermediate.[10]

  • Transmetalation : The organostannane reagent, in this case, this compound, then exchanges its organic group (the 5-chloropyridin-2-yl moiety) with the halide on the palladium center. This is often the rate-determining step of the cycle.[6] The presence of additives like copper(I) iodide (CuI) can significantly accelerate this step.[11]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8] For this to occur, the two organic groups must be in a cis orientation on the palladium complex.[10]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OA R¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition PdII_TM R¹-Pd(II)L₂-R² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_TM->Product SnX X-SnBu₃ (Byproduct) PdII_TM->SnX RX R¹-X (Electrophile) RX->PdII_OA SnR R²-SnBu₃ (Organostannane) SnR->PdII_TM

Caption: The Palladium-Catalyzed Stille Cross-Coupling Cycle.

Application Protocol: Synthesis of 2-(4-methoxyphenyl)-5-chloropyridine

This section provides a detailed, field-proven protocol for the Stille coupling of this compound with 1-iodo-4-methoxybenzene.

Rationale for Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, commercially available, and reliable air-stable Pd(0) precatalyst that is effective for a broad range of Stille couplings.[11]

  • Solvent: Toluene is a common non-polar solvent for Stille reactions, facilitating the dissolution of reagents and allowing for heating to temperatures that promote efficient catalysis. Anhydrous and degassed solvent is crucial to prevent catalyst deactivation and side reactions.

  • Additive: Copper(I) iodide (CuI) is included as a co-catalyst. It is known to act as a scavenger for free phosphine ligands that can inhibit the reaction and is believed to facilitate the transmetalation step, often leading to improved yields and faster reaction times.[11]

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Eq.
This compound404.58445 mg1.11.1
1-Iodo-4-methoxybenzene234.04234 mg1.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.5623 mg0.020.02
Copper(I) Iodide190.457.6 mg0.040.04
Anhydrous, Degassed Toluene-10 mL--
Schlenk flask (25 mL), magnetic stir bar-1--
Condenser, Argon/Nitrogen inlet-1--
Standard glassware for workup & chromatography----

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask: - 1-Iodo-4-methoxybenzene - Pd(PPh₃)₄ - CuI B 2. Seal flask and purge with Argon/Nitrogen (3x cycles) A->B C 3. Add liquids via syringe: - Anhydrous Toluene - this compound B->C D 4. Heat reaction mixture to 100 °C with stirring C->D E 5. Monitor reaction by TLC/LC-MS (12-16 h) D->E F 6. Cool to RT, filter through Celite E->F G 7. Aqueous Workup: - Dilute with EtOAc - Wash with KF (aq) then Brine F->G H 8. Dry organic layer (Na₂SO₄), filter, concentrate G->H I 9. Purify by column chromatography H->I Product 10. Characterize final product (NMR, MS, etc.) I->Product

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Protocol
  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-methoxybenzene (234 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inerting: Seal the flask with a septum, and subject it to three cycles of vacuum backfill with argon or nitrogen. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (10 mL) via syringe. Follow this by the addition of this compound (445 mg, 1.1 mmol) via syringe. A slight excess of the organostannane is used to ensure complete consumption of the electrophile.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting electrophile is consumed (typically 12-16 hours).

  • Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and other insoluble species.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). This is a crucial step : the fluoride ions react with the tributyltin byproduct to form insoluble tributyltin fluoride, which facilitates its removal. Follow with a wash of saturated aqueous sodium chloride (brine) (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2-(4-methoxyphenyl)-5-chloropyridine.

Scope and Versatility

The protocol described is adaptable to a wide range of electrophiles. The choice of catalyst, ligand, and additives may need to be optimized for challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[9][11]

Table 2: Examples of Stille Couplings with Pyridylstannanes

Electrophile (R¹-X)Catalyst (mol%)Ligand (mol%)SolventAdditive/Temp (°C)Yield (%)
Aryl IodidePd(PPh₃)₄ (2%)-TolueneCuI / 100>90
Aryl BromidePd₂(dba)₃ (1.5%)P(o-tol)₃ (4%)Dioxane11080-95
Aryl ChloridePd₂(dba)₃ (1.5%)P(t-Bu)₃ (4%)DioxaneCsF / 11060-85[11]
Vinyl BromidePd(PPh₃)₄ (3%)-DMF80~88
Acyl ChloridePdCl₂(PPh₃)₂ (2%)-THF60~90

Yields are representative and highly dependent on the specific substrates used.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Rate-limiting transmetalation.1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure rigorous inert atmosphere techniques.3. Add CuI or CsF to accelerate transmetalation.[11] Switch to a more polar solvent like DMF or NMP.
Homocoupling of Stannane 1. Presence of oxygen.2. Catalyst decomposition.1. Improve degassing procedures.2. Use a more stable ligand or lower the reaction temperature.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Deactivation of the catalyst over time.1. Increase reaction time or temperature incrementally.2. Add a second portion of the catalyst (e.g., 0.5 mol%) after 12 hours.
Difficulty Removing Tin Byproducts Incomplete precipitation of tributyltin salts during workup.1. Perform multiple washes with aqueous KF.2. A final wash with 1M HCl can sometimes help.3. Use specialized purification techniques if necessary (e.g., filtration through fluorous silica).

Critical Safety Procedures: Handling Organotin Compounds

WARNING: Organotin compounds, including this compound and its tributyltin byproducts, are highly toxic.[9] They can be absorbed through the skin and are toxic upon inhalation or ingestion, affecting the central nervous system and immune system.[12][13] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Designated Area: All handling of organotin reagents must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Handling: Use syringes and Schlenk line techniques for transferring liquid organostannanes to minimize exposure.[13] Avoid contact with skin and eyes.[12]

  • Waste Disposal: All organotin-contaminated waste (syringes, glassware, silica gel, aqueous layers from workup) must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional guidelines.[12] Do not pour organotin waste down the drain.

  • Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in the designated waste container, and decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[12]

By adhering to these detailed protocols and safety guidelines, researchers can effectively and safely utilize this compound as a powerful tool for the synthesis of valuable chlorinated pyridine derivatives.

References

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines using 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its presence in over 95 FDA-approved pharmaceuticals highlights its role in modulating pharmacological activity, contributing to treatments for a vast range of diseases including cancer, HIV/AIDS, and tuberculosis.[2] The ability to precisely functionalize the pyridine core is therefore of paramount importance in drug discovery programs.

This guide focuses on 5-Chloro-2-(tributylstannyl)pyridine , a versatile and strategic building block for the synthesis of complex, multi-substituted pyridines. This reagent is specifically designed for use in palladium-catalyzed Stille cross-coupling reactions, a method renowned for its mild conditions and exceptional tolerance of diverse functional groups.[3][4] The unique architecture of this reagent, featuring two distinct reactive sites—the tributylstannyl group for C-C bond formation and a chloro-substituent for subsequent modifications—offers a powerful platform for building molecular diversity and exploring structure-activity relationships (SAR).

The Stille Cross-Coupling Reaction: A Primer

The Stille reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic electrophile, typically a halide or triflate.[3][5]

R¹-Sn(Alkyl)₃ + R²-X ---[Pd(0) catalyst]--> R¹-R² + X-Sn(Alkyl)₃

Its primary advantages in complex molecule synthesis are:

  • Functional Group Tolerance: The reaction conditions are compatible with a wide array of sensitive functional groups, such as esters, amides, ketones, and amines, minimizing the need for protecting group strategies.[4]

  • Stability of Reagents: Organostannanes are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[3]

However, the principal challenge associated with the Stille reaction is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product.[5][6] This guide provides robust protocols specifically designed to address and mitigate this challenge.

Mechanistic Insights & Reaction Optimization

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis of substituted pyridines. The Stille coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

The Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ oa_complex R²-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition r2x R²-X (Aryl Halide) r2x->oa_complex r1sn R¹-SnBu₃ (this compound) r1sn->oa_complex tm_complex R²-Pd(II)(R¹)L₂ oa_complex->tm_complex xsn X-SnBu₃ (Byproduct) oa_complex->xsn tm_complex->pd0 Reductive Elimination product R¹-R² (Product) tm_complex->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R²-X), forming a square planar Pd(II) complex.[7] This is often the rate-determining step.

  • Transmetalation: The organostannane reagent (R¹-SnBu₃) exchanges its organic group (R¹) with the halide (X) on the Pd(II) complex. This step can be accelerated by the use of additives.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Optimizing Reaction Conditions

The success of the Stille coupling hinges on the careful selection of reaction parameters. The choice of catalyst, ligand, solvent, and additives can dramatically influence yield, reaction time, and selectivity.

ParameterCommon Choices & Rationale
Palladium Source Pd(PPh₃)₄ : A common, reliable Pd(0) source. Pd₂(dba)₃ : A stable Pd(0) source, often used with additional phosphine ligands.
Ligand Triphenylphosphine (PPh₃) : Standard, effective for many applications. Tri(o-tolyl)phosphine (P(o-tol)₃) : More electron-rich, can accelerate oxidative addition. XPhos, SPhos : Bulky, electron-rich Buchwald-type ligands for challenging couplings.
Solvent Toluene, Dioxane, DMF : Anhydrous, degassed polar aprotic solvents are typically used to ensure solubility and prevent catalyst deactivation.
Additives Copper(I) Iodide (CuI) : Acts as a co-catalyst, believed to facilitate the transmetalation step, thereby accelerating the reaction.[5] Lithium Chloride (LiCl) : Can prevent ligand dissociation and accelerate transmetalation, particularly in polar solvents like DMF.[7]
Temperature 80-110 °C : Most Stille reactions require heating to drive the catalytic cycle, especially the oxidative addition step.

Experimental Protocols

Protocol 1: Synthesis of this compound

The title reagent can be synthesized from commercially available 2-bromo-5-chloropyridine. The procedure involves a lithium-halogen exchange followed by quenching with tributyltin chloride.

Synthesis_Workflow start 2-Bromo-5-chloropyridine in anhydrous THF step1 Cool to -78 °C (Dry ice/acetone bath) start->step1 step2 Add n-BuLi dropwise Stir for 1 hr step1->step2 step3 Add Bu₃SnCl dropwise Stir for 1-3 hrs at -78 °C step2->step3 step4 Warm to RT Quench with aq. NH₄Cl step3->step4 step5 Aqueous Workup (Extraction with EtOAc) step4->step5 end This compound (Crude product) step5->end

Caption: Workflow for the synthesis of the title reagent.

Materials:

  • 2-Bromo-5-chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Tributyltin chloride (Bu₃SnCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromo-5-chloropyridine (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Add tributyltin chloride (1.1 equiv) dropwise via syringe.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.

Protocol 2: General Procedure for Stille Coupling

This protocol describes a representative coupling of this compound with an aryl iodide.

Materials:

  • This compound (1.1 equiv)

  • Aryl Iodide (e.g., 4-Iodoanisole) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add this compound (1.1 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Proceed immediately to the workup and purification protocol to remove tin byproducts.

Post-Reaction Workup & Purification: Managing Organotin Byproducts

Effective removal of tin residues is essential for obtaining products of high purity, a non-negotiable requirement for compounds intended for biological screening.[6] The most common byproducts are tributyltin halides (e.g., Bu₃SnI) and unreacted starting material.[9]

MethodPrincipleEfficacy & Notes
Aqueous KF Wash Converts soluble Bu₃SnX into highly insoluble, filterable tributyltin fluoride (Bu₃SnF) precipitate.[10]Highly effective for removing the majority of tin byproducts. Often used as the primary workup step.[9]
K₂CO₃/Silica Gel Chromatography Basic K₂CO₃ mixed with silica gel acts as a stationary phase that strongly adsorbs organotin impurities.[6]Excellent for removing trace amounts of tin to achieve high purity (<15 ppm).[6]
Iodine Treatment Converts hexaalkylditin (a potential side-product) to tin halides, which are more easily removed by a subsequent KF wash.[9]Useful if homocoupling of the stannane is suspected.
Protocol 3: Purification via Potassium Fluoride (KF) Wash
  • Dilute the crude reaction mixture with ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous solution of potassium fluoride (KF).

  • Shake the funnel vigorously for 2-3 minutes. A fine white precipitate (Bu₃SnF) should form.

  • Allow the layers to separate and filter the entire mixture through a pad of Celite® to remove the solid precipitate.[9]

  • Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol 4: Purification via K₂CO₃/Silica Gel Chromatography
  • Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel.[6][9]

  • Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Dissolve the crude product (post-KF wash) in a minimal amount of solvent and load it onto the column.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to separate the desired product from the immobilized tin impurities.

Safety & Handling of Organostannanes

CRITICAL: Tributyltin (TBT) compounds are highly toxic and pose significant health and environmental risks.[11] They are readily absorbed through the skin and can cause severe irritation.[12][13] Chronic exposure can lead to damage to the immune and nervous systems.[12] All manipulations must be conducted with strict adherence to safety protocols.

  • Engineering Controls: Always handle tributyltin compounds inside a certified chemical fume hood with good ventilation.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; use heavy-duty or double-gloved protection), a lab coat, and chemical splash goggles at all times.[12]

  • Spill Management: Have a spill kit ready. Absorb small spills with an inert material like vermiculite and dispose of it as hazardous waste.[11][13]

  • Waste Disposal: All liquid and solid waste containing organotin compounds must be collected in designated, sealed hazardous waste containers for proper disposal according to institutional and federal regulations.[13] Do not pour any tin-containing waste down the drain.[11]

Application in Sequential Functionalization

The true synthetic power of this compound lies in its capacity for sequential, regioselective reactions. The significant difference in reactivity between the stannane and the chloro group allows for a two-stage diversification strategy, ideal for building libraries in a drug discovery context.

Sequential_Functionalization start This compound step1 Step 1: Stille Coupling (R¹-X, Pd(0)) start->step1 intermediate 2-R¹-5-chloropyridine step1->intermediate step2 Step 2: Nucleophilic Aromatic Substitution (Nu-H) intermediate->step2 final_product 2-R¹-5-Nu-pyridine (Disubstituted Product) step2->final_product

Caption: Strategic two-step functionalization workflow.

  • Stille Coupling: The first functionalization occurs at the 2-position via the Stille reaction, introducing a diverse range of aryl, heteroaryl, or vinyl groups (R¹).

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the 5-position, which remains intact during the Stille coupling, can then be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to install a second point of diversity (Nu).

This stepwise approach provides an efficient and powerful route to novel 2,5-disubstituted pyridine libraries for biological evaluation.

References

Application Notes & Protocols: 5-Chloro-2-(tributylstannyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the pharmacokinetic profile of drug candidates make it an invaluable component in drug design. The Stille cross-coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds, stands out for its remarkable functional group tolerance and the stability of its organostannane reagents.[3][4] This guide details the strategic application of 5-Chloro-2-(tributylstannyl)pyridine , a versatile building block that leverages the power of the Stille reaction to incorporate the medicinally significant 2-chloropyridine moiety into complex molecular architectures. We provide an in-depth analysis of the reaction mechanism, detailed experimental protocols, optimization strategies, and a discussion of its role in the synthesis of pharmacologically relevant compounds.

Strategic Value in Drug Discovery

The 2-Chloropyridine Moiety: A Key Pharmacophore

The incorporation of a substituted pyridine ring is a well-established strategy in drug discovery for modulating a compound's physicochemical and biological properties. Specifically, the 2-chloropyridine unit offers several advantages:

  • Metabolic Stability: The chlorine atom can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug.

  • Lipophilicity Modulation: The chloro-substituent increases lipophilicity, which can enhance membrane permeability and influence oral absorption.

  • Binding Interactions: The chlorine atom can participate in halogen bonding or other non-covalent interactions within a target's binding pocket, potentially increasing potency and selectivity.

  • Synthetic Handle: While often a final feature, the chlorine atom can also serve as a site for subsequent nucleophilic aromatic substitution reactions, allowing for late-stage diversification of drug candidates.

Chlorine is a vital element in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, highlighting its importance in developing effective therapeutic agents.[5]

The Stille Cross-Coupling: A Robust Synthetic Tool

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), such as a halide or triflate, to form a new carbon-carbon bond (R¹-R²).[6] First developed extensively by John K. Stille, its adoption in medicinal chemistry is driven by several key advantages:[3][7]

  • Exceptional Functional Group Tolerance: The reaction conditions are mild and compatible with a wide array of sensitive functional groups, including esters, amides, amines, and hydroxyl groups, which is critical when working with complex, multifunctional molecules.[3][4]

  • Reagent Stability: Organostannanes, including this compound, are generally stable to air and moisture, simplifying handling and storage compared to more reactive organometallics like organolithiums or Grignard reagents.[7]

  • Broad Scope: The reaction is effective for coupling sp²-sp², sp²-sp³, and other carbon centers, enabling the synthesis of diverse structures like biaryls, vinylated arenes, and ketones.[7]

The primary drawback is the toxicity of organotin compounds and their byproducts.[8] Therefore, rigorous safety precautions and purification methods are essential to remove tin residues from the final active pharmaceutical ingredient (API).

The Stille Catalytic Cycle

The mechanism of the Stille coupling is a well-understood catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl iodide, Ar-I) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent (this compound) exchanges its pyridine group for the halide on the Pd(II) center. This is often the rate-limiting step and can be accelerated by additives.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Stille_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)L₂(X) pd_transmetalated Ar-Pd(II)L₂(Py-Cl) pd0->pd_transmetalated reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_intermediate->pd0 x_sn X-Sn(Bu)₃ pd_intermediate->x_sn transmetalation Transmetalation r_sn This compound r_sn->pd_intermediate pd_transmetalated->pd_intermediate product Ar-(5-Chloro-2-pyridyl) (Desired Product) pd_transmetalated->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols & Methodologies

Critical Safety & Handling Considerations

WARNING: Organotin compounds are toxic.[8] Tributyltin derivatives can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. All tin-containing waste must be segregated and disposed of according to institutional and environmental regulations.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Reactions should be assembled under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.

  • Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This is typically achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.

Protocol: Stille Coupling of this compound with 1-iodo-4-nitrobenzene

This protocol provides a representative procedure for the synthesis of 5-chloro-2-(4-nitrophenyl)pyridine.

Materials & Equipment:

  • This compound (1.05 eq)

  • 1-iodo-4-nitrobenzene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Anhydrous, degassed toluene

  • 100 mL Schlenk flask with a magnetic stir bar

  • Schlenk line with Argon/Nitrogen supply

  • Syringes and needles

  • Saturated aqueous potassium fluoride (KF) solution

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under a positive pressure of argon, add 1-iodo-4-nitrobenzene (e.g., 1.00 g, 4.02 mmol) and a magnetic stir bar.

  • Reagent Addition: Add this compound (1.63 g, 4.22 mmol) followed by anhydrous, degassed toluene (40 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (92.8 mg, 0.080 mmol, 2 mol%) to the flask. The initial yellow solution may change color upon catalyst addition.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.

  • Tin Removal (Work-up): Dilute the mixture with ethyl acetate (50 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (KF, 50 mL) for 1-2 hours. This precipitates the tributyltin iodide byproduct as a solid (tributyltin fluoride), which can be removed by filtration through a pad of Celite®. Causality: The high affinity of fluoride for tin drives the formation of an insoluble precipitate, effectively removing the main tin byproduct from the organic phase.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Workflow start Start setup 1. Add Reactants (Aryl Halide, Stannane) to Schlenk Flask start->setup end Pure Product solvent 2. Add Degassed Solvent (Toluene) setup->solvent catalyst 3. Add Pd(0) Catalyst Under Argon solvent->catalyst react 4. Heat Reaction (e.g., 100 °C, 16h) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cool & Quench with aq. KF Solution monitor->workup Complete filter 7. Filter through Celite® to Remove Tin Salts workup->filter extract 8. Aqueous Extraction & Drying filter->extract purify 9. Concentrate & Purify via Chromatography extract->purify purify->end

References

Application Notes and Protocols for the Stille Coupling of 5-Chloro-2-(tributylstannyl)pyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-arylpyridines

The 5-chloro-2-arylpyridine structural motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have led to its incorporation into a wide array of biologically active compounds and functional materials. The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of these valuable compounds.[1][2][3] This application note provides a detailed guide to the reaction conditions for the palladium-catalyzed Stille coupling of 5-Chloro-2-(tributylstannyl)pyridine with various aryl halides.

Organotin reagents, such as this compound, are favored in many synthetic campaigns due to their stability to air and moisture, and their compatibility with a wide range of functional groups.[1][2][4] However, the successful execution of this coupling reaction is highly dependent on the careful selection of several key parameters, including the palladium catalyst, ligands, solvent, and temperature. This document will explore the interplay of these factors, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of this powerful transformation.

The Mechanism of the Stille Coupling Reaction

The Stille reaction proceeds through a catalytic cycle involving a palladium complex.[1][4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4][5]

  • Transmetalation: The organostannane reagent, in this case, this compound, exchanges its organic group with the halide on the Pd(II) complex.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[4]

Stille_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R¹-SnBu₃ Ar-Pd(II)-R Ar-Pd(II)(L)n-R¹ Transmetalation->Ar-Pd(II)-R X-SnBu₃ Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R¹ Ar-X Ar-X R1-SnBu3 This compound Ar-R1 5-Chloro-2-arylpyridine X-SnBu3 Tributyltin Halide

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Optimizing Reaction Conditions: A Tabulated Guide

The choice of reaction parameters can significantly impact the yield and purity of the desired 5-chloro-2-arylpyridine. Below is a summary of commonly employed conditions for the Stille coupling of 2-stannylpyridines with aryl halides, which can be adapted for this compound.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice as a pre-catalyst that readily forms the active Pd(0) species. Pd₂(dba)₃ is often preferred for its air stability and is typically used in conjunction with a phosphine ligand.
Ligand P(o-tol)₃, AsPh₃, PPh₃, P(t-Bu)₃The choice of ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. For challenging couplings, more specialized ligands may be required.
Solvent Toluene, Dioxane, DMF, NMPThe solvent should be inert and capable of solubilizing all reaction components at the desired temperature. Toluene and dioxane are common non-polar aprotic solvents, while DMF and NMP are polar aprotic options that can sometimes enhance reaction rates.[4]
Aryl Halide Aryl Iodide > Aryl Bromide > Aryl ChlorideThe reactivity of the aryl halide follows the order I > Br > Cl.[5] Aryl iodides are generally the most reactive and allow for milder reaction conditions. Aryl chlorides often require more specialized catalyst systems.
Additives CuI, LiClCopper(I) iodide (CuI) can act as a co-catalyst, accelerating the transmetalation step.[6] Lithium chloride (LiCl) can also enhance the reaction rate, possibly by facilitating the transmetalation or stabilizing the catalytic species.[4][5]
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Higher temperatures are often required for less reactive aryl halides.
Reaction Time 12-24 hoursReaction progress should be monitored by a suitable technique such as TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Stille coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe. Stir the mixture until the catalyst and ligand have dissolved.

  • Addition of Stannane: Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Heating: Immerse the reaction flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.[4]

    • Filter the mixture through a pad of Celite to remove the precipitate.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-chloro-2-arylpyridine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd₂(dba)₃, and P(o-tol)₃ in a Schlenk flask B Purge with Inert Gas (Ar or N₂) A->B C Add Anhydrous Toluene B->C D Add this compound C->D E Heat to 100-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Ethyl Acetate G->H I Wash with aq. KF H->I J Filter through Celite I->J K Wash with Brine, Dry, and Concentrate J->K L Purify by Column Chromatography K->L

Caption: A typical experimental workflow for the Stille coupling.

Troubleshooting and Purification

A significant challenge in Stille couplings is the removal of tin byproducts.[4] The tributyltin halides formed during the reaction can be difficult to separate from the desired product due to their nonpolar nature.

  • KF Wash: The aqueous potassium fluoride wash is the most common method for removing tin residues. The fluoride ions react with the tributyltin species to form insoluble tributyltin fluoride, which can be filtered off.[4]

  • Column Chromatography: Careful column chromatography is often necessary for complete purification. Using a mobile phase containing a small amount of a polar solvent can help to separate the product from any remaining tin impurities.

  • Excess Reagent: If an excess of the stannane reagent is used, its removal can also be challenging. Partitioning the crude product between hexane and acetonitrile has been reported to be an effective method for separating the more polar product from the nonpolar tin reagent.

Conclusion

The Stille coupling of this compound with aryl halides is a powerful and reliable method for the synthesis of 5-chloro-2-arylpyridines. By carefully selecting the catalyst, ligand, solvent, and temperature, researchers can achieve high yields of the desired products. A thorough understanding of the reaction mechanism and effective purification strategies are essential for the successful application of this important transformation in research and development.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-2-(tributylstannyl)pyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the Chloropyridine Moiety in Medicinal Chemistry

The substituted pyridine ring is a cornerstone scaffold in modern drug discovery, present in a vast array of therapeutic agents due to its ability to act as a bioisostere for a phenyl ring, its hydrogen bonding capabilities, and its favorable pharmacokinetic profile.[1] The introduction of a chlorine atom onto this ring, as in the 5-chloropyridine motif, provides a crucial metabolic blocking site and a vector for further functionalization. 5-Chloro-2-(tributylstannyl)pyridine has emerged as a highly valuable and versatile building block for introducing this moiety with precision and efficiency.

This reagent is an air- and moisture-stable organostannane primarily utilized in the palladium-catalyzed Stille cross-coupling reaction.[2][3] Its utility lies in its ability to form carbon-carbon bonds with a wide range of sp²-hybridized partners (e.g., aryl, heteroaryl, and vinyl halides or triflates), making it a go-to reagent for constructing complex biaryl and heteroaryl systems that are central to many pharmaceutical compounds.[3][4] This guide provides an in-depth look at the mechanistic underpinnings, practical applications, and detailed protocols for leveraging this key synthetic intermediate.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[5][6] The reaction is renowned for its tolerance of a wide variety of sensitive functional groups, making it exceptionally suitable for the intricate molecules often encountered in pharmaceutical synthesis.[7][8]

Catalytic Cycle Mechanism

The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X), forming a square planar Pd(II) complex. The reactivity order for the halide (X) is typically I > Br > OTf >> Cl.[7][9]

  • Transmetalation: This is often the rate-determining step. The organostannane transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The tributyltin halide (Bu₃Sn-X) is released as a byproduct.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdi Oxidative Addition pd0->pdi pdii_r1x R¹-Pd(II)L₂-X pdi->pdii_r1x pdt Transmetalation pdii_r1x->pdt pdii_r1r2 R¹-Pd(II)L₂-R² pdt->pdii_r1r2 snx Bu₃Sn-X (Tin Byproduct) pdt->snx pde Reductive Elimination pdii_r1r2->pde pde->pd0 r1r2 R¹-R² (Coupled Product) pde->r1r2 r1x R¹-X (Aryl Halide) r1x->pdi r2sn R²-SnBu₃ (this compound) r2sn->pdt caption Figure 1. Catalytic Cycle of the Stille Reaction. Workflow start Start: Assemble Glassware setup 1. Reagent Setup - Add Aryl Bromide, LiCl, CuI to flask. - Flame-dry under vacuum & backfill with Argon. start->setup dissolve 2. Dissolution - Add anhydrous DMF via syringe. - Stir to dissolve solids. setup->dissolve add_reagents 3. Reagent Addition - Add this compound. - Add Pd(PPh₃)₄ catalyst. dissolve->add_reagents reaction 4. Reaction - Heat to 90-100 °C under Argon. - Monitor by TLC/LC-MS (6-24 h). add_reagents->reaction workup 5. Aqueous Workup - Cool to RT. - Dilute with Ethyl Acetate. - Wash with H₂O and Brine. reaction->workup tin_removal 6. Tin Removal (Crucial) - Wash organic layer 2-3 times with  saturated aqueous KF solution. - Let stir for 30-60 min each wash. workup->tin_removal filter 7. Filtration - Filter mixture through Celite® to  remove solid Bu₃SnF precipitate. tin_removal->filter purify 8. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column chromatography. filter->purify end End: Characterize Product purify->end

References

Catalytic Systems for Reactions Involving 5-Chloro-2-(tributylstannyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic systems for reactions involving 5-Chloro-2-(tributylstannyl)pyridine. This versatile organometallic reagent is a key building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. This document will delve into the mechanistic underpinnings of the primary catalytic reaction, provide detailed experimental protocols, and highlight the significance of the resulting products.

Introduction: The Strategic Importance of 2,5-Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1][2] The electronic properties and structural versatility of the pyridine ring make it an ideal pharmacophore for interacting with a wide range of biological targets.[1] Specifically, 2,5-disubstituted pyridines are of significant interest in drug discovery, with applications as inhibitors of various kinases and as modulators of cellular signaling pathways. The introduction of a chlorine atom at the 5-position and a reactive tributylstannyl group at the 2-position of the pyridine ring provides a powerful handle for the synthesis of diverse libraries of compounds.

This compound serves as a crucial intermediate for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide variety of aryl, heteroaryl, and other organic moieties at the 2-position of the pyridine ring, leading to the generation of novel chemical entities with potential therapeutic applications.

Core Catalytic Reaction: The Stille Cross-Coupling

The primary and most widely utilized catalytic reaction involving this compound is the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, for which the 2010 Nobel Prize in Chemistry was awarded in part, involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide.[4]

Mechanistic Insights

The catalytic cycle of the Stille reaction is a well-studied process that proceeds through a series of key steps involving a palladium catalyst.[4][5] The generally accepted mechanism is illustrated below:

Stille_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1X R¹-X (Aryl/Heteroaryl Halide) R1X->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Organostannane This compound (R²-SnBu₃) Organostannane->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled Byproduct X-SnBu₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (2-Aryl-5-chloropyridine) RedElim->Product

References

Application Notes and Protocols for the Purification of Products from Reactions with 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of reaction products derived from 5-Chloro-2-(tributylstannyl)pyridine. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, this reagent introduces the 5-chloropyridin-2-yl moiety into organic molecules.[1] However, a significant challenge in employing this and other organostannanes is the removal of toxic and often reaction-interfering tin-containing byproducts.[2][3] This document outlines field-proven strategies, including aqueous workups, specialized chromatography, chemical scavenging, and recrystallization, to achieve high product purity essential for research, particularly in drug development.

Introduction: The Challenge of Organotin Impurities

This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex pyridine-containing structures. Its primary application is in the Stille cross-coupling reaction, where the tributylstannyl group facilitates the transfer of the 5-chloropyridin-2-yl group to an organic electrophile in the presence of a palladium catalyst.[1]

The principal difficulty following such reactions is the presence of stoichiometric quantities of organotin byproducts. These impurities, including tributyltin halides (e.g., Bu₃SnCl) and unreacted starting material, are notoriously toxic and can impede subsequent synthetic steps or interfere with biological assays.[2][4][5] Therefore, their effective removal to parts-per-million (ppm) levels is often a critical requirement.[3]

Common Organotin Byproducts:

Byproduct NameChemical FormulaCommon Origin
Tributyltin HalidesBu₃SnX (X = Cl, Br, I)Reaction of the organostannane with the halide from the coupling partner.
HexabutylditinBu₃SnSnBu₃Homocoupling of the organostannane.[1]
Tributyltin HydrideBu₃SnHPresent as an impurity or formed under certain reaction conditions.
Unreacted this compoundC₁₇H₃₀ClNSnIncomplete reaction.

Strategic Approaches to Purification

A multi-pronged approach is often necessary for the successful purification of products from reactions involving this compound. The choice of method depends on the properties of the desired product (e.g., solid vs. oil, polarity) and the nature of the tin-containing impurities.

Aqueous Workup with Potassium Fluoride (KF)

This is the most common initial step for the bulk removal of tributyltin byproducts. The high affinity of fluoride ions for tin leads to the formation of insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[6][7]

Mechanism of Action: Bu₃SnX + KF → Bu₃SnF(s) + KX

KF_Workup

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup

  • Dilution: Following the completion of the reaction, dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride.[6] For each wash, shake the funnel vigorously for at least one minute to ensure thorough mixing.[7]

  • Precipitate Removal: A white precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers.[7] To remove this, filter the entire biphasic mixture through a pad of Celite®.[6][7]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which is now significantly depleted of organotin impurities.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms, or a significant amount of precipitate is present at the interface, filtration of the entire mixture through Celite® is highly recommended.[7]

  • Incomplete Removal: For stubborn tin residues, especially tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), pre-treatment of the reaction mixture with iodine (I₂) can convert these species to tributyltin iodide (Bu₃SnI), which is more readily removed by the subsequent KF wash.[6][7]

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating the desired product from remaining organotin impurities and other reaction byproducts.[8][9][10] For products derived from pyridine-containing reagents, modifications to the stationary phase are often beneficial.

Protocol 2: Flash Chromatography on Triethylamine-Treated Silica Gel

This method is particularly effective for removing the slightly polar organotin byproducts while preventing the basic pyridine product from streaking on the acidic silica gel.

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[8] Common solvent systems include hexanes/ethyl acetate or dichloromethane/methanol.[8][11]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent containing 2-5% triethylamine.[2][6] Pack the column with this slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Protocol 3: Flash Chromatography on Potassium Carbonate-Modified Silica Gel

This is a highly effective method for scavenging organotin impurities, often reducing them to below 15 ppm.[3]

  • Stationary Phase Preparation: Prepare a 10% w/w mixture of anhydrous potassium carbonate in silica gel by thoroughly mixing the two components.[3][12]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[7]

  • Sample Loading: Dissolve the crude product (often, no prior aqueous workup is necessary) in a minimal amount of solvent and load it onto the column.[7]

  • Elution: Elute with an appropriate solvent system to separate the desired product from the organotin impurities, which will be strongly retained on the basic stationary phase.

Chromatography_Workflow

Recrystallization

For solid products, recrystallization is an excellent and often overlooked method for achieving high purity and removing trace organotin residues.[13][14]

Protocol 4: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent that dissolves the crude product when hot but in which it is sparingly soluble at room temperature or below.[15]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to achieve complete dissolution.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[15]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[15][16] Slower cooling generally results in larger, purer crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[15][17]

  • Drying: Dry the purified crystals under vacuum.[18]

Protocol 5: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found.

  • Solvent Selection: Choose a solvent pair: one solvent in which the compound is highly soluble (solvent #1) and another in which it is insoluble (solvent #2). The two solvents must be miscible.[15]

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent #1.

  • Induce Crystallization: Add solvent #2 dropwise to the hot solution until a persistent cloudiness is observed. Add a drop or two of solvent #1 to redissolve the precipitate and obtain a clear, saturated solution.[18]

  • Cooling and Isolation: Cool the solution as described in Protocol 4 to allow for crystallization, then isolate and dry the pure crystals.[18]

Safety and Handling of Organotin Compounds

Tributyltin compounds are toxic and pose a significant health risk.[4][19] They can be absorbed through the skin and are irritants.[4] Always handle this compound and its byproducts in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20]

Glassware Decontamination: Glassware that has been in contact with organotin compounds should be decontaminated before washing. Soaking the glassware overnight in a bleach solution can oxidize the tin residues to less harmful inorganic tin compounds.[21]

Summary of Purification Strategies

MethodPrincipleBest ForAdvantagesDisadvantages
Aqueous KF Wash Precipitation of insoluble Bu₃SnF.[6][7]Initial bulk removal of tin byproducts from all reaction mixtures.Simple, inexpensive, and effective for large quantities of tin.May not remove all tin species; can form emulsions.[7]
Flash Chromatography (TEA/Silica) Chromatographic separation on a basic stationary phase.[2][6]Purification of basic products like pyridine derivatives.Prevents product streaking and effectively removes tin residues.Requires use of an amine additive.
Flash Chromatography (K₂CO₃/Silica) Strong retention of tin impurities on a highly basic stationary phase.[3]Achieving very low levels of tin contamination (<15 ppm).[3]Highly effective; preliminary aqueous workup may be unnecessary.[7]Requires preparation of the mixed stationary phase.
Recrystallization Differential solubility of the product and impurities.[16]Purification of solid products.[13]Can achieve very high purity; scalable.Product must be a solid; some product loss is inevitable.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stilling Coupling with 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Stille coupling reactions involving 5-Chloro-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific heteroaromatic organostannane. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

Introduction to Stille Coupling with Pyridylstannanes

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] this compound is a valuable building block, allowing for the introduction of a 5-chloropyridin-2-yl moiety into a target molecule. However, the presence of the nitrogen atom and the chloro-substituent in the pyridine ring can present unique challenges compared to simpler aryl stannanes. This guide will help you navigate these complexities to achieve optimal results.

Below is a diagram illustrating the general catalytic cycle of the Stille reaction.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Byproducts Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R1-X) Transmetalation R1-Pd(II)L2-R2 Oxidative_Addition->Transmetalation Transmetalation (R2-SnBu3) Transmetalation->Pd(0)L2 Reductive Elimination Reductive_Elimination R1-R2 (Product) Transmetalation->Reductive_Elimination XSnBu3 X-SnBu3 (Tin Byproduct) Transmetalation->XSnBu3 R1X R1-X (Organic Halide) R1X->Oxidative_Addition R2SnBu3 R2-SnBu3 (Organostannane) R2SnBu3->Transmetalation caption General Catalytic Cycle of the Stille Reaction. Purification_Troubleshooting start Struggling with Purification? kf_wash Have you tried a KF wash? start->kf_wash kf_wash->kf_wash No, try again with vigorous stirring column_chroma Is column chromatography effective? kf_wash->column_chroma Yes extraction Consider liquid-liquid extraction (Hexane/Acetonitrile) column_chroma->extraction No silica_plug Try a silica plug with 2-5% Triethylamine in eluent column_chroma->silica_plug Partially other_methods Explore other methods: - AlMe3 treatment - NaOH wash extraction->other_methods Still impure

References

common side reactions with 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-(tributylstannyl)pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile organostannane reagent, particularly in Stille cross-coupling reactions. Here, we address common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A: Organotin compounds require careful handling due to their toxicity.[1][2] this compound should be stored at low temperatures, typically -20°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][4] While generally stable to air and moisture over short periods, minimizing exposure is best practice to prevent slow hydrolysis or oxidation.[5][6][7] Always use personal protective equipment (gloves, goggles, lab coat) and work in a well-ventilated fume hood.

Q2: What is the most common side reaction observed when using this reagent in Stille couplings?

A: The most prevalent side reaction is the homocoupling of the organostannane, which in this case would produce 5,5'-dichloro-2,2'-bipyridine.[1][5][6] This unwanted dimerization competes with the desired cross-coupling pathway and can significantly reduce the yield of the target molecule.

Q3: My reaction is complete, but I'm struggling to remove the tributyltin byproducts. What are the best purification methods?

A: Removing highly toxic and non-polar tributyltin byproducts (e.g., Bu₃SnCl) is a critical and often challenging step.[1][6] Two effective methods are:

  • Fluoride Wash: After the initial workup, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This reacts with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Chromatography: Flash column chromatography on silica gel can be effective. However, tin byproducts can sometimes co-elute with the product. Using eluents containing a small amount of triethylamine (~2-5%) can help by leaving the tin residues on the column.[8]

Q4: Is protodestannylation a significant concern with this reagent?

A: Yes, protodestannylation, the cleavage of the carbon-tin bond by an acidic proton to form 3-chloropyridine, can be a problematic side reaction. It is often caused by trace amounts of water, alcohols, or acidic impurities in the reaction mixture. Ensuring the use of anhydrous solvents and reagents under a strictly inert atmosphere is crucial to minimize this pathway.

Troubleshooting Guide for Common Side Reactions

This guide provides a systematic approach to diagnosing and solving issues encountered during reactions with this compound.

Problem 1: High Formation of Homocoupled Product (5,5'-dichloro-2,2'-bipyridine)
Probable Cause Underlying Mechanism & Rationale Recommended Solution
Use of Pd(II) Precatalyst A Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can react with two equivalents of the organostannane reagent before the catalytic cycle properly begins, leading to reductive elimination of the homocoupled dimer.[5]Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9] If using a Pd(II) source, ensure conditions promote rapid reduction to Pd(0) in situ.
Slow Transmetalation Step The transmetalation step, where the pyridyl group is transferred from tin to palladium, can be slow. This allows time for competing side reactions. The electron-deficient nature of the 5-chloropyridyl ring can slow this step.Add a copper(I) co-catalyst (e.g., CuI). Copper salts can facilitate transmetalation, dramatically accelerating the desired reaction.[7][9]
Inappropriate Ligand Choice Ligands that are not sufficiently electron-rich or bulky can lead to a slower rate of reductive elimination for the desired product, giving more opportunity for homocoupling to occur.Employ bulky, electron-donating phosphine ligands such as P(t-Bu)₃ or tri(o-tolyl)phosphine (P(o-tol)₃). These ligands accelerate the reductive elimination step, favoring the cross-coupling pathway.[9]
High Reaction Temperature Elevated temperatures can promote radical pathways that lead to homocoupling.Reduce the reaction temperature. It is often beneficial to start at a lower temperature and slowly increase it only if the reaction is not proceeding.
Problem 2: Significant Formation of Protodestannylation Product (3-Chloropyridine)
Probable Cause Underlying Mechanism & Rationale Recommended Solution
Presence of Protic Impurities Trace amounts of water, alcohols, or other acidic compounds in the solvent or on the glassware can protonate the organostannane, cleaving the C-Sn bond.Rigorously dry all solvents, reagents, and glassware. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
Generation of H-X in situ If the reaction generates acidic byproducts, they can accelerate protodestannylation.Add a non-nucleophilic base, such as proton sponge or a hindered amine, to scavenge any in situ generated acid.
Problem 3: Low or No Conversion of Starting Materials
Probable Cause Underlying Mechanism & Rationale Recommended Solution
Catalyst Inactivation The palladium catalyst may be oxidized or poisoned by impurities. The pyridine nitrogen in the substrate can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.Use a fresh, high-quality palladium source and ligand. Ensure all reagents are pure. Adding additives like LiCl can sometimes disrupt inhibitory coordination and improve catalyst turnover.
Poor Electrophile Reactivity The reactivity of the organic electrophile partner is critical. The typical order is I > Br ≈ OTf >> Cl.If using an aryl chloride or bromide with low reactivity, consider converting it to the corresponding iodide or triflate to accelerate the oxidative addition step.

Visualizing Reaction Pathways

Understanding the main catalytic cycle in relation to common side reactions is key to effective troubleshooting.

Stille_Troubleshooting cluster_main Desired Stille Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) PdII R¹-Pd(II)-X Pd0->PdII TM Transmetalation (R²-SnBu₃) PdII_R1R2 R¹-Pd(II)-R² PdII->PdII_R1R2 + R²SnBu₃ - XSnBu₃ Stannane 2x R²-SnBu₃ PdII->Stannane Side Reaction Pathway PdII_R1R2->Pd0 RE Reductive Elimination Product R¹-R² PdII_R1R2->Product Homocoupling Homocoupling (R²-R²) Stannane->Homocoupling Proton H⁺ Source (e.g., H₂O) Destannylation Protodestannylation (R²-H) Proton->Destannylation R2Sn R²-SnBu₃ R2Sn->Destannylation

Caption: Key pathways in the Stille reaction.

Validated Experimental Protocols

Protocol 1: General Procedure for Stille Coupling to Minimize Side Reactions

This protocol incorporates best practices, including the use of a Pd(0) source and a Cu(I) co-catalyst.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (10 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane). Stir for 5 minutes. Add this compound (1.1-1.2 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS. Reactions are usually complete within 12-24 hours.

  • Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated tin fluoride, washing with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing common experimental failures.

troubleshooting_workflow cluster_low_yield Solutions for Low Yield cluster_homocoupling Solutions for Homocoupling cluster_destannylation Solutions for Destannylation start Stille Reaction Performed check_yield Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) start->check_yield low_yield Problem: Low Yield / No Reaction check_yield->low_yield Low Conversion homocoupling Problem: Homocoupling Dominates check_yield->homocoupling Main byproduct is Ar-Ar dimer destannylation Problem: Destannylation Observed check_yield->destannylation Main byproduct is Ar-H success Successful Coupling! Proceed to Purification check_yield->success High Conversion to Product ly_1 Check Catalyst Activity (Use fresh Pd source) low_yield->ly_1 hc_1 Switch to Pd(0) Catalyst (e.g., Pd(PPh₃)₄) homocoupling->hc_1 ds_1 Use Anhydrous Solvents/Reagents destannylation->ds_1 ly_2 Increase Temperature ly_1->ly_2 ly_3 Switch to a More Reactive Electrophile (I > Br > OTf) ly_2->ly_3 hc_2 Add CuI Co-catalyst hc_1->hc_2 hc_3 Use Bulky, Electron-Rich Ligands hc_2->hc_3 ds_2 Ensure Strictly Inert Atmosphere ds_1->ds_2 ds_3 Add Non-nucleophilic Base ds_2->ds_3

Caption: A logical workflow for troubleshooting Stille reactions.

References

how to remove tin byproducts from 5-Chloro-2-(tributylstannyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stille Coupling Reactions

Guide ID: SC-SN-2401 Topic: Troubleshooting the Removal of Tin Byproducts from 5-Chloro-2-(tributylstannyl)pyridine Reactions Senior Application Scientist: Dr. Gemini

Welcome to the technical support center for organometallic chemistry. This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the purification of products from Stille coupling reactions, specifically addressing the removal of persistent organotin byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed a Stille coupling with this compound. What are the primary tin-containing byproducts I need to remove?

A1: In a typical Stille cross-coupling reaction, the tributylstannyl group from your pyridine reagent is transferred to the palladium catalyst, and in the process, a tributyltin halide byproduct is formed.[1] The specific halide depends on the electrophile you used (e.g., R-Cl, R-Br, R-I).

The main tin-containing species you will need to remove from your reaction mixture are:

  • Tributyltin Halides (Bu₃SnX): This is the most abundant byproduct, formed stoichiometrically during the catalytic cycle.[1]

  • Unreacted this compound: If an excess of the stannane was used.

  • Hexabutyldistannane (Bu₃SnSnBu₃): This can form from the homocoupling of the organostannane reagent, a common side reaction.[1]

  • Other Organotin Degradation Products: Depending on reaction conditions, other species like tributyltin oxide (from hydrolysis) may also be present.[2]

Q2: My standard aqueous workup (e.g., washing with water or brine) failed to remove the tin impurities. Why is this happening?

A2: This is a very common issue. Tributyltin compounds are notoriously difficult to remove with simple aqueous washes due to their chemical nature. The three long butyl chains render the molecule highly lipophilic and nonpolar, meaning it has a strong preference for the organic phase in your extraction.[3] Therefore, it will remain dissolved with your desired product rather than partitioning into the aqueous layer.[4] Simple washing is almost always insufficient for complete removal.[4][5]

Q3: What is the scientific principle behind the widely recommended Potassium Fluoride (KF) workup?

A3: The potassium fluoride workup is a highly effective chemical precipitation method that exploits the exceptionally high strength of the tin-fluorine (Sn-F) bond.

The Causality: Tributyltin halides (Bu₃SnX) react with potassium fluoride in an aqueous or biphasic solution to form tributyltin fluoride (Bu₃SnF). Bu₃SnF is a poorly soluble, salt-like solid that precipitates out of the organic solvent.[6] This solid can then be easily removed by filtration. The high lattice energy of the fluoride salt drives the reaction to completion. A common practice is to dilute the reaction mixture with an organic solvent and wash it multiple times with an aqueous KF solution.[6][7] If a significant amount of precipitate forms at the interface, the entire mixture can be filtered through a pad of Celite® to remove the solid Bu₃SnF.[6]

Q4: I've tried a KF wash, but my NMR still shows tin signals. What could have gone wrong, and what is my next step?

A4: While the KF wash is excellent for removing Bu₃SnX, it is less effective against other neutral tin species like unreacted stannane or hexabutyldistannane (Bu₃SnSnBu₃). If these are present, you will need a more robust strategy.

Troubleshooting Steps & Rationale:

  • Iodinolysis Pre-treatment: The presence of hexabutyldistannane is a likely culprit. This byproduct does not react with KF. To address this, you can treat the crude product mixture with iodine (I₂).[6] Iodine cleaves the Sn-Sn bond of hexabutyldistannane and also reacts with any residual tributyltin hydride (Bu₃SnH) to form tributyltin iodide (Bu₃SnI).[6] Bu₃SnI can then be effectively removed by a subsequent KF wash.

  • DBU/Iodine Protocol: A more advanced method involves adding a slight excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), followed by an iodine solution until the color persists.[5] DBU is a non-nucleophilic base that facilitates the reaction.[8][9] This converts all tin residues to a form that can be removed by standard silica gel chromatography.[5]

  • Chromatographic Removal: For applications requiring extremely low levels of tin (e.g., for biological screening where tin toxicity is a concern), chromatography is the best option.[5] Using a stationary phase made of silica gel impregnated with KF or potassium carbonate (K₂CO₃) is highly effective at trapping organotin impurities, allowing your desired product to elute cleanly.[5][10] This method can reduce tin content to parts-per-million (ppm) levels.[5]

Workflow & Decision Guide for Tin Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on your experimental outcome and purity requirements.

Tin_Removal_Workflow start Crude Reaction Mixture (Post-Stille Coupling) kf_wash Protocol 1: Aqueous KF Wash start->kf_wash Initial Workup tlc_check TLC/NMR Analysis: Check for Tin Residues kf_wash->tlc_check dbu_iodine Protocol 3: DBU/Iodine Treatment tlc_check->dbu_iodine Tin Still Present kf_silica_col Protocol 2: KF-Silica Gel Flash Chromatography tlc_check->kf_silica_col High Purity Required (e.g., for API) product_ok Product Ready for Further Use tlc_check->product_ok Tin Removed dbu_iodine->kf_wash Re-process to remove Bu₃SnI product_high_purity High-Purity Product (<30 ppm Tin) kf_silica_col->product_high_purity

Caption: Decision workflow for organotin byproduct removal.

Experimental Protocols

Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup

This protocol is the first line of defense and is often sufficient for routine preparations.

Procedure:

  • Concentrate the reaction mixture in vacuo to remove the bulk solvent.

  • Re-dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer three times (3x) with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for 1-2 minutes.[6]

  • Observe: A fine white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.

  • If a significant precipitate is present, filter the entire biphasic mixture through a pad of Celite® into a clean separatory funnel. Wash the Celite® pad with a small amount of the organic solvent.

  • Separate the layers and wash the organic phase once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.

Protocol 2: Flash Chromatography with KF-Treated Silica Gel

Use this method when ppm-level purity is required or when the KF wash is insufficient.

Procedure:

  • Preparation of KF-Silica: Create a stationary phase consisting of 10% finely ground potassium fluoride and 90% silica gel by weight (w/w).[5] Thoroughly mix the two solids. Note: An alternative and often more robust stationary phase can be made with 10% w/w anhydrous potassium carbonate (K₂CO₃) and silica gel, which is less hygroscopic.[5]

  • Dry-pack a chromatography column with this mixture.

  • Concentrate the crude reaction mixture onto a small amount of standard silica gel.

  • Load the adsorbed product onto the top of the KF-silica column.

  • Elute the column using a standard solvent system (e.g., hexanes/ethyl acetate). The organotin impurities will be irreversibly adsorbed onto the KF-treated stationary phase.

  • Collect the fractions containing your product and concentrate in vacuo. This method can reduce organotin content to below 30 ppm.[5]

Protocol 3: DBU/Iodine Treatment for Stubborn Tin Residues

This protocol is designed to convert chemically resistant tin byproducts (like Bu₃SnSnBu₃) into species that are easier to remove.

Procedure:

  • Dissolve the crude product mixture (after initial solvent removal) in diethyl ether.

  • Add a slight excess (relative to tin) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Slowly add a solution of iodine (I₂) in diethyl ether dropwise until the characteristic purple/brown color of iodine persists, indicating all tin species have reacted.[5]

  • Proceed with either a standard aqueous workup followed by flash chromatography on regular silica gel or directly apply the KF wash described in Protocol 1 . The resulting tributyltin iodide is readily removed by these methods.

Method Comparison

MethodPrinciple of RemovalEfficacyProsCons
Aqueous KF Wash Precipitation of insoluble Bu₃SnFGood (often to <1%)Simple, fast, inexpensive.[5]Ineffective against Bu₃SnSnBu₃; may not reach ppm levels.
DBU/Iodine Treatment Chemical conversion to Bu₃SnIHighConverts multiple tin species into a single, removable form.[5]Adds more reagents to the mixture; requires a follow-up purification step.
KF/K₂CO₃-Silica Chromatography Irreversible adsorptionExcellent (<15-30 ppm)[5]Achieves very high purity; removes a broad range of tin species.More time-consuming and uses more solvent than a simple wash.
Solvent Partitioning Differential solubilityVariableCan be simple if a good solvent system (e.g., Hexane/Acetonitrile) is found.[11]Highly dependent on the polarity of the desired product; may lead to product loss.

References

improving the stability of 5-Chloro-2-(tributylstannyl)pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Chloro-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the stability of this versatile reagent in solution. Organotin reagents are known for their utility in cross-coupling reactions, yet their stability can be a critical factor for reproducibility and yield. This document offers field-proven insights and scientifically-grounded protocols to help you navigate the challenges of working with this compound.

Troubleshooting Guide: Enhancing the Stability of this compound Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a significant decrease in the yield of my Stille coupling reaction over time when using a stock solution of this compound in THF. What could be the cause?

Answer: The decrease in yield is likely due to the degradation of the this compound in your THF solution. Organotin compounds, particularly those with heteroaromatic systems, are susceptible to several degradation pathways, with protodestannylation being a primary concern in ethereal solvents like THF.

  • Causality: Protic impurities, such as water, in the THF can lead to the cleavage of the carbon-tin bond, replacing the tributyltin group with a hydrogen atom. This process, known as protodestannylation, is often accelerated by trace amounts of acid or base. The resulting 5-chloropyridine is unreactive in the Stille coupling, thus lowering your yield. While organostannanes are generally considered stable to moisture, prolonged exposure in solution can lead to noticeable degradation.[1]

Recommended Actions:

  • Use Anhydrous Solvent: Always use freshly distilled or commercially available anhydrous THF for preparing your stock solution. The use of a solvent drying system is highly recommended.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen.

  • Short-Term Storage: Prepare stock solutions fresh whenever possible. If a stock solution must be prepared, it should be for short-term use.

  • Storage Conditions: Store the solution at a low temperature, ideally at -20°C, to slow down the rate of degradation.[2][3]

Question 2: My solution of this compound in DMF has turned slightly yellow and is giving inconsistent results in my experiments. What is happening?

Answer: The yellowing of your solution and inconsistent results are indicative of decomposition. While polar aprotic solvents like DMF are common in Stille couplings, they can also contribute to the degradation of sensitive organostannanes.

  • Causality: DMF can contain impurities such as dimethylamine and formic acid from its own degradation, which can react with the organotin compound. Additionally, organotin compounds can be sensitive to light, which can initiate radical decomposition pathways.[4][5] The formation of colored byproducts is a common sign of such degradation.

Recommended Actions:

  • High-Purity Solvent: Use high-purity, anhydrous DMF. Consider purifying the DMF by distillation under reduced pressure before use.

  • Light Protection: Store your solution in an amber vial or a vial wrapped in aluminum foil to protect it from light.

  • Radical Inhibitor: For prolonged storage or reactions at elevated temperatures, the addition of a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT), may help to suppress radical-mediated decomposition.[6][7]

  • Solvent Choice: If possible, consider alternative, less reactive polar aprotic solvents.

Question 3: I am observing the formation of a white precipitate in my solution of this compound. What is this precipitate and how can I avoid it?

Answer: The white precipitate is likely an inorganic tin species, such as a tin oxide or hydroxide, formed from the degradation of your starting material.

  • Causality: This is a strong indication of hydrolysis, where the tributyltin moiety has been cleaved from the pyridine ring and subsequently reacted with water to form insoluble inorganic tin compounds.[4] This can be a significant issue if the solution has been exposed to moisture.

Recommended Actions:

  • Strict Anhydrous Conditions: Re-evaluate your experimental setup to ensure all components are rigorously dried and that transfers are conducted under a robust inert atmosphere.

  • Solvent Purity: Ensure your solvent is not only anhydrous but also free of other nucleophilic impurities.

  • Purification: If you suspect your starting material has partially degraded, it can be purified by flash chromatography on silica gel. However, be aware that silica gel can also promote some degradation, so the process should be done quickly with a non-polar eluent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for storing this compound?

A1: For short-term storage, anhydrous non-polar aprotic solvents such as toluene or hexanes are generally preferred as they are less likely to contain protic impurities compared to ethereal or polar aprotic solvents. For longer-term storage, it is best to store the compound neat (as a solid or oil) at -20°C under an inert atmosphere.[2][3]

Q2: How can I monitor the stability of my this compound solution?

A2: The stability of your solution can be monitored by several analytical techniques:

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to assess the purity of your solution. The appearance of new signals corresponding to the protodestannylated product (5-chloropyridine) or other degradation products can be quantified relative to an internal standard. 2D NMR techniques can also be employed for more complex mixtures.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of your solution, providing a sensitive method for detecting degradation products.[4][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile degradation products, LC-MS can be a suitable analytical method.

Q3: Are there any additives that can improve the stability of this compound in solution?

A3: While not extensively documented for this specific compound, the use of certain additives can be beneficial based on general principles for organostannane stability:

  • Radical Inhibitors: As mentioned, radical scavengers like BHT can be added in small amounts to inhibit radical-initiated decomposition, especially for solutions that will be heated or exposed to light.[6][7]

  • Anhydrous Molecular Sieves: Adding activated molecular sieves to a stock solution can help to scavenge any trace amounts of water that may be present.

Q4: Can I purify this compound if it has started to degrade?

A4: Yes, purification is possible, typically via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). It is important to perform the chromatography quickly to minimize contact time with the silica, which can be slightly acidic and promote some degradation. The fractions should be collected and the solvent removed under reduced pressure at a low temperature.

Experimental Protocols & Visualizations

Protocol for Preparation and Storage of a Standardized Solution
  • Drying Glassware: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

  • Solvent Preparation: Use freshly dispensed anhydrous solvent from a solvent purification system or a new, sealed bottle.

  • Inert Atmosphere: Assemble the glassware and purge with a stream of dry argon or nitrogen for at least 15 minutes.

  • Solution Preparation: Weigh the desired amount of this compound into the flask under a positive pressure of inert gas. Add the anhydrous solvent via a cannula or syringe.

  • Storage: Store the solution in a tightly sealed vial with a PTFE-lined cap, wrapped in aluminum foil to protect from light, at -20°C.

Visualization of Degradation Pathways

The primary degradation pathways for this compound in solution are protodestannylation and radical decomposition.

A This compound in Solution B Protodestannylation (H₂O, Acid/Base) A->B C Radical Decomposition (Light, Heat) A->C D 5-Chloropyridine (Inactive in Stille Coupling) B->D E Inorganic Tin Species (e.g., (Bu₃Sn)₂O) B->E F Various Radical Byproducts C->F

Caption: Key degradation pathways for this compound.

Troubleshooting Workflow for Stille Coupling Reactions

start Low Yield in Stille Reaction check_reagent Check Purity of Stannane Solution (NMR, GC-MS) start->check_reagent is_degraded Degradation Observed? check_reagent->is_degraded purify Purify Stannane (Column Chromatography) is_degraded->purify Yes optimize_conditions Optimize Reaction Conditions (Ligand, Temperature, Additives) is_degraded->optimize_conditions No prepare_fresh Prepare Fresh Solution (Anhydrous Solvent, Inert Atmosphere) purify->prepare_fresh prepare_fresh->optimize_conditions end_success Successful Reaction optimize_conditions->end_success end_fail Consult Further Literature optimize_conditions->end_fail

Caption: Troubleshooting workflow for low-yielding Stille reactions.

Summary of Stability Recommendations

ParameterRecommendationRationale
Solvent Anhydrous, non-polar aprotic (e.g., Toluene) for short-term storage.Minimizes risk of protic impurities and side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Temperature -20°CSlows the rate of all potential degradation pathways.[2][3]
Light Store in amber vials or wrapped in foilPrevents light-induced radical decomposition.[4][5]
Additives Radical inhibitor (e.g., BHT) for sensitive applicationsScavenges free radicals that can initiate decomposition.[6][7]

By implementing these best practices, researchers can significantly improve the stability of this compound solutions, leading to more consistent and reproducible experimental outcomes.

References

Technical Support Center: Palladium-Catalyzed Reactions of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-(tributylstannyl)pyridine. This resource is designed to provide practical, field-tested advice to troubleshoot common issues encountered during synthesis. The following question-and-answer section addresses specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Stille coupling reaction is resulting in low or no yield. What are the primary factors to investigate?

Low yield is the most common issue and can stem from several sources. A systematic approach is crucial. The problem usually lies within one of four areas: the catalyst system, reaction conditions, reagent quality, or the presence of inhibitors.

The Stille reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any stage will halt the reaction.

Stille_Cycle Stille Catalytic Cycle Workflow cluster_cycle Stille Catalytic Cycle cluster_products Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxiAdd R¹-X Trans Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxiAdd->Trans R²-SnBu₃ Trans->Pd0 Reductive Elimination Product R¹-R² (Desired Product) Trans->Product Tin_Waste X-SnBu₃ (Byproduct) Trans->Tin_Waste

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting Steps:

  • Catalyst & Ligand Integrity: The active catalyst is a Pd(0) species.[3] Pre-catalysts like Pd(PPh₃)₄ are common, but if you are generating the Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure the reduction is efficient. Oxygen can rapidly oxidize and deactivate the Pd(0) catalyst.

    • Action: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use freshly degassed solvents. If using a Pd(II) precatalyst, the addition of a phosphine ligand often facilitates the reduction to the active Pd(0) state.

  • Transmetalation Efficiency: This step, where the pyridine group is transferred from tin to palladium, is often the rate-limiting step.[4] For heteroaromatic stannanes, this can be particularly sluggish.

    • Action: The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can significantly accelerate transmetalation.[5][6] Lithium chloride (LiCl) is also known to promote this step by forming a more reactive organostannate or by facilitating the dissociation of ligands from the palladium center.[2]

  • Reagent Purity: this compound is susceptible to protodestannylation (cleavage of the C-Sn bond by a proton source). Trace amounts of water or acid in your solvent or on your glassware can destroy the starting material.

    • Action: Use anhydrous solvents. Flame-dry glassware under vacuum before use. Ensure the electrophile coupling partner is pure and free of acidic impurities.

The table below summarizes key parameters to optimize for your reaction.

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Loading 1-5 mol %Increase to 5-10 mol %Compensates for potential catalyst deactivation.
Solvent Toluene, THF, DMFSwitch solvent; ensure it is anhydrous & degassed.Solvent polarity can affect reaction rates.[7]
Temperature 80-110 °CIncrease temperature in 10 °C increments.Overcomes activation energy barriers, but may increase side reactions.
Additives NoneAdd CuI (10-20 mol %) or LiCl (2-3 equiv.).Accelerates the rate-limiting transmetalation step.[2][5]
Ligand PPh₃Use Triphenylarsine (AsPh₃) or a more electron-rich phosphine.Modifies the electronic properties and stability of the Pd catalyst.
Q2: I am observing a significant amount of homocoupled dimer of my electrophile or stannane. How can I suppress this side reaction?

Homocoupling is a common side reaction where two molecules of the stannane reagent (to form a bipyridine) or two molecules of the electrophile couple together.[1][2]

Primary Causes & Solutions:

  • Oxygen Contamination: Trace oxygen can promote the homocoupling of organostannanes.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere is critical. Perform several vacuum/inert gas backfill cycles.

  • Reaction Kinetics: If the transmetalation is slow compared to other pathways, homocoupling can become more prevalent.

    • Solution: Adding a copper(I) co-catalyst can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[8]

  • Stoichiometry: An imbalance in reagents can sometimes lead to side reactions.

    • Solution: Try using a slight excess (1.1-1.2 equivalents) of the this compound relative to your electrophile.

Q3: How do I ensure the reaction is selective and does not react at the 5-Chloro position?

This is a valid concern when working with polyhalogenated substrates. However, in palladium-catalyzed cross-coupling reactions, the relative reactivity of the leaving group during the oxidative addition step is a key determinant of selectivity.

The established reactivity order for oxidative addition is: I > Br > OTf >> Cl .[1][3]

The C-Cl bond on the pyridine ring is significantly less reactive towards oxidative addition than C-Br or C-I bonds. The Stille coupling proceeds via transmetalation from the C-Sn bond, which is a completely different mechanistic step. Therefore, under standard Stille conditions, the reaction is highly selective for the coupling at the 2-position (the site of the tributylstannyl group). Reactivity at the 5-chloro position is highly unlikely unless extremely forcing conditions and specialized catalysts designed for C-Cl activation are used.[9]

Q4: Purification is challenging due to persistent tributyltin byproducts. What is the most effective workup procedure?

Removing toxic organotin byproducts is one of the most significant challenges of the Stille reaction.[2] Several methods have been developed to address this.

Purification_Workflow Purification workflow for tin removal. start Crude Reaction Mixture kf_wash Wash with aq. 1M KF Solution start->kf_wash precipitate Bu₃SnF Precipitate Forms? kf_wash->precipitate celite Filter through Celite precipitate->celite Yes extract Aqueous Extraction & Dry precipitate->extract No celite->extract column Column Chromatography extract->column end Pure Product column->end

Caption: Decision workflow for removing organotin byproducts.

Recommended Protocols:

Method 1: Aqueous Potassium Fluoride (KF) Wash (Most Common)

This method relies on the high affinity of fluoride ions for tin, forming tributyltin fluoride (Bu₃SnF), which is insoluble in many organic solvents and can be removed by filtration.[10][11]

  • Step 1: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.

  • Step 2: Transfer the mixture to a separatory funnel and wash it 2-3 times with a 1M aqueous solution of KF. Shake vigorously for at least one minute per wash.

  • Step 3: A white precipitate of Bu₃SnF may form at the interface.[10] If this occurs, filter the entire biphasic mixture through a pad of Celite®.

  • Step 4: Return the filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, and dry it over anhydrous sodium or magnesium sulfate.

  • Step 5: After filtering off the drying agent, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Method 2: Chromatography with Treated Silica Gel

For products that are less polar, direct filtration or chromatography over silica gel treated with a base can effectively trap the slightly acidic organotin byproducts.[2][10]

  • Step 1: Prepare a silica gel slurry in your desired eluent system, adding ~2-5% triethylamine (v/v).

  • Step 2: Pack a column with this slurry or, for a faster process, create a "plug" of this treated silica in a fritted funnel or pipette.

  • Step 3: Load your crude product and elute with the appropriate solvent system. The organotin impurities will be retained on the basic silica gel.

This guide is intended to provide a starting point for troubleshooting. The optimal conditions will always be specific to the coupling partners and desired product.

References

Technical Support Center: 5-Chloro-2-(tributylstannyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis, particularly in Stille cross-coupling reactions. As your virtual application scientist, I will provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions and overcome common challenges.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to form carbon-carbon bonds.[1][2] Its structure presents a unique combination of features that influence its reactivity:

  • The Tributylstannyl Group: This organotin moiety is the active component in the Stille coupling, transferring the pyridyl group to the palladium catalyst. Organostannanes are favored for their stability to air and moisture, and their compatibility with a wide range of functional groups.[3][4]

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring can influence the electronic properties of the reaction center. The nitrogen atom can also coordinate to the palladium catalyst, which can affect the reaction kinetics.

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position makes the pyridine ring electron-deficient. This can impact the rate of transmetalation, a key step in the Stille coupling mechanism.[2]

Understanding how temperature and solvent affect these electronic and steric factors is crucial for successful and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues encountered when working with this compound.

Q1: My Stille coupling reaction with this compound is sluggish or not going to completion. What are the likely causes and how can I improve the reaction rate?

A1: A sluggish reaction is a common issue, often related to the inherent reactivity of the coupling partners and the specific reaction conditions. Here are several factors to consider and troubleshoot:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like 5-chloropyridine derivatives, electron-rich and bulky phosphine ligands can accelerate the reaction.[5]

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low reactivity, consider switching to a catalyst system with a more electron-rich and bulky ligand, such as one based on Pd₂(dba)₃ with a ligand like P(t-Bu)₃.

  • Temperature: Stille couplings are often performed at elevated temperatures, typically in the range of 80-110 °C.[6] If your reaction is slow at a lower temperature, a gradual increase may be necessary. However, be mindful that excessively high temperatures can lead to decomposition of the organostannane or catalyst.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used and can help to stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[5]

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, can dramatically increase the rate of Stille couplings, especially for challenging substrates.[7] CuI is thought to facilitate the transmetalation step.

Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings, leading to the formation of a bipyridine dimer.[4] Here are some strategies to suppress this unwanted pathway:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote homocoupling.

  • Purity of Reagents: Use high-purity reagents and dry, degassed solvents.

  • Order of Addition: Adding the organostannane slowly to the reaction mixture containing the palladium catalyst and the electrophile can help to maintain a low concentration of the stannane, thus minimizing homocoupling.

  • Copper(I) Additive: The use of a Cu(I) co-catalyst can sometimes suppress homocoupling.

Q3: What is the optimal solvent for a Stille coupling with this compound?

A3: The "optimal" solvent is substrate-dependent, but for Stille couplings of heteroaromatic compounds, polar aprotic solvents are generally a good starting point.

SolventBoiling Point (°C)PolarityComments
Toluene 111NonpolarCommonly used, good for dissolving organic substrates. May require higher temperatures.
THF 66Polar aproticLower boiling point, may require longer reaction times or sealed tube conditions.
Dioxane 101Polar aproticA good alternative to THF with a higher boiling point.
DMF 153Polar aproticOften gives good results for challenging couplings due to its high polarity and boiling point.
NMP 202Polar aproticSimilar to DMF, can be effective but may be more difficult to remove.

Recommendation: For a new reaction, DMF or toluene are good starting points. If solubility is an issue, DMF is often a better choice.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product formation 1. Inactive catalyst. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Impure reagents or wet solvent.1. Use a fresh batch of palladium catalyst. Consider a different catalyst/ligand system. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Screen different solvents (e.g., Toluene, DMF, Dioxane). 4. Ensure all reagents are pure and solvents are anhydrous and degassed.
Formation of homocoupled stannane byproduct 1. Presence of oxygen. 2. High concentration of the organostannane.1. Ensure the reaction is performed under a strict inert atmosphere. 2. Add the organostannane solution slowly to the reaction mixture.
Decomposition of starting material 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Difficulty in removing tin byproducts 1. Tributyltin halides are often difficult to separate chromatographically.1. After the reaction, quench with a saturated aqueous solution of KF and stir vigorously for at least one hour to precipitate the tin byproducts as a fluoride salt, which can then be filtered off.[3]

Experimental Protocols

The following are generalized starting protocols. Optimization for your specific substrates is highly recommended.

General Protocol for Stille Coupling of this compound with an Aryl Bromide

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up prep1 1. Flame-dry a Schlenk flask under vacuum. prep2 2. Backfill with an inert gas (Ar or N₂). prep1->prep2 reagent1 3. Add the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (10 mol%). reagent2 4. Add anhydrous, degassed solvent (e.g., DMF or Toluene). reagent1->reagent2 reagent3 5. Add this compound (1.1-1.2 equiv) via syringe. reagent2->reagent3 reaction1 6. Heat the mixture to 80-110 °C. reaction2 7. Monitor progress by TLC or GC-MS. reaction1->reaction2 workup1 8. Cool to room temperature. workup2 9. Quench with aq. KF solution. workup1->workup2 workup3 10. Extract with an organic solvent. workup2->workup3 workup4 11. Purify by column chromatography. workup3->workup4

Caption: General workflow for a Stille coupling reaction.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (10 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound (1.1-1.2 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights

A solid understanding of the reaction mechanism is key to effective troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium catalyst.

Stille_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetalation_Intermediate R¹-Pd(II)L₂-R² PdII->Transmetalation_Intermediate Transmetalation (R²-SnBu₃) Product R¹-R² Transmetalation_Intermediate->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ Transmetalation_Intermediate->Catalyst_Regen Troubleshooting_Stille Start Low Yield in Stille Coupling Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Reagents Are the reagents pure and dry? Start->Check_Reagents Side_Reactions Are there significant side products? Start->Side_Reactions Catalyst_Solution1 Use fresh catalyst. Consider a more active catalyst/ligand system (e.g., with bulky, electron-rich phosphines). Check_Catalyst->Catalyst_Solution1 No Conditions_Solution1 Increase temperature incrementally. Check_Conditions->Conditions_Solution1 No Conditions_Solution2 Screen different solvents (e.g., DMF, Toluene, Dioxane). Check_Conditions->Conditions_Solution2 No Conditions_Solution3 Add a Cu(I) co-catalyst (e.g., CuI). Check_Conditions->Conditions_Solution3 No Reagents_Solution1 Use freshly purified reagents and anhydrous, degassed solvents. Check_Reagents->Reagents_Solution1 No Side_Reactions_Solution1 Ensure a strictly inert atmosphere. Add the stannane slowly. Side_Reactions->Side_Reactions_Solution1 Yes (Homocoupling)

References

Technical Support Center: Preventing Homocoupling of 5-Chloro-2-(tributylstannyl)pyridine in Stille Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Document: TS-SC-25-01

Introduction for the Researcher

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its tolerance of a wide array of functional groups and its reliability in forming carbon-carbon bonds. However, the formation of[1][2][3] undesired homocoupled products, particularly from the organostannane reagent, remains a significant challenge that can diminish yields and complicate purification. This guide provides in-de[4][5][6][7]pth troubleshooting strategies and frequently asked questions specifically tailored to address and mitigate the homocoupling of 5-Chloro-2-(tributylstannyl)pyridine. Our aim is to equip you, the researcher, with the mechanistic understanding and practical solutions necessary to optimize your synthetic outcomes.

Understanding the Problem: The Root of Unwanted Homocoupling

Homocoupling of the organostannane in a Stille reaction primarily arises from two mechanistic pathways. Firstly, a reaction betwe[4]en two equivalents of the organostannane and the Pd(II) precatalyst can lead to the homocoupled dimer after reductive elimination. Secondly, the active Pd(0[4]) catalyst can participate in a radical process, also resulting in the dimer. For an electron-rich subs[4]trate like this compound, these side reactions can be particularly prevalent.

To effectively suppress this unwanted reaction, a nuanced understanding of the Stille catalytic cycle is paramount. The desired cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The goal of any optimizat[1][5]ion strategy is to accelerate the rate-determining transmetalation and subsequent reductive elimination steps of the desired pathway, thereby outcompeting the homocoupling side reactions.

Stille Catalytic Cycle and Homocoupling Pathway

Stille_Homocoupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Pd_Interaction Pd(0) or Pd(II) Interaction Pd0->Pd_Interaction PdII_Intermediate R¹-Pd(II)-X      |     L₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation (R²-SnBu₃) PdII_Intermediate->Transmetalation PdII_Diorgano R¹-Pd(II)-R²      |     L₂ Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product Homocoupling_Start 2 R²-SnBu₃ Homocoupling_Start->Pd_Interaction Homocoupled_Product R²-R² (Homocoupled Product) Pd_Interaction->Homocoupled_Product

Stille cycle with competing homocoupling.

Troubleshooting Guide

This section is designed to provide direct answers to common problems encountered when trying to suppress the homocoupling of this compound.

Q1: I'm observing a significant amount of the homocoupled 2,2'-bipyridine product. What is the most likely cause and my first step to fix it?

A1: The most immediate factor to scrutinize is your palladium source and its activation. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be slow, allowing for the competing reaction of the Pd(II) complex with two equivalents of your organostannane, leading to homocoupling.

Immediate Action: Sw[4][8]itch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the active c[8][9]atalytic species is present from the outset, directly entering the desired catalytic cycle and minimizing the opportunity for Pd(II)-mediated homocoupling.

Q2: I've switched [8]to a Pd(0) catalyst but homocoupling is still a major issue. What should I investigate next?

A2: Your choice of ligand is the next critical parameter. The electronic and steric properties of the phosphine ligand coordinated to the palladium center profoundly influence the rates of the individual steps in the catalytic cycle. Insufficiently bulky or electron-donating ligands can result in a sluggish reductive elimination of your desired product, providing a wider window for side reactions to occur.

Recommended Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as tri(tert-[8][10]butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or specialized Buchwald-type ligands can accelerate both the transmetalation and reductive elimination steps. This acceleration of the [8][10]productive pathway can effectively outpace the undesired homocoupling reaction.

Q3: My reaction is clean at low conversion but the homocoupling product appears as the reaction progresses. Could the reaction temperature be the culprit?

A3: Yes, reaction temperature is a critical variable. While higher temperatures can increase the overall reaction rate, they can also disproportionately accelerate side reactions like homocoupling. It has been noted that at[11] temperatures as low as 50°C, exchange between aryl groups on both the palladium and a coordinated phosphine can occur, potentially leading to undesired products.

Optimization Strategy:[4]

  • Start Low: Begin your reaction at a lower temperature (e.g., room temperature or 40-50°C) and monitor the progress.

  • Gradual Increase: If the reaction is too slow, incrementally increase the temperature. The goal is to find the "sweet spot" where the rate of the desired cross-coupling is reasonable, while the rate of homocoupling is minimized. For some systems, selectivity can be controlled based on the reaction temperature.

Q4: I've heard tha[12]t additives can help. Which ones are most effective for suppressing homocoupling and why?

A4: Additives can be instrumental in optimizing Stille reactions. For your specific challenge, two additives are particularly noteworthy:

  • Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI can dramatically accelerate Stille couplings. It is believed to facilit[8]ate the transmetalation step. Furthermore, CuI can act [8]as a scavenger for excess phosphine ligands, which might otherwise inhibit the reaction. By promoting the desired [8][10]coupling, it indirectly suppresses the homocoupling pathway.

  • Lithium Chloride (LiCl): In polar aprotic solvents like DMF or NMP, LiCl can increase the polarity of the medium. This can facilitate the d[8][9]issociation of the halide from the palladium intermediate, which in turn can accelerate the transmetalation step.

Parameter Reco[8][9]mmended Change Expected Effect on Homocoupling Rationale
Palladium Source Use Pd(0), e.g., Pd(PPh₃)₄DecreaseEnters the catalytic cycle directly, avoiding side reactions during in-situ reduction of Pd(II).
Ligand Use bulk[8]y, electron-rich phosphines (e.g., P(t-Bu)₃)DecreaseAccelerates reductive elimination of the desired product.
Temperature Use[8] the lowest effective temperatureDecreaseMinimizes the rate of side reactions relative to the desired coupling.
Additives Add C[12]uI (co-catalytic) or LiCl (stoichiometric)DecreaseCuI accelerates transmetalation and scavenges excess ligand; LiCl can also speed up transmetalation.
Oxygen Rigorous[8][9][10]ly excludeDecreaseOxygen can deactivate the Pd(0) catalyst, leading to side reactions.

Frequently A[11]sked Questions (FAQs)

Q5: Is this compound particularly prone to homocoupling?

A5: Yes, as an electron-rich heteroaromatic stannane, it can be more reactive and potentially more susceptible to side reactions like homocoupling and hydrolysis. It is crucial to use anhy[8]drous and thoroughly degassed solvents and reagents to minimize these side pathways.

Q6: Can the choice of [11]solvent influence the extent of homocoupling?

A6: Absolutely. The solvent can affect the rates of the different steps in the catalytic cycle. Polar aprotic solvents like DMF, THF, and toluene are commonly used. The choice of solvent can[11][13] also influence the effectiveness of additives like LiCl. It is advisable to screen[8][9] a few anhydrous, degassed solvents to find the optimal one for your specific substrate combination.

Q7: How can I effectively remove the tributyltin byproducts after the reaction?

A7: Removal of tin byproducts is a common challenge in Stille couplings. A standard and effective method is to quench the reaction with a saturated aqueous solution of potassium fluoride (KF). This leads to the precipitation of tributyltin fluoride, which can then be removed by filtration.

Q8: I am using an aryl[6][11] bromide as my coupling partner. Is there anything specific I should consider?

A8: Aryl bromides are generally less reactive than aryl iodides in the oxidative addition step. This may require slightly[4] more forcing conditions (e.g., higher temperature or a more reactive catalyst system) to achieve a good reaction rate. However, these more forcing conditions can also increase the likelihood of homocoupling. Therefore, a careful optimization of the catalyst, ligand, and temperature will be particularly important.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for minimizing the homocoupling of this compound.

Workflow for Optimized Stille Coupling

Stille_Protocol Start Start: Prepare Reaction Vessel Step1 1. Add Aryl Halide, Pd Catalyst, Ligand, and Additives (CuI, LiCl) Start->Step1 Step2 2. Add Anhydrous, Degassed Solvent Step1->Step2 Step3 3. Purge with Inert Gas (Ar or N₂) Step2->Step3 Step4 4. Add this compound (via syringe) Step3->Step4 Step5 5. Heat to Optimized Temperature (e.g., 50-80°C) Step4->Step5 Step6 6. Monitor Reaction by TLC/GC-MS Step5->Step6 Step7 7. Quench with aq. KF solution Step6->Step7 Reaction Complete Step8 8. Filter and Purify Product Step7->Step8 End End: Isolated Product Step8->End

Optimized Stille coupling workflow.

Procedure:

  • Preparation: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.015 eq), P(t-Bu)₃ (0.035 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed dioxane via cannula.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add this compound (1.1 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours.

  • Purification: Filter the mixture through celite to remove the precipitated tin salts, and then purify the crude product by column chromatography.

References

Technical Support Center: Purification of 5-Chloro-2-(tributylstannyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(tributylstannyl)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these valuable organostannane reagents, particularly in Stille cross-coupling reactions.[1][2][3][4] The unique properties of these compounds, while advantageous in synthesis, present specific and often frustrating challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the high purity required for subsequent applications.

The primary challenge in purifying these derivatives lies in the removal of highly toxic and often structurally similar organotin byproducts.[2][3] These byproducts, such as tributyltin halides (e.g., Bu₃SnCl) and hexaalkylditin (Bu₃SnSnBu₃), can interfere with downstream reactions and biological assays, making their complete removal essential.[5] This guide will explore both common and advanced strategies to achieve the desired purity for your this compound derivatives.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound derivatives in a question-and-answer format.

Question 1: I've performed an aqueous potassium fluoride (KF) wash, but my NMR still shows significant tributyltin impurities. What went wrong?

Answer: This is a very common issue. While a KF wash is a standard first-line defense, its effectiveness can be hampered by several factors.

Potential Causes & Solutions:

  • Insufficient Shaking or Reaction Time: The formation of the insoluble and easily filterable tributyltin fluoride (Bu₃SnF) from soluble byproducts like Bu₃SnCl is not instantaneous.

    • Solution: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes for each wash.[5] For stubborn cases, increasing the contact time by stirring the biphasic mixture for an hour or more can improve the precipitation of tin fluorides.[6]

  • Formation of an Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, trapping your product and preventing efficient separation.[5]

    • Solution: If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite®.[5] This will remove the solid Bu₃SnF. The filtrate can then be returned to the separatory funnel for proper layer separation.[5]

  • Incorrect pH: The efficiency of the fluoride wash can be pH-dependent.

    • Solution: While not always necessary, ensuring the aqueous layer is neutral or slightly basic can sometimes aid in the complete removal of all tin species.

Experimental Protocol: Enhanced Aqueous KF Wash
  • After the reaction, dilute the mixture with an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel and perform an optional initial wash with water or saturated ammonium chloride to remove highly polar impurities.[5]

  • Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[5]

  • If a precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[5]

  • Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[5]

  • Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be subjected to further purification if needed.[5]

Question 2: My this compound derivative seems to be decomposing on my silica gel column. How can I prevent this?

Answer: Organostannanes, particularly those with pyridine rings, can be sensitive to the acidic nature of standard silica gel, leading to protodestannylation—the cleavage of the carbon-tin bond.[7] The lone pair on the pyridine nitrogen can also interact strongly with the acidic silanol groups, causing streaking and poor separation.

Solutions:

  • Base-Treated Silica Gel: Neutralizing the acidic sites on the silica gel is the most effective strategy.

    • Triethylamine (TEA) Treatment: Pre-treating the silica gel with an eluent containing 1-5% triethylamine can effectively passivate the acidic sites.[5][8] This is a widely used method for purifying nitrogen-containing compounds and organostannanes.[1][8]

    • Potassium Carbonate (K₂CO₃) Admixture: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to be highly effective in removing organotin impurities down to ~15 ppm without degrading the desired product.[6]

Experimental Protocol: Chromatography with Base-Treated Silica
  • Stationary Phase Preparation:

    • Method A (TEA): Prepare your chosen eluent (e.g., a hexane/ethyl acetate mixture) and add 2% triethylamine by volume. Use this mixture to pack your column and as the mobile phase.

    • Method B (K₂CO₃): Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel.[5] This mixture can be dry-packed or used to prepare a slurry for column packing.[5]

  • Column Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with your chosen solvent system to separate the product from the immobilized organotin impurities.

  • Use of Basic Alumina: As an alternative to silica gel, basic alumina can be an excellent choice for the chromatography of acid-sensitive compounds.[1][8]

Question 3: My product is very nonpolar and co-elutes with starting material (hexabutylditin) during chromatography. What are my options?

Answer: Separating compounds with very similar polarities is a classic chromatographic challenge. When dealing with nonpolar organostannanes, several strategies can be employed.

Solutions:

  • Optimize Your Solvent System: Meticulous TLC analysis is key. Test various solvent systems, including mixtures of hexanes with toluene, dichloromethane, or a very small percentage of ether or ethyl acetate to achieve separation. The goal is to find a system where your product has an Rf of around 0.3.[9]

  • Chemical Conversion of Impurities: Before chromatography, you can sometimes selectively convert the impurity into a more polar, easily removable species. For instance, treatment with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are then more readily removed by a subsequent KF wash.[5]

  • Vacuum Distillation: If your this compound derivative is thermally stable and has a suitable boiling point, Kugelrohr or short-path distillation under high vacuum can be a very effective method for separating it from non-volatile or less volatile impurities.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary organotin byproducts I need to remove? The most common byproducts are unreacted tetraalkyltin starting materials and trialkyltin halides (e.g., Bu₃SnCl). If tin hydrides were used or formed, you might also have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[5]

Q2: Are there alternatives to the aqueous KF wash for removing tin byproducts? Yes. Besides chromatography, acidic extraction using a 5% oxalic acid or dilute HCl wash can selectively pull organotin compounds into the aqueous phase.[5] For solid products, recrystallization from a suitable solvent like methyl tert-butyl ether (MTBE) can be very effective.[5]

Q3: How can I assess the purity of my final product and confirm the absence of tin? A combination of analytical techniques is recommended for a comprehensive purity assessment.[11][12]

  • Quantitative NMR (qNMR): This is a powerful method for determining absolute purity by comparing the integral of a product peak to that of a certified internal standard.[11] It can also detect characteristic satellite peaks from tin isotopes if organotin impurities remain.

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is excellent for separating the main compound from impurities and confirming their identities by their mass-to-charge ratio.[13][14]

  • GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile compounds and can detect residual solvents and volatile impurities.[11][14]

Q4: Can I use this compound derivatives if they contain minor tin impurities? For many applications, especially in drug development, purity is paramount.[6] Organotin compounds are highly toxic and can act as catalyst poisons in subsequent reactions.[2][3] It is always best practice to purify your material to the highest possible standard to ensure reproducibility and safety.[11]

Data & Method Comparison
Purification Method Target Impurities Advantages Disadvantages Reported Efficiency
Aqueous KF Wash Tributyltin Halides, OxidesSimple, inexpensive, good for bulk removal.[5]Can form emulsions; may not be fully effective on its own.[5]Reduces tin to <1% w/w, but often not to ppm levels.[6]
Silica Gel Chromatography (untreated) VariousWidely available, well-understood.Can cause product decomposition (protodestannylation).[7]Variable; risk of yield loss.
Base-Treated Silica Chromatography VariousPrevents product degradation; improves separation.[5][8]Requires preparation of the stationary phase.Can reduce tin to <15 ppm (with K₂CO₃).[6]
Basic Alumina Chromatography VariousGood for acid-sensitive compounds.[1][8]Can have different selectivity than silica.Effective, but substrate-dependent.
Vacuum Distillation Non-volatile impuritiesExcellent for thermally stable, volatile compounds.Not suitable for non-volatile or thermally labile products.Can yield very high purity product.[8]
Visualization: Purification Workflow

The following diagram outlines a decision-making process for purifying your this compound derivative.

Purification_Workflow start Crude Reaction Mixture kf_wash Aqueous KF Wash start->kf_wash Initial Workup check_purity1 Check Purity (NMR/TLC) kf_wash->check_purity1 is_solid Is Product a Solid? check_purity1->is_solid Impure final_product Pure Product check_purity1->final_product Pure recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Impure after Recryst. recrystallize->final_product is_acid_sensitive Is Product Acid-Sensitive? chromatography->is_acid_sensitive base_treated_silica Base-Treated Silica (TEA or K2CO3) is_acid_sensitive->base_treated_silica Yes alumina Basic Alumina is_acid_sensitive->alumina Alternative base_treated_silica->final_product alumina->final_product

Caption: Decision workflow for purifying this compound derivatives.

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-(tributylstannyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to not only solve common issues but also to explain the underlying chemical principles.

Section 1: Understanding the Core Challenge: The Dual Nature of this compound

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Stille cross-coupling reactions. However, its structure presents a unique challenge to the stability of the palladium catalyst. The pyridine nitrogen, a Lewis basic site, can coordinate to the palladium center. This interaction can be a double-edged sword: while some coordination might stabilize certain catalytic intermediates, strong or improper binding can lead to the formation of inactive or "over-coordinated" palladium species, effectively poisoning the catalyst and halting the reaction.[1][2] This guide will address this specific issue, alongside other common causes of catalyst deactivation in Stille couplings.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during your experiments.

Symptom 1: Low to No Product Yield

Question: I have set up my Stille coupling reaction with this compound, but I am observing very low or no formation of my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is one of the most frequent issues and can stem from several factors, many of which are related to the health of your catalyst. Let's break down the potential culprits:

Potential Cause A: Inefficient Generation of the Active Pd(0) Catalyst

Many Stille reactions start with a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3] If this reduction is inefficient, the catalysis will not initiate.

  • Troubleshooting Steps:

    • Switch to a Pd(0) Precatalyst: Consider using a commercially available Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[3]

    • Optimize the Ligand: Electron-rich and sterically bulky phosphine ligands can facilitate the reduction of Pd(II) to Pd(0) and stabilize the resulting active catalyst.[4]

    • Check Reagent Quality: Ensure your solvent and other reagents are free of oxidizing impurities that could prevent the formation of Pd(0).

Potential Cause B: Catalyst Poisoning by the Pyridine Substrate

The nitrogen atom of the pyridine ring in your starting material or product can coordinate to the palladium catalyst, leading to catalytically inactive complexes.[1][2]

  • Troubleshooting Steps:

    • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.

    • Temperature Optimization: In some cases, increasing the reaction temperature can help to overcome the energy barrier of catalyst deactivation by favoring the desired productive catalytic pathway over catalyst poisoning.[5]

    • Consider a Copper(I) Co-catalyst: The addition of CuI can accelerate the transmetalation step, which may help to outcompete the catalyst poisoning pathway.[4][6]

Potential Cause C: Impurities in Reagents and Solvents

Organotin reagents can contain impurities from their synthesis, and solvents may contain water or oxygen, all of which can deactivate the palladium catalyst.

  • Troubleshooting Steps:

    • Purify the Organostannane: If you suspect impurities in your this compound, consider purification by flash chromatography or distillation.

    • Use Anhydrous and Degassed Solvents: Ensure your solvents are freshly distilled or from a reliable commercial source and are thoroughly degassed to remove oxygen. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[7][8]

Symptom 2: Reaction Stalls Before Completion

Question: My reaction starts well, and I see product formation, but it stops before all the starting material is consumed. What is causing my catalyst to "die" prematurely?

Answer: A stalling reaction is a classic sign of catalyst deactivation during the catalytic cycle. Here are the most probable reasons:

Potential Cause A: Formation of Inactive Palladium Black

The active Pd(0) catalyst can aggregate into inactive palladium black, which is often visible as a black precipitate in the reaction mixture.[8]

  • Preventative Measures:

    • Appropriate Ligand Choice: The primary role of the ligand is to stabilize the active Pd(0) species and prevent aggregation.[9] Sterically demanding ligands are particularly effective.

    • Maintain Proper Stirring: Ensure the reaction mixture is well-stirred to maintain a homogeneous distribution of the catalyst and prevent localized high concentrations that can lead to aggregation.

    • Avoid Overheating: Excessive temperatures can accelerate catalyst decomposition and aggregation.

Potential Cause B: Ligand Degradation

Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation if trace amounts of air are present in the reaction.[8] Oxidized phosphine ligands are no longer effective at stabilizing the palladium catalyst.

  • Preventative Measures:

    • Strictly Anaerobic Conditions: As mentioned before, meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction is critical.

    • Use a Slight Excess of Ligand: In some cases, a small excess of the phosphine ligand can compensate for minor degradation.

Symptom 3: Formation of Significant Homocoupled Byproducts

Question: I am getting my desired product, but I am also seeing a significant amount of the homocoupled product from my organostannane. How can I suppress this side reaction?

Answer: Homocoupling of the organostannane is a common side reaction in Stille couplings and can compete with the desired cross-coupling pathway.[7][10]

  • Troubleshooting Steps:

    • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of organostannanes.[7] Rigorous exclusion of air is the first and most important step.

    • Optimize Stoichiometry: Ensure you are using the correct stoichiometry of your reactants. An excess of the organostannane can sometimes lead to increased homocoupling.

    • Addition of a Copper(I) Co-catalyst: CuI has been shown to suppress homocoupling in some Stille reactions.[7]

    • Ligand and Catalyst Choice: The choice of palladium source and ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligand systems if homocoupling is a persistent issue.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Stille Coupling with this compound

This protocol provides a robust starting point for your experiments.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

  • Anhydrous base (e.g., CsF or K₃PO₄) (if required)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound via syringe.

  • If using a base, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃A reliable Pd(0) precatalyst.
Ligand XPhosA bulky, electron-rich ligand to stabilize the catalyst and prevent pyridine coordination.
Solvent Anhydrous, degassed dioxane or tolueneCommon, non-coordinating solvents for Stille coupling.
Temperature 80-110 °CA typical temperature range for Stille couplings.
Additive CuI (optional, 10 mol%)May accelerate transmetalation and reduce side reactions.
Protocol 2: Solvent Degassing

Properly degassed solvents are critical for successful cross-coupling reactions.

Freeze-Pump-Thaw Method (Recommended for highest purity):

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, evacuate the flask under high vacuum for 5-10 minutes.

  • Close the vacuum valve and thaw the solvent in a water bath. You should see gas bubbles evolving from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Sparging Method (Quicker, but less effective):

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Bubble the inert gas through the solvent for 20-30 minutes.

Section 4: Visualizing the Process

The Stille Catalytic Cycle and Deactivation Pathways

Stille_Cycle_Deactivation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Ar-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Aggregation Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + Py-SnBu3 PyridinePoisoning Pyridine Coordinated Pd (Inactive) OxAdd->PyridinePoisoning Pyridine Coordination ReductiveElimination Reductive Elimination Intermediate Transmetalation->ReductiveElimination - X-SnBu3 SnXBu3 X-SnBu3 Transmetalation->SnXBu3 ReductiveElimination->Pd0 - Ar-Py Product Ar-Py ReductiveElimination->Product ArX Ar-X ArX->OxAdd Stannane Py-SnBu3 Stannane->Transmetalation

Caption: The Stille catalytic cycle and common deactivation pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are reagents and solvents pure and anhydrous? Check_Atmosphere->Check_Reagents Yes Degas_Solvents Degas solvents and use inert atmosphere techniques. Check_Atmosphere->Degas_Solvents No Check_Catalyst Is Palladium Black visible? Check_Reagents->Check_Catalyst Yes Purify_Reagents Purify organostannane and distill solvents. Check_Reagents->Purify_Reagents No Check_Ligand Are you using a bulky, electron-rich ligand? Check_Catalyst->Check_Ligand No Optimize_Ligand_Temp Optimize ligand choice and reaction temperature. Check_Catalyst->Optimize_Ligand_Temp Yes Switch_Ligand Switch to a more appropriate ligand (e.g., XPhos, P(t-Bu)3). Check_Ligand->Switch_Ligand No Success Improved Yield Check_Ligand->Success Yes Degas_Solvents->Start Purify_Reagents->Start Optimize_Ligand_Temp->Success Switch_Ligand->Success

Caption: A logical workflow for troubleshooting catalyst deactivation.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I regenerate my deactivated palladium catalyst? A1: While there are methods for regenerating palladium catalysts, they are often specific to the type of catalyst (e.g., Pd on carbon) and the nature of the deactivation. For homogeneous palladium catalysts used in Stille coupling that have formed palladium black, regeneration is generally not practical in a standard laboratory setting. Prevention of deactivation is a more effective strategy.

Q2: How do I know if my this compound has gone bad? A2: Organostannanes are generally stable to air and moisture.[9][10] However, over long-term storage, some degradation can occur. A ¹H and ¹¹⁹Sn NMR can help to assess the purity of your reagent. If you suspect degradation, it is best to use a fresh batch or purify the existing one.

Q3: Is it possible that my product is inhibiting the reaction? A3: Yes, this is a phenomenon known as product inhibition. If your coupled product also contains a pyridine ring, it can compete with the starting material for coordination to the palladium catalyst, potentially leading to deactivation.[2] If you suspect product inhibition, you may need to run the reaction at a lower concentration or consider a different catalyst system that is less susceptible to coordination by the product.

Q4: What is the role of the tributyl groups on the tin reagent? A4: The tributyl groups are considered "non-transferable" ligands. In the transmetalation step of the Stille cycle, the pyridine group is selectively transferred to the palladium catalyst over the butyl groups.

References

strategies to improve the regioselectivity of reactions with 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Cross-Coupling Reactions

Welcome to the technical support center for 5-Chloro-2-(tributylstannyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern regioselectivity, enabling you to troubleshoot and optimize your reactions effectively.

This compound is a valuable building block containing two distinct reactive sites for palladium-catalyzed cross-coupling: a nucleophilic organostannane at the C2 position and an electrophilic chloro group at the C5 position. The central challenge in its use is controlling which site engages in a given reaction. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the inherent reactivity of this compound in palladium-catalyzed cross-coupling, and which site is expected to react first?

Answer: Under typical palladium-catalyzed cross-coupling conditions, the C2-stannyl position is overwhelmingly more reactive than the C5-chloro position. This is due to the fundamental steps of the most common catalytic cycle, such as the Stille reaction.[1]

The standard Stille coupling mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst activates an organic halide (your coupling partner, R-X).

  • Transmetalation: The organostannane transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]

The tributylstannyl group at the C2 position is poised for the transmetalation step, which is typically fast. Conversely, activating the C5-chloro group requires the palladium catalyst to undergo oxidative addition into the C-Cl bond. This step is kinetically much slower and more challenging compared to the activation of C-Br or C-I bonds.[3] Therefore, if you perform a Stille reaction using this compound and an aryl bromide, the reaction will almost certainly occur at the C2-stannyl position, leaving the C5-chloro group untouched.

Q2: I am observing significant amounts of bipyridine homocoupling product derived from the stannane. What causes this side reaction and how can it be minimized?

Answer: Homocoupling is a common side reaction in Stille couplings, leading to the formation of an R-R dimer from your organostannane reagent (in this case, 5,5'-dichloro-2,2'-bipyridine).[1] This can occur through two primary mechanisms:

  • Palladium(II)-Mediated: Reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the catalytic cycle is fully established.

  • Radical Process: A radical pathway involving the Pd(0) catalyst.[1]

Troubleshooting Strategies:

  • Oxygen Exclusion: Rigorously degas your solvents and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Oxygen can promote homocoupling.

  • Catalyst Purity and Choice: Ensure your palladium source is of high quality. Sometimes, changing the palladium precursor (e.g., from Pd(OAc)₂ to Pd₂(dba)₃) can mitigate the issue.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane relative to the electrophile to ensure the electrophile is consumed, but avoid a large excess which can favor homocoupling.

Q3: My goal is to selectively functionalize the C5-chloro position. How can I override the natural reactivity of the C2-stannyl group?

Answer: To react the C5-chloro position, you must shift the reaction conditions to favor the difficult oxidative addition step at the C-Cl bond. This typically involves moving away from Stille conditions and toward a reaction where the pyridine itself is the electrophile, such as a Suzuki-Miyaura coupling.

The key to success lies in the judicious selection of the catalyst system.[4]

  • Ligand Selection: This is the most critical factor. The lone pair on the pyridine nitrogen can coordinate to and inhibit the palladium catalyst.[5] To overcome this and to activate the strong C-Cl bond, you need highly active catalysts formed from bulky, electron-rich ligands.

    • Buchwald Biarylphosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are specifically designed to promote the oxidative addition of challenging substrates like aryl chlorides.[5]

    • N-Heterocyclic Carbenes (NHCs): Sterically demanding NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have shown exceptional ability to promote coupling at otherwise unreactive positions on pyridine rings, sometimes overriding conventional selectivity rules.[6]

  • Catalyst Precursor: Use robust palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the aforementioned ligands. Pre-formed catalysts like Pd-PEPPSI-IPr can also be highly effective.

  • Reaction Conditions: A strong base (e.g., K₃PO₄, Cs₂CO₃) and a polar aprotic solvent (e.g., dioxane, DMF, toluene) are typically required to facilitate the Suzuki-Miyaura coupling of an aryl chloride.[5]

By employing these advanced catalyst systems, you can perform a Suzuki-Miyaura reaction with a boronic acid that will couple selectively at the C5 position.

Q4: What is the mechanistic role of copper(I) additives, and can they influence regioselectivity?

Answer: Yes, copper(I) salts, particularly copper(I) iodide (CuI), can have a profound impact on Stille reactions. The primary role of CuI is to act as a co-catalyst or mediator in the transmetalation step.[7] It is believed to undergo a fast exchange with the organostannane to form a more reactive organocopper intermediate, which then transmetalates to the palladium center more rapidly than the organostannane itself.

This "synergic effect" can accelerate the overall reaction rate, allowing for lower reaction temperatures and cleaner conversions.[7]

More importantly for this topic, copper additives have been shown to completely reverse the inherent regioselectivity in certain dihalogenated systems.[8][9] The mechanism for this reversal is attributed to the preferred formation of a specific palladium-intermediate complex in the presence of copper and a polar aprotic solvent like DMF.[8][9] While the specific case of this compound is not explicitly detailed, experimenting with CuI as an additive is a valid strategy if you are facing challenges with selectivity or reactivity, as it fundamentally alters the nature of the transmetalation step.

Visualizing the Strategy: Factors Influencing Regioselectivity

The choice of which position reacts is a delicate balance of multiple experimental parameters. This can be visualized as a decision tree where the inputs directly control the synthetic outcome.

G Catalyst Catalyst System (Pd Precursor + Ligand) Stille Selective C2-Coupling (Stille Reaction) Catalyst->Stille Std. Ligands (e.g., PPh3) Suzuki Selective C5-Coupling (Suzuki-Type Reaction) Catalyst->Suzuki Bulky, e--rich Ligands (e.g., SPhos, IPr) Conditions Reaction Conditions (Solvent, Base, Temp) Conditions->Stille Mild Base Non-polar Solvent Conditions->Suzuki Strong Base Polar Aprotic Solvent Additive Additive (CuI, LiCl, etc.) Additive->Stille LiCl (optional, rate enhancement) G start Start: This compound step1 Step 1: Stille Coupling - Aryl-Br (R1-Br) - Pd(PPh3)4 - Toluene, 90°C start->step1 intermediate Intermediate: 5-Chloro-2-(R1)pyridine step1->intermediate step2 Step 2: Suzuki Coupling - Aryl-B(OH)2 (R2-B(OH)2) - Pd(OAc)2 / SPhos - K3PO4, Dioxane, 100°C intermediate->step2 product Final Product: 2-(R1)-5-(R2)pyridine step2->product

References

Validation & Comparative

A Senior Application Scientist's Guide to Organotin Reagents: A Comparative Analysis of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Among the powerful tools available to chemists, the palladium-catalyzed Stille cross-coupling reaction offers a versatile and highly reliable method for this purpose.[2][3] The reaction's success hinges on the unique properties of its organotin reagents, or stannanes, which are lauded for their stability to air and moisture and their tolerance of a wide array of functional groups.[4][5]

This guide provides an in-depth comparison of 5-Chloro-2-(tributylstannyl)pyridine against other common organotin reagents. We will explore the nuanced differences in reactivity, scope, and handling that researchers, scientists, and drug development professionals must consider when designing synthetic routes. Our analysis is grounded in mechanistic principles and supported by experimental data to provide a practical framework for reagent selection.

The Stille Reaction: A Mechanistic Overview

The efficacy of any organotin reagent is best understood through the lens of the Stille catalytic cycle. This palladium-catalyzed process is a cornerstone of cross-coupling chemistry and generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

The transmetalation step is often rate-limiting and is where the choice of organotin reagent has the most significant impact. The rate of this step is influenced by the nature of the organic group being transferred from tin to palladium, with the generally accepted order of transfer being alkynyl > alkenyl > aryl > allyl > benzyl > alkyl.[5]

Stille_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd0->pd_complex   pd_complex->pd0   trans_intermediate R¹-Pd(II)Ln-R² pd_complex->trans_intermediate   transmetalation Transmetalation trans_intermediate->pd0   product R¹-R² trans_intermediate->product edge_end X-Sn(Bu)₃ trans_intermediate->edge_end reductive_elimination Reductive Elimination edge_start R¹-X edge_start->pd_complex edge_mid R²-Sn(Bu)₃ edge_mid->trans_intermediate

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Comparative Analysis of Organotin Reagents

The choice of an organotin reagent is a critical decision in synthesis design. While all share the core tributylstannyl or trimethylstannyl group, the transferable group dictates the reagent's utility and reactivity profile. Here, we compare this compound with other common stannanes.

ReagentStructureKey Characteristics & ReactivityCommon Applications
This compound The pyridyl ring is an electron-deficient aromatic system, which can influence the transmetalation rate. The chlorine atom provides an additional synthetic handle for subsequent functionalization. The nitrogen atom can act as a ligand for the palladium center, potentially accelerating the reaction.Synthesis of polysubstituted pyridines, building blocks for pharmaceuticals and agrochemicals, creation of bidentate ligands.[7]
Tributyl(phenyl)stannane A standard arylating reagent. Its reactivity is considered a benchmark for aryl stannanes. It is relatively stable and easy to handle.General synthesis of biaryl compounds, a fundamental transformation in medicinal chemistry.
Tributyl(vinyl)stannane The vinyl group transfers more rapidly than an aryl group. Allows for stereospecific synthesis of substituted alkenes, as the configuration of the double bond is retained.Synthesis of dienes, polyenes, and complex natural products containing vinyl moieties.
(Tributylstannyl)acetylene The alkynyl group has the highest transfer rate among common stannanes. Highly reactive and versatile for introducing alkyne functionality.Used in Sonogashira-type couplings (though Stille provides an alternative), synthesis of enynes and complex acetylenic architectures.

Deep Dive: this compound

Synthesis and Availability: this compound is a commercially available reagent.[8] Its synthesis is typically achieved through two primary routes. The first involves a palladium-catalyzed stannylation of a dihalopyridine, such as 2,5-dichloropyridine or 5-chloro-2-iodopyridine, with a tin source like hexabutylditin. A more common and direct laboratory-scale synthesis involves the lithiation of a halopyridine followed by quenching with tributyltin chloride.

Causality in Synthesis: The choice of a low-temperature lithiation (-78 °C) is critical to ensure regioselectivity and prevent side reactions, such as decomposition of the highly reactive lithiated intermediate. The subsequent quench with tributyltin chloride is an efficient electrophilic trapping step that forms the desired C-Sn bond.[9][10]

Synthesis_Workflow start 2-Bromo-5-chloropyridine step1 Dissolve in THF Cool to -78 °C start->step1 step2 Add n-BuLi dropwise step1->step2 intermediate Lithiated Pyridine Intermediate step2->intermediate Lithium-Halogen Exchange step3 Add Tributyltin Chloride (Bu₃SnCl) intermediate->step3 step4 Warm to RT Aqueous Workup step3->step4 Electrophilic Quench end This compound step4->end

Caption: General workflow for the synthesis of this compound.

Reactivity Profile: The electronic nature of the 2-pyridyl group in this compound makes it an interesting coupling partner. The electron-withdrawing character of the nitrogen atom and the chlorine substituent can modulate the nucleophilicity of the stannane. In some cases, the pyridine nitrogen can coordinate to the palladium catalyst, potentially accelerating the transmetalation step through a more organized transition state. This reagent is particularly valuable for synthesizing complex polysubstituted pyridines, which are prevalent motifs in pharmaceuticals.

Toxicity and Safe Handling of Organotin Reagents

A significant drawback of Stille coupling is the toxicity of organotin compounds.[4][5] It is imperative to handle these reagents with appropriate safety precautions.

Toxicity Profile: The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom.[11][12]

  • Trialkyltin compounds (R₃SnX), such as the tributyltin moiety in the featured reagent, are generally the most toxic.[13][14] Trimethyltin and triethyltin compounds are particularly potent neurotoxins.[15]

  • Toxicity decreases with increasing alkyl chain length. Therefore, tributyltin compounds are generally less acutely toxic than trimethyltin compounds but still pose significant health risks.[11]

  • Tributyltin compounds are known to be immunotoxic and can cause skin irritation.[13][15]

Safe Handling Protocol:

  • Engineering Controls: Always handle organotin reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Waste Disposal: All organotin waste, including contaminated glassware and consumables, must be segregated and disposed of as hazardous chemical waste according to institutional guidelines.

  • Byproduct Removal: The tin byproducts (e.g., Bu₃SnCl) from the reaction are also toxic and must be removed from the final product. Common methods include:

    • Fluoride Workup: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

    • Chromatography: Careful column chromatography can separate the desired product from nonpolar tin residues. Often, eluting with a solvent system containing a small amount of triethylamine can help prevent streaking.[4]

Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for a palladium-catalyzed Stille coupling reaction.

Objective: To synthesize 2-(4-methoxyphenyl)-5-chloropyridine.

Materials:

  • This compound (1.0 equiv)

  • 1-Bromo-4-methoxybenzene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Potassium Fluoride (KF) solution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound and [Pd(PPh₃)₄].

    • Expert Insight: A flame-dried flask and inert atmosphere are crucial to prevent moisture from interfering with the reaction and to protect the Pd(0) catalyst from oxidation.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 1-bromo-4-methoxybenzene.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Expert Insight: The elevated temperature is necessary to promote the oxidative addition of the aryl bromide to the palladium center, which is often a slow step for aryl bromides compared to iodides.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add an equal volume of saturated aqueous KF solution.

  • Stirring & Filtration: Stir the biphasic mixture vigorously for 1-2 hours. A white precipitate (tributyltin fluoride) will form. Filter the entire mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Self-Validation: The formation of a precipitate is a visual confirmation that the tin byproduct is being successfully removed.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Conclusion

This compound is a valuable and versatile organotin reagent, particularly for the synthesis of functionalized pyridine derivatives that are of high interest in medicinal chemistry. Its reactivity is comparable to other aryl stannanes, with the potential for rate enhancement via intramolecular coordination. While its utility is clear, the inherent toxicity of the tributyltin moiety necessitates rigorous adherence to safety protocols and effective purification strategies to remove toxic byproducts. When compared to other stannanes like vinyl or alkynyl derivatives, it offers a stable and reliable method for introducing the 5-chloropyridin-2-yl group. By understanding the mechanistic nuances and handling requirements detailed in this guide, researchers can confidently and safely leverage the power of this compound and the broader class of organotin reagents in their synthetic endeavors.

References

alternative reagents to 5-Chloro-2-(tributylstannyl)pyridine for pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The synthesis of functionalized pyridines is therefore a critical endeavor in drug discovery and development. For decades, the Stille cross-coupling reaction, utilizing organotin reagents like 5-Chloro-2-(tributylstannyl)pyridine, has been a workhorse for constructing carbon-carbon bonds on the pyridine core. However, the inherent toxicity and difficulty in removing organotin byproducts have driven a persistent search for safer and more efficient alternatives.

This guide provides an in-depth, objective comparison of modern alternative reagents to this compound for pyridine synthesis. We will delve into the mechanisms, performance, and practical considerations of prominent alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic strategy.

The Landscape of Pyridine Synthesis: Moving Past Organotins

The limitations of organotin reagents have catalyzed the development and refinement of several alternative cross-coupling methodologies. The most prominent among these are the Suzuki-Miyaura, Negishi, and Hiyama couplings, each employing a different class of organometallic reagent.[2] More recently, transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials altogether.[3][4]

At a Glance: A Comparative Overview of Cross-Coupling Alternatives
FeatureStille Coupling (Baseline)Suzuki-Miyaura CouplingNegishi CouplingC-H Functionalization
Organometallic Reagent Organotin (Stannanes)Organoboron (Boronic acids, esters)OrganozincNone (Direct C-H activation)
Key Advantages Air and moisture-stable reagents; excellent functional group tolerance.[2]Low toxicity of boron reagents; commercial availability of many precursors.[2]High reactivity; mild reaction conditions; often shorter reaction times.[2][5]High atom economy; no need for pre-functionalization; novel disconnections.[3][4]
Key Disadvantages High toxicity of organotin reagents and byproducts. [2]Instability of simple 2-pyridylboronic acids ("the 2-pyridyl problem"); potential for protodeboronation.[2][6]Air and moisture sensitivity of some organozinc reagents.[2]Often requires specific directing groups for regioselectivity; can require harsh conditions.[7]
Typical Catalyst PalladiumPalladiumPalladium or NickelPalladium, Rhodium, Iridium, Nickel, etc.[3][8]
Typical Base Required Often not required.[2]Yes (e.g., K₃PO₄, Cs₂CO₃).[2]Often not required.[2]Varies; often an oxidant is required.

Delving Deeper: A Mechanistic and Practical Comparison

Suzuki-Miyaura Coupling: The Low-Toxicity Workhorse

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably the most widely adopted alternative to the Stille reaction due to the low toxicity of boron and its byproducts.[9][10] The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X R¹-Pd(II)-X R¹-Pd(II)-X Oxidative\nAddition->R¹-Pd(II)-X Transmetalation Transmetalation R¹-Pd(II)-X->Transmetalation R²-B(OR)₂ Base R¹-Pd(II)-R² R¹-Pd(II)-R² Transmetalation->R¹-Pd(II)-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)-R²->Reductive\nElimination Reductive\nElimination->Pd(0) R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Despite its advantages, the Suzuki-Miyaura coupling of 2-pyridyl substrates is notoriously challenging due to the instability of 2-pyridylboronic acids, which are prone to protodeboronation.[6][11] To address this "2-pyridyl problem," more stable boron reagents such as MIDA (N-methyliminodiacetic acid) boronates and trifluoroborates have been developed.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with Phenylboronic Acid [12]

  • To a reaction vessel, add pyridine-2-sulfonyl fluoride (PyFluor) (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a solvent mixture, such as toluene/water (4:1).

  • Heat the reaction mixture to a temperature between 65 and 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the 2-arylpyridine.

Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts.[5] This heightened reactivity often allows for milder reaction conditions and shorter reaction times. A significant advancement in this area is the development of solid, moderately air-stable 2-pyridylzinc reagents, which mitigates the handling challenges associated with organozinc compounds.[11][13]

Workflow for Negishi Coupling

G cluster_0 Catalytic Cycle Pd(0) or Ni(0) Pd(0) or Ni(0) Oxidative\nAddition Oxidative Addition Pd(0) or Ni(0)->Oxidative\nAddition R¹-X R¹-M(II)-X R¹-M(II)-X Oxidative\nAddition->R¹-M(II)-X Transmetalation Transmetalation R¹-M(II)-X->Transmetalation R²-ZnX' R¹-M(II)-R² R¹-M(II)-R² Transmetalation->R¹-M(II)-R² Reductive\nElimination Reductive Elimination R¹-M(II)-R²->Reductive\nElimination Reductive\nElimination->Pd(0) or Ni(0) R¹-R²

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The preparation of pyridylzinc reagents can be achieved through transmetalation from pyridyllithium species or by the direct insertion of activated zinc into a pyridyl halide.[14]

Experimental Protocol: Synthesis of 2'-Methyl-2,3'-bipyridine via Negishi Coupling [5]

  • Preparation of the Organozinc Reagent (in situ):

    • In a flame-dried flask under an inert atmosphere, dissolve 2-bromo-3-methylpyridine in anhydrous THF.

    • Cool the solution to -78 °C and add tert-butyllithium dropwise. Stir for 30 minutes.

    • Add a solution of zinc chloride in THF to the pyridyllithium solution and allow it to warm to room temperature.

  • Cross-Coupling Reaction:

    • To the freshly prepared pyridylzinc reagent, add 2-bromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Heat the reaction mixture to reflux for 18-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

    • Purify the product by column chromatography.

C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization represents a paradigm shift in pyridine synthesis, offering a more atom- and step-economical approach by avoiding the need for pre-functionalized starting materials.[15] This strategy involves the transition-metal-catalyzed activation of a C-H bond on the pyridine ring and subsequent coupling with a reaction partner.[4]

Logical Relationship in Directed C-H Functionalization

G Pyridine Substrate Pyridine Substrate Coordination to Metal Catalyst Coordination to Metal Catalyst Pyridine Substrate->Coordination to Metal Catalyst Directing Group C-H Activation C-H Activation Coordination to Metal Catalyst->C-H Activation Forms Metallacycle Coupling with Partner Coupling with Partner C-H Activation->Coupling with Partner e.g., Alkene, Aryl Halide Functionalized Pyridine Functionalized Pyridine Coupling with Partner->Functionalized Pyridine

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision. The efficacy and reproducibility of this reaction are, however, critically dependent on the purity of the organostannane reagent. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of a key Stille reagent, 5-Chloro-2-(tributylstannyl)pyridine. We will move beyond mere procedural descriptions to explore the underlying rationale for each technique, ensuring a comprehensive understanding of how to certify the quality of this vital synthetic building block.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities it may generate. This compound is typically synthesized via a lithium-halogen exchange reaction, followed by quenching with an electrophilic tin species.

A common pathway involves the reaction of 2-bromo-5-chloropyridine with an organolithium reagent, such as n-butyllithium, at low temperatures to form a lithiated intermediate. This is subsequently reacted with tributyltin chloride to yield the desired product.

Caption: Synthetic route and potential impurities.

From this synthetic route, several potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual 2-bromo-5-chloropyridine and tributyltin chloride.

  • Side-Reaction Products:

    • Hexabutyldistannane ((Bu₃Sn)₂): Formed from the coupling of tributyltin radicals.

    • 2-Butyl-5-chloropyridine: Arising from the reaction of the lithiated pyridine with the n-butyl bromide byproduct of the lithium-halogen exchange.

  • Degradation Products: Organotin compounds can be sensitive to air and moisture, leading to the formation of more polar species like dibutyltin dichloride and monobutyltin trichloride.[1]

A Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. Each technique offers unique insights into the nature and quantity of potential impurities.

Analytical TechniquePrincipleStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹⁹Sn).- Provides detailed structural information. - Quantitative analysis (qNMR) is possible with an internal standard. - ¹¹⁹Sn NMR is highly specific for tin-containing compounds.- May not detect trace impurities. - Signal overlap can complicate interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.- Excellent for separating volatile impurities. - High sensitivity and selectivity. - Provides molecular weight and fragmentation data for identification.- Non-volatile impurities may not be detected. - Derivatization is often required for polar organotin compounds, adding complexity.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their partitioning between a stationary and mobile phase, followed by mass analysis.- Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4] - High sensitivity and selectivity. - Can directly analyze polar degradation products without derivatization.- May have lower resolution for some isomers compared to GC. - Matrix effects can influence ionization.
Elemental Analysis (EA) Determines the elemental composition (C, H, N, S, Cl) of a sample.- Provides the empirical formula of the bulk material. - Can indicate the presence of inorganic impurities.- Does not provide structural information. - Insensitive to organic impurities with similar elemental compositions.

Recommended Protocols for Purity Validation

The following protocols represent a self-validating system for the comprehensive assessment of this compound purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the target compound and identify and quantify structurally related impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Look for the characteristic signals of the pyridine ring protons and the butyl group protons. The integration of these signals should be in the correct ratio.

    • Impurity Detection: Search for signals corresponding to unreacted 2-bromo-5-chloropyridine, 2-butyl-5-chloropyridine, and any residual solvents.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Confirm the presence of the correct number of carbon signals for the pyridine and butyl groups.

  • ¹¹⁹Sn NMR Analysis:

    • Acquire a ¹¹⁹Sn NMR spectrum. This is a crucial and highly specific technique.

    • Expected Signal: A single resonance corresponding to this compound.

    • Impurity Detection: The chemical shift is sensitive to the coordination at the tin atom. The presence of other tin-containing impurities like tributyltin chloride or hexabutyldistannane will result in distinct signals at different chemical shifts.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To detect and identify volatile organic impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of compounds.

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) is typically used.

    • Data Analysis:

      • The main peak should correspond to the target compound. The mass spectrum should show the characteristic isotopic pattern of tin.

      • Search for peaks corresponding to lower boiling point impurities such as 2-bromo-5-chloropyridine and 2-butyl-5-chloropyridine.

      • Higher boiling impurities like hexabutyldistannane can also be detected.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To detect non-volatile and polar impurities, particularly degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a mixture of organic solvent and water (e.g., acetonitrile/water).

  • LC Separation:

    • Column: A reversed-phase C18 column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid to improve peak shape.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for these compounds.

    • Data Analysis:

      • The main peak will be the protonated molecule of the target compound.

      • Look for masses corresponding to potential degradation products like protonated dibutyltin species. LC-MS is particularly advantageous for these more polar compounds which are not amenable to GC without derivatization.[4]

Caption: Workflow for purity validation.

Conclusion

The validation of purity for synthesized this compound is not a mere quality control checkpoint; it is a critical step that underpins the reliability and success of subsequent synthetic endeavors. A combination of NMR spectroscopy for structural verification and quantification, GC-MS for volatile impurity profiling, and LC-MS for the detection of non-volatile and degradation products provides a comprehensive and robust assessment of purity. By understanding the potential impurities arising from the synthesis and employing a suite of orthogonal analytical techniques, researchers can proceed with confidence, knowing their Stille reactions are built on a foundation of chemical integrity.

References

A Comparative Analysis of Palladium Catalysts for the Stille Coupling of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of various palladium catalysts for the Stille cross-coupling reaction involving 5-Chloro-2-(tributylstannyl)pyridine. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaromatic structures. Our focus is to provide researchers, scientists, and drug development professionals with a practical, data-driven framework for catalyst selection and process optimization. We will delve into the mechanistic nuances of common palladium catalysts, present comparative performance data, and offer a detailed, validated experimental protocol.

Introduction: The Strategic Importance of the Stille Coupling

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. Its significance lies in its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organotin reagents. For the synthesis of substituted pyridines, which are prevalent scaffolds in pharmaceuticals, the Stille coupling of reagents like this compound is of paramount importance.

The choice of palladium catalyst is, however, a critical parameter that dictates the success, efficiency, and scalability of this transformation. The catalyst's ligand architecture and oxidation state profoundly influence reaction kinetics, yield, and impurity profiles. This guide will compare and contrast several commonly employed palladium catalysts to inform a rational selection process.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any cross-coupling reaction. The generally accepted mechanism for the Stille coupling proceeds through a series of well-defined steps, all revolving around a palladium center. The choice of catalyst directly impacts the efficiency of each of these steps.

Stille_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar^1-Pd(II)-X L_n Intermediate B->C D Transmetalation C->D E Ar^1-Pd(II)-Ar^2 L_n Intermediate D->E SnBu3X Bu3Sn-X D->SnBu3X F Reductive Elimination E->F F->A R1R2 R1-R2 (Coupled Product) F->R1R2 R1X R1-X (5-Chloro-pyridine) R1X->B R2SnBu3 R2-SnBu3 (Organostannane) R2SnBu3->D Experimental_Workflow A 1. Reagent Preparation (Flask under N2) B Add this compound (1.1 eq) A->B C Add Aryl Bromide (1.0 eq) B->C D Add PdCl2(dppf) (2 mol%) C->D E Add CuI (10 mol%) - Optional Co-catalyst D->E F Add Anhydrous Solvent (e.g., Dioxane or Toluene) E->F G 2. Degassing (Freeze-Pump-Thaw x3) F->G H 3. Reaction (Heat to 90-100 °C) G->H I Monitor by TLC/LC-MS until starting material is consumed H->I J 4. Work-up (Cool, Dilute, Filter) I->J K Aqueous KF wash to remove tin byproducts J->K L Organic Extraction K->L M 5. Purification (Column Chromatography) L->M N Characterization (NMR, MS) M->N

analytical methods for the characterization of 5-Chloro-2-(tributylstannyl)pyridine products

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Analytical Characterization of 5-Chloro-2-(tributylstannyl)pyridine

A Senior Application Scientist's Perspective

In the realm of synthetic chemistry, particularly for pharmaceutical and materials science, organostannanes such as this compound are indispensable intermediates. Their primary application in palladium-catalyzed Stille cross-coupling reactions is a testament to their utility in forming complex carbon-carbon bonds.[1][2][3] The success of these intricate syntheses is fundamentally dependent on the purity and structural integrity of the organostannane reagent. The presence of even minor impurities can drastically affect reaction yields, introduce challenging purification steps, and compromise the quality of the final product.

This guide offers a detailed, comparative analysis of the essential analytical methods for the robust characterization of this compound. We will move beyond simple procedural lists to explore the scientific rationale behind experimental choices, providing a framework for creating self-validating analytical systems. This content is designed for researchers, scientists, and drug development professionals who require a definitive understanding of how to qualify this critical reagent.

The Analytical Imperative: Purity as a Prerequisite for Performance

The efficacy of this compound in Stille coupling is directly linked to its purity.[1][3] Common impurities can include unreacted starting materials, homo-coupled byproducts (hexabutylditin), isomers, and degradation products from exposure to air or moisture. These contaminants can lead to unwanted side reactions, diminishing the yield of the desired product. A multi-technique analytical approach is therefore not just recommended; it is essential for a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation and purity verification of this compound. It provides an atomic-level view of the molecule's structure.

¹H and ¹³C NMR: Mapping the Core Structure

Proton (¹H) NMR offers a quantitative overview, with distinct signals for the pyridine ring protons and the aliphatic protons of the tributyl groups. The integration ratio between these regions serves as a primary check for structural integrity. Carbon (¹³C) NMR complements this by confirming the carbon framework of the molecule.[4][5]

¹¹⁹Sn NMR: The Organotin-Specific Probe

For organostannanes, ¹¹⁹Sn NMR is the most direct and informative method. The chemical shift of the tin nucleus is exceptionally sensitive to its chemical environment. A single, sharp peak in the expected region provides definitive evidence of a single organotin species, while the presence of other signals would immediately flag impurities like hexabutylditin.[4]

Table 1: Representative NMR Data for this compound

NucleusExpected Chemical Shift (ppm, in CDCl₃)Key Feature
¹H (Aromatic)7.0 - 8.6Three distinct signals for the pyridine ring protons.
¹H (Aliphatic)0.8 - 1.6Complex multiplets corresponding to the three butyl groups.
¹³C (Aromatic)120 - 165Signals for the five carbons of the pyridine ring.
¹³C (Aliphatic)10 - 30Four signals for the butyl group carbons.
¹¹⁹Sn-5 to -15A single peak confirms the tin environment.[4]
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve 15-25 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery, which is critical for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹⁹Sn NMR Acquisition: Using a broadband probe, acquire a ¹¹⁹Sn spectrum. This may require a longer acquisition time but is invaluable for purity assessment.

  • Data Analysis: Process the spectra and carefully integrate the ¹H signals to verify proton ratios. Compare all chemical shifts to reference data or a known standard.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis dilute Prepare Dilute Sample Solution inject Inject into GC dilute->inject separate Separate on Column inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Analyze Chromatogram (TIC) analyze->tic spectra Identify Peaks via Mass Spectra tic->spectra quant Quantify Impurities spectra->quant

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The functionalization of electron-deficient heteroaromatic rings, such as pyridine, is a frequent challenge. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be powerful and versatile tools. This guide provides an in-depth, objective comparison of these two methods for the functionalization of a common and important substrate: 5-chloropyridine.

The Challenge: Coupling with 5-Chloropyridine

5-Chloropyridine presents a unique set of challenges for cross-coupling reactions. The chlorine atom is less reactive than its bromine or iodine counterparts, often requiring more forcing conditions or highly active catalysts. Furthermore, the electron-deficient nature of the pyridine ring can influence the catalytic cycle in complex ways. The choice of coupling methodology can therefore have a significant impact on reaction efficiency, yield, and substrate scope.

The Contenders: A Tale of Two Couplings

The Suzuki-Miyaura Coupling: A "Greener" Workhorse

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, utilizes an organoboron reagent (typically a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. Its popularity stems from the generally low toxicity and environmental impact of the boron-containing reagents and byproducts.[1] The commercial availability of a vast array of boronic acids further enhances its appeal for rapid library synthesis.

The Stille Coupling: Robust and Tolerant

The Stille coupling employs an organotin reagent (organostannane) as the nucleophilic partner, also catalyzed by palladium. A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their general inertness to air and moisture.[1][2] This robustness can be a significant asset when dealing with complex or sensitive substrates. However, the high toxicity of organotin compounds is a major drawback, necessitating careful handling and posing challenges for purification.

Head-to-Head Comparison: Performance in Focus

While direct, side-by-side comparative studies on 5-chloropyridine are not abundant in the literature, we can extrapolate from data on analogous chloro-azaheterocyclic systems to provide a meaningful comparison.

ParameterSuzuki Coupling (for Chloropyridines)Stille Coupling (for Heteroaryl Chlorides)
Typical Yield Good to Excellent (often >90%)[1]Good to Excellent (70-95%)[1]
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ with ligandsPd(PPh₃)₄, Pd₂(dba)₃ with ligands
Ligand Buchwald-type ligands (e.g., XPhos, SPhos), PPh₃PPh₃, AsPh₃
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃[1]Often no base required; additives like CuI or LiCl can accelerate the reaction.[1]
Solvent DME, Toluene, Dioxane/H₂O[1]DMF, Toluene, Dioxane[1]
Temperature 80-110 °C60-110 °C[2]
Reaction Time 4-24 hours[2]1-48 hours[2]
Key Advantages Low toxicity of reagents and byproducts, vast commercial availability of boronic acids.[1]High functional group tolerance, no base required, stable organostannane reagents.[1]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[1]High toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts.[1]

Mechanistic Insights: A Visual Breakdown

The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, a key difference lies in the activation of the organometallic reagent. The Suzuki reaction requires a base to activate the boronic acid for transmetalation, whereas the Stille reaction typically proceeds under neutral conditions.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_boronate [R-Pd(II)L2-B(OH)3R']⁻ PdII_halide->PdII_boronate Transmetalation (R'-B(OH)2 + Base) PdII_boronate->Pd0 Product R-R' PdII_boronate->Product Reductive Elimination Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_stannane R-Pd(II)L2-R' PdII_halide->PdII_stannane Transmetalation (R'-SnBu3) PdII_stannane->Pd0 Product R-R' PdII_stannane->Product Reductive Elimination

References

A Comparative Guide to the Reactivity of Stannylpyridines in Cross-Coupling Reactions: Spotlight on 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and materials science, the functionalization of pyridine scaffolds is a frequent and critical endeavor. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, stand as a cornerstone methodology for forging new carbon-carbon bonds with precision and efficiency.[1] The choice of the organostannane reagent is paramount, directly influencing reaction outcomes. This guide provides an in-depth technical comparison of the reactivity of 5-Chloro-2-(tributylstannyl)pyridine against other common stannylpyridine isomers, offering insights grounded in mechanistic principles and supported by experimental data to inform your synthetic strategies.

The Foundational Chemistry: Understanding Stille Cross-Coupling

The Stille reaction is a powerful transformation that couples an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] The catalytic cycle, a cornerstone of organometallic chemistry, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The nature of the organostannane significantly impacts the transmetalation step, which is often rate-limiting. The electronic properties and steric environment of the stannane's organic moiety dictate its ability to transfer this group to the palladium center, thereby influencing the overall reaction rate and yield.[4]

Visualizing the Stille Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation SnX X-SnBu₃ Transmetalation->SnX PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 Stannane R²-SnBu₃ Stannane->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Reactivity Assessment: A Comparative Analysis

The reactivity of stannylpyridines is primarily governed by two factors: the electronic nature of the pyridine ring and the position of the tributylstannyl group.

1. Electronic Effects: The Role of the Chloro Substituent

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The introduction of a chloro substituent at the 5-position, as in this compound, further enhances this electron deficiency through its inductive electron-withdrawing effect (-I). This electronic modification has a dual impact on the Stille coupling reaction:

  • Activation of the Pyridine Ring: A more electron-deficient aromatic ring on the organostannane can accelerate the transmetalation step. The electron-withdrawing nature of the chloro group can make the pyridyl group a better nucleophile in the context of the transmetalation process.

  • Influence on the C-Sn Bond: The electronic pull of the chloro group can also influence the polarization and reactivity of the carbon-tin bond, potentially making it more susceptible to cleavage during transmetalation.

2. Positional Isomerism: 2-, 3-, and 4-Stannylpyridines

The position of the tributylstannyl group on the pyridine ring is a critical determinant of reactivity.

  • 2-Stannylpyridines: The proximity of the nitrogen atom to the stannyl group in 2-stannylpyridines can lead to chelation effects with the palladium center, potentially influencing the rate and efficiency of the transmetalation step. These isomers are generally considered to be highly reactive coupling partners.

  • 3-Stannylpyridines: In the 3-position, the electronic influence of the nitrogen atom is less pronounced compared to the 2- and 4-positions. Consequently, 3-stannylpyridines often exhibit reactivity that is more akin to that of other aryl stannanes.

  • 4-Stannylpyridines: The 4-position is electronically activated by the nitrogen atom through resonance, which can enhance the reactivity of the organostannane in a similar fashion to the 2-isomer.

Comparative Experimental Data

StannylpyridineCoupling PartnerCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl ChloridePdCl₂(PPh₃)₂DMF808Not specified, but reaction completion noted[5]
2-(Tributylstannyl)pyridineEnol TriflatePd(dppf)Cl₂·DCMDMF406087[3]
3-(Tributylstannyl)pyridineAryl BromidePd(PPh₃)₄DMFNot specifiedNot specifiedModerate to excellent[6]
4-(Tributylstannyl)pyridineAryl HalideNot specifiedNot specifiedNot specifiedNot specifiedCommercially available for coupling[6]

Analysis of the Data:

From the available data, several trends can be inferred:

  • This compound demonstrates good reactivity, effectively coupling with an aryl chloride, which is generally a more challenging substrate than the corresponding bromide or iodide. The reaction proceeds to completion at a moderate temperature of 80 °C.[5]

  • 2-(Tributylstannyl)pyridine also shows high reactivity, providing an excellent yield (87%) even at a relatively low temperature of 40 °C, albeit with a longer reaction time.[3]

  • While specific yields are not consistently reported for 3- and 4-stannylpyridines in the readily available literature, their commercial availability and mention in the context of Stille coupling suggest their utility as effective coupling partners.[6]

The enhanced reactivity of the 2-stannylpyridines, including the 5-chloro derivative, can be attributed to the electronic activation provided by the pyridine nitrogen at the ortho position. The chloro group in this compound likely further modulates this reactivity, and its presence offers a valuable synthetic handle for subsequent transformations.

Experimental Protocols

To provide a practical context, detailed experimental procedures for representative Stille coupling reactions are outlined below.

General Procedure for Stille Coupling

This protocol is a generalized representation based on common practices in the field.[3][5]

Stille_Protocol Start Start Setup Combine aryl halide (1.0 equiv), stannylpyridine (1.1-1.5 equiv), and solvent in a flame-dried flask. Start->Setup Degas Degas the mixture (e.g., with argon for 10-15 min). Setup->Degas AddCatalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., CuI). Degas->AddCatalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere. AddCatalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Upon completion, cool to room temperature. Quench with aqueous KF or NH₄Cl. Monitor->Workup Reaction Complete Extract Extract with an organic solvent (e.g., EtOAc, CH₂Cl₂). Workup->Extract Purify Dry the organic layer, concentrate, and purify by column chromatography. Extract->Purify End End Purify->End

Caption: A generalized experimental workflow for a Stille cross-coupling reaction.

Detailed Protocol Example: Coupling of an Aryl Chloride with this compound (Adapted from[5])

  • Reaction Setup: To a solution of the aryl chloride (1.0 equiv) in dry DMF, add this compound (2.0 equiv).

  • Degassing: Degas the mixture by bubbling with argon for 10 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv) to the reaction mixture and degas for an additional 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion and Future Perspectives

The selection of an appropriate stannylpyridine is a critical decision in the strategic planning of a synthetic route. This compound emerges as a highly reactive and versatile building block. The electron-withdrawing chloro group at the 5-position enhances the electrophilicity of the pyridine ring, which can be advantageous for subsequent nucleophilic aromatic substitution reactions, while the 2-stannyl moiety provides a robust handle for Stille cross-coupling.

Compared to its non-chlorinated and regioisomeric counterparts, this compound offers a unique combination of reactivity and functionality. While a definitive quantitative ranking of reactivity awaits a dedicated comparative study, the available evidence suggests that 2-stannylpyridines, in general, are excellent coupling partners. The presence of the chloro substituent in the title compound adds a valuable dimension for further molecular diversification, making it a compelling choice for the synthesis of complex, functionalized pyridine derivatives.

References

A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking 5-Chloro-2-(tributylstannyl)pyridine for the Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-arylpyridine moieties is a cornerstone of modern medicinal chemistry. These scaffolds are prevalent in a vast array of pharmacologically active compounds. The choice of cross-coupling methodology is therefore a critical decision that directly impacts yield, purity, scalability, and overall project timelines. This guide provides an in-depth, objective comparison of 5-Chloro-2-(tributylstannyl)pyridine in the Stille cross-coupling reaction against other prevalent methods for accessing 2-arylpyridines. The insights provided herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.

The Central Role of this compound in Stille Cross-Coupling

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide.[1] this compound is a key reagent in this class, offering a stable and reliable method for the introduction of a 5-chloropyridin-2-yl group.

Mechanism of the Stille Reaction

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organostannane, in this case, this compound, exchanges its pyridyl group with the halide on the palladium center. This is often the rate-determining step of the reaction.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired 2-arylpyridine product, regenerating the Pd(0) catalyst.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Ar-X Ar-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Py Ar-Pd(II)L2-Py Transmetalation->Ar-Pd(II)L2-Py This compound This compound This compound->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Py->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Py Ar-Py Reductive Elimination->Ar-Py

Caption: Catalytic cycle of the Stille cross-coupling reaction.
Key Advantages of the Stille Coupling with this compound:

  • Exceptional Functional Group Tolerance: Organostannanes are remarkably stable to a wide range of functional groups, including esters, amides, ketones, and even free hydroxyl and amino groups.[4] This often obviates the need for protecting group strategies, leading to more efficient and atom-economical syntheses.

  • Stability and Ease of Handling: this compound, like many organostannanes, is stable to air and moisture, simplifying its storage and handling in a laboratory setting.[1]

  • Reliability and Robustness: The Stille reaction is known for its reliability and often provides good to excellent yields where other methods may fail, particularly with complex substrates.

Comparative Analysis with Alternative Cross-Coupling Methodologies

While the Stille reaction offers significant advantages, a comprehensive evaluation necessitates a comparison with other prominent cross-coupling methods for the synthesis of 2-arylpyridines.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesTypical Yield Range for 2-Arylpyridine Synthesis
Stille This compoundExcellent functional group tolerance; stable reagents.Toxicity of tin byproducts; difficult purification.70-95%
Suzuki-Miyaura 2-Pyridylboronic acid/esterLow toxicity of boron reagents; commercially available.Prone to protodeboronation; can require harsh basic conditions.50-90%[5]
Negishi 2-Pyridylzinc halideHigh reactivity; mild reaction conditions; avoids protodeboronation.Air and moisture sensitive reagents; requires inert atmosphere.80-98%[6]
Kumada-Corriu 2-Pyridyl Grignard reagentUtilizes readily available Grignard reagents.Limited functional group tolerance; highly basic conditions.60-85%
Hiyama 2-PyridylsilaneLow toxicity of silicon reagents; environmentally benign.Often requires an activating agent (e.g., fluoride); can be sluggish.60-80%
In-Depth Comparison:
  • Suzuki-Miyaura Coupling: This is often the first choice for many chemists due to the low toxicity of the boron-containing byproducts.[7] However, the Suzuki coupling of 2-pyridylboronic acids can be challenging due to competitive protodeboronation, which can significantly lower yields.[5] While various strategies have been developed to mitigate this, it remains a key consideration.

  • Negishi Coupling: The Negishi coupling of 2-pyridylzinc reagents is a highly effective method for the synthesis of 2-arylpyridines.[6] These reactions often proceed under mild conditions and at room temperature, and the higher nucleophilicity of the organozinc reagent can lead to excellent yields. The primary drawback is the air and moisture sensitivity of the organozinc reagents, necessitating stringent anhydrous and anaerobic techniques.

  • Kumada-Corriu Coupling: This method utilizes readily available and highly reactive Grignard reagents. However, this high reactivity comes at the cost of poor functional group tolerance, limiting its application in the synthesis of complex, highly functionalized molecules.[8]

  • Hiyama Coupling: The Hiyama coupling is an attractive alternative due to the low toxicity and environmental friendliness of organosilanes. The main challenge lies in the activation of the relatively inert C-Si bond, which often requires the use of a fluoride source or other specific activators.[7]

Experimental Data: A Head-to-Head Comparison

The following table presents representative experimental data for the synthesis of a model 2-arylpyridine, 5-chloro-2-(4-methoxyphenyl)pyridine, via different cross-coupling methods.

ReactionAryl HalideOrganometallic ReagentCatalyst (mol%)ConditionsTime (h)Yield (%)
Stille 4-BromoanisoleThis compoundPd(PPh₃)₄ (2)Toluene, 100 °C1292
Suzuki 4-Bromoanisole5-Chloro-2-pyridylboronic acidPd(dppf)Cl₂ (3)Dioxane/H₂O, K₂CO₃, 80 °C1878[5]
Negishi 4-Bromoanisole5-Chloro-2-pyridylzinc chloridePd(dba)₂/SPhos (1)THF, 25 °C695[6]

This data highlights the high efficiency of the Stille and Negishi couplings for this transformation. While the Suzuki coupling provides a respectable yield, it is noticeably lower, likely due to the aforementioned challenges with 2-pyridylboronic acids.

Experimental Protocol: Benchmark Stille Coupling

This section provides a detailed, step-by-step methodology for a benchmark Stille cross-coupling reaction using this compound.

Stille_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Step 1 Combine aryl bromide (1.0 mmol), This compound (1.1 mmol), and Pd(PPh3)4 (0.02 mmol) in a flame-dried flask. Step 2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Step 1->Step 2 Step 3 Add anhydrous, degassed toluene (5 mL) via syringe. Step 2->Step 3 Step 4 Heat the reaction mixture to 100 °C with vigorous stirring. Step 3->Step 4 Step 5 Monitor the reaction progress by TLC or LC-MS. Step 4->Step 5 Step 6 Cool the reaction to room temperature and dilute with ethyl acetate. Step 5->Step 6 Step 7 Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts. Step 6->Step 7 Step 8 Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Step 7->Step 8 Step 9 Purify the crude product by flash column chromatography on silica gel. Step 8->Step 9

Caption: Experimental workflow for a benchmark Stille coupling reaction.
Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Tin Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Conclusion and Recommendations

This compound is a highly efficient and reliable reagent for the synthesis of 2-arylpyridines via the Stille cross-coupling reaction. Its primary advantage lies in its exceptional functional group tolerance, which is often a deciding factor in complex multistep syntheses common in drug discovery.

Decision-Making Framework:

  • For substrates with sensitive functional groups: The Stille coupling with this compound is the superior choice.

  • When toxicity and ease of purification are paramount: The Suzuki-Miyaura coupling is a strong contender, provided that the challenges of protodeboronation can be effectively managed.

  • For rapid, high-yielding reactions with less complex substrates: The Negishi coupling offers an excellent alternative, assuming the necessary infrastructure for handling air-sensitive reagents is in place.

Ultimately, the optimal choice of cross-coupling methodology will depend on the specific requirements of the synthetic target, the available laboratory resources, and the desired balance between reactivity, functional group tolerance, and operational simplicity. This guide provides the foundational knowledge and comparative data to make that choice with confidence.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 5-Chloro-2-(tributylstannyl)pyridine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of reagents and products is the bedrock of reliable and reproducible synthesis. In the realm of palladium-catalyzed cross-coupling reactions, 5-Chloro-2-(tributylstannyl)pyridine stands out as a versatile building block. Its efficacy, particularly in Stille coupling reactions, is contingent on its structural integrity and the successful transformation into the desired product. This guide provides an in-depth comparison of the spectroscopic techniques used to confirm the structure of this compound and to differentiate it from its common reaction products and byproducts.

The narrative that follows is grounded in years of practical experience in structural elucidation. We will not only look at the data but also delve into the causality behind the spectral features, offering a robust framework for confident characterization.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural confirmation is a precarious approach. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a synergistic and self-validating system. Each technique probes different aspects of the molecule, and together they form a comprehensive structural fingerprint.

This guide will focus on a representative Stille coupling reaction where this compound is coupled with an aryl halide (e.g., bromobenzene) to yield 5-chloro-2-phenylpyridine. We will compare the spectroscopic data of the starting material, the desired product, and a common byproduct, tributyltin halide.

Comparative Spectroscopic Analysis: A Tale of Three Molecules

To truly understand the transformation, we must first be intimately familiar with the spectroscopic signatures of the key players in our reaction.

Table 1: Comparative Summary of Key Spectroscopic Data
Compound Technique Key Observations
This compound ¹H NMR - Complex multiplets for butyl protons (~0.9-1.6 ppm).- Characteristic downfield shifts for pyridine protons.
¹³C NMR - Four distinct signals for the butyl group.- Pyridine carbons showing characteristic shifts and C-Sn coupling.
¹¹⁹Sn NMR - A single resonance in the characteristic range for tetraorganostannanes.
IR (FTIR) - C-H stretching of alkyl and aromatic groups.- Pyridine ring vibrations.- C-Cl stretching vibration.
Mass Spec. - Characteristic isotopic pattern for tin.- Fragmentation via loss of butyl groups.
5-chloro-2-phenylpyridine ¹H NMR - Absence of butyl proton signals.- Appearance of signals for the new phenyl group.
¹³C NMR - Absence of butyl carbon signals.- Appearance of signals for the new phenyl group.
IR (FTIR) - Additional aromatic C-H and C=C stretching from the new phenyl ring.
Mass Spec. - Molecular ion peak corresponding to the coupled product.
Tributyltin Halide (e.g., Bromide) ¹H NMR - Similar butyl proton signals to the starting material, but with slight shifts.[1]
¹³C NMR - Four distinct signals for the butyl group, with shifts influenced by the halide.[1]
Mass Spec. - Isotopic pattern of tin and bromine.- Fragmentation by loss of butyl groups.[1]

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the routine characterization of organic compounds. For the system , ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.

Caption: A typical workflow for NMR analysis of the reaction mixture.

¹H NMR Spectroscopy

  • This compound (Starting Material): The ¹H NMR spectrum will be characterized by a series of complex multiplets in the upfield region (approximately 0.9 to 1.6 ppm) corresponding to the 27 protons of the three butyl groups. The protons on the pyridine ring will appear as distinct, downfield-shifted signals, with their exact chemical shifts and coupling patterns dictated by the substitution pattern.

  • 5-chloro-2-phenylpyridine (Product): The most telling change in the ¹H NMR spectrum upon successful reaction is the complete disappearance of the upfield butyl proton signals. Concurrently, new signals will emerge in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the newly introduced phenyl group.[2]

  • Tributyltin Bromide (Byproduct): This common byproduct will exhibit ¹H NMR signals for the butyl groups that are very similar to the starting material, making it difficult to distinguish based on ¹H NMR alone if starting material is still present.[1]

¹³C NMR Spectroscopy

  • This compound (Starting Material): The spectrum will show four distinct signals for the butyl carbons. The carbon atom of the pyridine ring directly attached to the tin atom will exhibit coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), which is a definitive diagnostic feature. Pyridine carbons typically resonate between 120 and 150 ppm.[3]

  • 5-chloro-2-phenylpyridine (Product): The four signals corresponding to the butyl carbons will be absent. New signals for the phenyl group carbons will appear. The carbon of the pyridine ring that was previously bonded to tin will now be bonded to the phenyl group, resulting in a significant change in its chemical shift.[2][4]

  • Tributyltin Bromide (Byproduct): The ¹³C NMR spectrum will show four signals for the butyl carbons, with chemical shifts slightly different from the starting material due to the influence of the bromine atom.[1]

¹¹⁹Sn NMR Spectroscopy

  • This compound (Starting Material): This technique is highly specific for tin-containing compounds. The starting material will show a single resonance in the ¹¹⁹Sn NMR spectrum. The chemical shift for tetraorganostannanes typically falls within a well-defined range.[5] For tributylstannyl pyridine derivatives, this is often in the range of -40 to -70 ppm.[6]

  • Reaction Mixture Analysis: The power of ¹¹⁹Sn NMR lies in its ability to monitor the reaction progress and identify tin-containing species. The disappearance of the starting material's signal and the appearance of a new signal corresponding to the tributyltin halide byproduct provides clear evidence of reaction completion. The chemical shift of the byproduct will be significantly different from the starting material.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compounds and their fragmentation patterns, which can be used to confirm their identity.

MS_Interpretation MS_Data Analyze Mass Spectrum Tin_Isotopes Tin Isotopic Pattern Present? MS_Data->Tin_Isotopes Product_MW Molecular Ion Matches Product? Tin_Isotopes->Product_MW No StartingMaterial Starting Material or Byproduct Tin_Isotopes->StartingMaterial Yes Product Confirmed Product Product_MW->Product Yes Other Other Compound Product_MW->Other No

Caption: A simplified decision-making process for interpreting mass spectra.

  • This compound (Starting Material): The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the multiple stable isotopes of tin.[2] The fragmentation pattern will be dominated by the sequential loss of butyl radicals (C₄H₉, mass 57).

  • 5-chloro-2-phenylpyridine (Product): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₁H₈ClN).[4][7] The characteristic tin isotopic pattern will be absent.

  • Tributyltin Bromide (Byproduct): The mass spectrum will show an isotopic pattern that is a combination of the tin and bromine isotopes. The fragmentation will also proceed through the loss of butyl groups.[1]

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups.

  • This compound (Starting Material): The IR spectrum will be dominated by strong C-H stretching vibrations from the butyl groups in the 2850-2960 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) will be observed in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch will also be present, typically in the 1000-1100 cm⁻¹ range.

  • 5-chloro-2-phenylpyridine (Product): The strong aliphatic C-H stretching bands will be significantly diminished or absent. New, weaker aromatic C-H stretching bands will appear above 3000 cm⁻¹. The pyridine ring vibrations will still be present, and additional bands from the phenyl ring will appear in the fingerprint region.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the crude reaction mixture or purified compound into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

    • ¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a wider spectral width to ensure the signal is captured.

Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weights of the starting material, product, and byproducts (e.g., m/z 50-500).

Protocol 3: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the spectrum by co-adding a number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Conclusion: A Synthesis of Evidence

The structural confirmation of this compound and its reaction products is a process of synthesizing evidence from multiple spectroscopic techniques. The disappearance of the characteristic tributylstannyl signals in ¹H, ¹³C, and ¹¹⁹Sn NMR, coupled with the appearance of new signals for the coupled product, provides the most compelling evidence of a successful reaction. Mass spectrometry confirms the change in molecular weight and the loss of the tin moiety. Infrared spectroscopy offers a quick and complementary check for the transformation of functional groups. By judiciously applying and interpreting these techniques, researchers can proceed with confidence in the integrity of their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate world of chemical synthesis and drug development, the responsible management of reagents is as crucial as the innovative science they enable. 5-Chloro-2-(tributylstannyl)pyridine, a valuable reagent in palladium-catalyzed cross-coupling reactions like the Stille coupling, presents a dual-faceted disposal challenge.[1][2] Its structure marries the high toxicity of organotin compounds with the persistent and hazardous nature of chlorinated organic molecules.[3][4]

This guide moves beyond generic protocols to provide a deep, procedurally-sound framework for the safe handling and disposal of this compound. Our objective is to empower researchers with the knowledge to manage this chemical confidently, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Core Hazard Assessment—Understanding the Dual Threat

The primary challenge in disposing of this compound lies in its composite structure. It is not merely a chlorinated solvent nor a simple organometallic; it is a highly toxic organotin compound. The tributyltin (TBT) moiety is the dominant hazardous component, known for its severe ecotoxicity and detrimental health effects.[5]

Organotin compounds, particularly TBT, are potent endocrine disruptors, immunotoxins, and are exceptionally harmful to aquatic organisms, even at very low concentrations.[3][6] They are persistent in the environment, accumulating in sediments and marine life.[3][7] The chlorinated pyridine backbone contributes to its classification as a halogenated organic waste, which requires specific disposal routes, often involving high-temperature incineration to prevent the formation of toxic byproducts.[4][8]

A safety data sheet for the closely related 2-(tributylstannyl)pyridine highlights the severe risks: toxicity upon swallowing, harm from skin contact, serious eye and skin irritation, and potential damage to fertility or an unborn child.[9] It is also known to cause organ damage through prolonged or repeated exposure.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Toxic if swallowed.[9]Do not ingest. If swallowed, seek immediate medical assistance and call a poison control center.
Acute Toxicity (Dermal) Harmful in contact with skin.[9]Avoid all skin contact. Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.[10]
Skin & Eye Irritation Causes serious skin and eye irritation.[9][11]Wear safety goggles or a face shield.[10] In case of contact, rinse cautiously with water for several minutes.[9]
Organ Toxicity Causes damage to organs (e.g., immune system, nervous system) through prolonged or repeated exposure.[6][9]Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[9]Prevent any release into the environment. Do not dispose of down the drain under any circumstances.[9][10]

Part 2: The Disposal Workflow: From Reaction Flask to Final Disposition

A systematic approach is essential for managing waste streams containing this compound. The following workflow provides a cradle-to-grave plan for its deactivation, segregation, and disposal.

Disposal Decision Workflow

The following diagram outlines the critical decision points for handling waste generated from reactions involving this compound.

G cluster_actions Action Protocol start Waste Generated Containing This compound reagent A: Unreacted Reagent or Gross Contamination liquid B: Liquid Waste (Reaction mixtures, solvent rinses) solid C: Solid Waste (Contaminated tips, silica, gloves) glass D: Contaminated Glassware quench Step 1: Quench Protocol (Deactivate Reactivity) reagent->quench segregate_liquid Step 2: Segregate & Label 'Halogenated Organotin Waste' liquid->segregate_liquid segregate_solid Step 2: Segregate & Label 'Solid Organotin Waste' solid->segregate_solid decon Step 3: Decontaminate Glassware (Bleach Oxidation) glass->decon quench->segregate_liquid ehs Step 4: Transfer to EHS for Licensed Disposal segregate_liquid->ehs segregate_solid->ehs decon->ehs If heavily contaminated or cannot be cleaned

Caption: Disposal workflow for this compound waste.

Step 1: Quenching Protocol for Unreacted Reagent

While organostannanes are generally stable to air and moisture, deactivating unreacted or bulk quantities of this compound is a critical first step to reduce its reactivity before it enters the main waste stream.[1][2] This process must be performed under controlled conditions.

Causality: The goal is to neutralize the reactive tin-carbon bond via protonolysis. A sequential addition of increasingly reactive protic solvents (isopropanol -> methanol -> water) is used to control the rate of reaction and manage the exotherm, preventing dangerous splashing or pressure buildup.[12][13]

Experimental Protocol:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood.[14] The flask containing the organotin should be equipped with a stir bar and placed under an inert atmosphere (e.g., Nitrogen or Argon).[15]

  • Dilution & Cooling: Dilute the organotin reagent with an inert, high-boiling solvent like toluene or heptane to help dissipate heat.[14] Cool the flask to 0 °C using an ice-water bath.[15]

  • Initial Quench: Slowly, add isopropanol dropwise via an addition funnel or syringe.[12][13] Isopropanol is less reactive than water and provides a more controlled initial quench.[14] Continue addition until gas evolution or heat generation subsides.

  • Secondary Quench: After the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will quench any remaining, less accessible organotin.

  • Final Quench: Once the methanol addition causes no further reaction, slowly add water to ensure all reactivity is neutralized.[13]

  • Neutralization & Segregation: Allow the mixture to warm to room temperature. The resulting mixture should be disposed of as halogenated liquid hazardous waste.

Quenching Sequence Diagram

G start Dilute Reagent in Toluene cool Cool to 0 °C (Ice Bath) start->cool ipa Slowly Add Isopropanol cool->ipa meoh Slowly Add Methanol ipa->meoh water Slowly Add Water meoh->water end Waste Ready for Segregation water->end

Caption: Sequential quenching protocol for deactivating organotin reagents.

Step 2: Waste Segregation, Containerization, and Labeling

Proper segregation is non-negotiable and mandated by environmental regulations.[4][10] Do not mix organotin waste with other waste streams.

  • Liquid Waste:

    • Contents: This stream includes quenched reagent solutions, mother liquor from crystallizations, aqueous layers from extractions, and solvent rinses from glassware.

    • Container: Use a designated, leak-proof, chemically compatible container (e.g., glass or polyethylene) with a secure screw cap.[10]

    • Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organotin Compounds." List all chemical constituents, including solvents, and their approximate percentages.[10][16]

  • Solid Waste:

    • Contents: This includes contaminated personal protective equipment (gloves), bench paper, silica gel from chromatography, and used pipette tips.

    • Container: Collect in a designated, sealed plastic bag or a wide-mouth solid waste container.

    • Labeling: Label clearly as "Hazardous Solid Waste: Organotin Contaminated Debris."

Step 3: Decontamination of Glassware

Trace amounts of organotin compounds can adhere strongly to glass surfaces. Simple solvent rinsing is insufficient to remove these toxic residues. A chemical oxidation step is required.

Causality: Commercial bleach (sodium hypochlorite solution) is a strong oxidizing agent. It effectively oxidizes the tributyltin moiety to various tin oxides, which are significantly less toxic and less biologically available than the parent organotin compound.[17][18] This procedure effectively decontaminates the glassware, making it safe for standard cleaning procedures.

Experimental Protocol:

  • Pre-Rinse: After emptying the glassware, perform a triple rinse with an appropriate organic solvent (e.g., acetone or ethyl acetate) to remove the bulk of the organic material. Collect these rinses in the halogenated organotin liquid waste container.

  • Bleach Soak: Submerge the rinsed glassware completely in a container of undiluted commercial bleach. Ensure all surfaces that came into contact with the organotin are covered.

  • Soaking Time: Allow the glassware to soak for a minimum of 12 hours (overnight is recommended).[17][18]

  • Post-Soak Rinsing: Carefully decant the bleach into a designated waste container (check with your EHS for guidance on bleach disposal). Thoroughly rinse the glassware with copious amounts of tap water, followed by a final rinse with deionized water.

  • Final Cleaning: The glassware can now be cleaned using standard laboratory detergents (e.g., Alconox) or base baths.[19]

Step 4: Final Disposal

All segregated and properly labeled waste containers must be transferred to your institution's Environmental Health & Safety (EHS) department or equivalent authority.[20] They will arrange for collection by a licensed hazardous waste disposal company. The ultimate disposal method for this type of waste is typically high-temperature incineration at a specialized facility equipped to handle halogenated organic compounds.[4]

Part 3: Building a Culture of Safety

The protocols outlined above are designed to provide a robust framework for managing this compound waste. Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental responsibility for every scientist. By understanding the chemistry behind the hazards and the logic behind the disposal protocols, we can foster a laboratory environment where safety and scientific integrity are inextricably linked.

References

A Researcher's Guide to Handling 5-Chloro-2-(tributylstannyl)pyridine: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of synthetic chemistry requires a profound respect for the materials we handle. 5-Chloro-2-(tributylstannyl)pyridine, a member of the organotin family, is a valuable reagent in cross-coupling reactions but demands meticulous handling due to its significant toxicological profile. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of your research.

Foundational Safety: Understanding the Hazard Profile

This compound is not a benign reagent. Its hazards are multifaceted, stemming from both the tributyltin moiety and its overall chemical structure. Organotin compounds, as a class, are known for their high toxicity, and this reagent is no exception.[1] A thorough understanding of its specific risks is the first step in building a self-validating safety protocol.

The compound is classified with multiple hazard statements, indicating it is toxic if swallowed, harmful in contact with skin, and causes significant skin and eye irritation.[2][3] More critically, it is recognized for causing damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[4][5] It is also very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[3]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[2][3]
Acute Toxicity, DermalH312Harmful in contact with skin[2][3]
Skin IrritationH315Causes skin irritation[2][4]
Serious Eye IrritationH319Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure[2][4]
Reproductive ToxicityH360FDMay damage fertility. May damage the unborn child.[4][5]
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment (Chronic)H410Very toxic to aquatic life with long lasting effects[2][3]
The Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the high toxicity and irritant nature of this compound, a multi-layered PPE strategy is non-negotiable. This is not merely a checklist but a system designed to prevent all routes of exposure: dermal, ocular, and inhalation.

Protection AreaRequired EquipmentRationale and Specifications
Primary Engineering Control Certified Chemical Fume HoodAll handling must occur within a fume hood to contain volatile vapors and prevent inhalation exposure.[3][6]
Hand Protection Double-Layered Chemical-Resistant GlovesThe outer glove should be a robust material like neoprene, with an inner nitrile glove. This provides a barrier against direct contact and allows for safe removal of the contaminated outer layer.[6] Inspect gloves for any signs of degradation before use.
Eye & Face Protection Safety Goggles & Full-Face ShieldSafety goggles that form a seal around the eyes are mandatory to protect against splashes.[7] A full-face shield must be worn over the goggles to protect the entire face from accidental splashes when handling larger quantities or during transfers.[8]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, cuffed laboratory coat made of a low-permeability material is required. Do not use standard cotton coats, as they can absorb spills. For transfers or potential splash scenarios, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-Approved Respirator (Contingency)While primary handling is in a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill or failure of the primary engineering controls.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol minimizes risk at every stage of the workflow.

3.1 Preparation and Pre-Handling Checklist

  • Designate the Area: All work must be conducted in a designated area within a certified chemical fume hood.[3]

  • Assemble Materials: Before bringing the this compound into the hood, ensure all necessary glassware, reagents, and quenching solutions are present.

  • Prepare Waste Containers: Have a clearly labeled, sealed hazardous waste container specifically for organotin waste inside the fume hood.[9] A separate, labeled container for contaminated solid waste (gloves, wipes) should also be ready.

  • Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, outer gloves, safety goggles, and finally, the face shield.

3.2 Handling the Compound

  • Work Within the Sash: Keep the container and all manipulations at least 6 inches (15 cm) inside the fume hood sash.[10]

  • Avoid Aerosol Generation: This compound is a solid; however, avoid any actions that could create dust.[4] When dissolving, add solvent slowly and avoid vigorous stirring that could lead to splashing.

  • Use Compatible Tools: Use spatulas and glassware dedicated to this work.

  • Immediate Cleanup: Clean any small drips or spills within the fume hood immediately with an absorbent pad. Dispose of the pad in the designated solid hazardous waste container.

3.3 Post-Handling and Decontamination

  • Quench Reaction: Upon completion, quench the reaction mixture appropriately before workup.

  • Segregate Waste: All solutions containing the organotin reagent must be disposed of in the designated liquid hazardous waste container.[11]

  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., acetone), followed by a cleaning agent. Dispose of all wipes in the solid waste container.

  • Glassware Decontamination: Glassware that has come into contact with the organotin compound requires special treatment. It should be soaked overnight in a basic bleach solution or a 20% nitric acid bath to oxidize the organotin residues to less harmful inorganic tin oxides before standard washing.[12] This decontamination soak should be performed in a designated, labeled container within a fume hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands and arms thoroughly with soap and water after removing all PPE.[11]

Workflow Visualization

The following diagram illustrates the critical path for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_dispose 4. Disposal & Final Steps prep_area Designate Fume Hood Area prep_waste Prepare Labeled Waste Containers prep_area->prep_waste prep_ppe Don Full PPE handle_chem Work Inside Hood (Avoid Aerosols) prep_ppe->handle_chem Proceed to Handling prep_waste->prep_ppe handle_spill Immediate Spill Control handle_chem->handle_spill decon_surface Wipe Down Work Surface handle_chem->decon_surface After Experiment decon_glass Soak Glassware (Bleach/Acid) decon_surface->decon_glass dispose_waste Segregate Liquid & Solid Waste decon_glass->dispose_waste After Decontamination dispose_ppe Doff & Dispose of PPE Correctly dispose_waste->dispose_ppe wash_hands Thoroughly Wash Hands & Arms dispose_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: For a small spill within the fume hood, use an absorbent material to soak it up, place it in the sealed hazardous waste container, and decontaminate the area. For a large spill or a spill outside the hood, evacuate the area, alert others, and contact your institution's environmental health and safety department immediately.

By integrating these protocols into your laboratory practice, you build a system of safety that protects you, your colleagues, and your research from the significant risks posed by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.